Samuraciclib hydrochloride hydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H33ClN6O2 |
|---|---|
Molecular Weight |
449.0 g/mol |
IUPAC Name |
(3R,4R)-4-[[[7-(benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]methyl]piperidin-3-ol;hydrate;hydrochloride |
InChI |
InChI=1S/C22H30N6O.ClH.H2O/c1-15(2)18-13-26-28-21(25-11-16-6-4-3-5-7-16)10-20(27-22(18)28)24-12-17-8-9-23-14-19(17)29;;/h3-7,10,13,15,17,19,23,25,29H,8-9,11-12,14H2,1-2H3,(H,24,27);1H;1H2/t17-,19+;;/m1../s1 |
InChI Key |
VOOZNVVXLBVUOZ-QFZUCXBQSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Samuraciclib Hydrochloride Hydrate: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Samuraciclib hydrochloride hydrate (B1144303) (formerly known as CT7001 or ICEC0942) is a first-in-class, orally bioavailable, and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] As a key regulator of transcription and cell cycle progression, CDK7 has emerged as a compelling therapeutic target in oncology.[3][4] Samuraciclib demonstrates a dual mechanism of action by disrupting both the cell cycle and the transcriptional machinery in cancer cells, leading to apoptosis.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of Samuraciclib hydrochloride hydrate. Detailed experimental protocols for key assays and a summary of its quantitative data are presented to facilitate further research and development in this promising area of cancer therapy.
Introduction: The Rationale for Targeting CDK7
Cyclin-Dependent Kinase 7 (CDK7) is a serine/threonine kinase that plays a pivotal role in two fundamental cellular processes:
-
Transcriptional Regulation: As a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a critical step for the initiation and elongation of transcription of numerous genes, including key oncogenes like c-Myc.[1][5]
-
Cell Cycle Control: CDK7 is a key component of the CDK-Activating Kinase (CAK) complex, which activates other CDKs (CDK1, CDK2, CDK4, and CDK6) through phosphorylation, thereby driving the progression of the cell cycle.[4][6]
The dysregulation of both transcription and the cell cycle is a hallmark of cancer. By targeting CDK7, Samuraciclib offers a dual-pronged attack on tumor cells, making it a promising therapeutic strategy for a variety of malignancies.[7][8]
Discovery and Development
Samuraciclib was identified through a collaborative effort between academia and industry, with its development spearheaded by Carrick Therapeutics.[9] It is an ATP-competitive inhibitor of CDK7, demonstrating high selectivity over other kinases.[10] Preclinical studies have shown its potent anti-tumor activity in various cancer models, including breast and colorectal cancers.[11] Samuraciclib is currently in Phase 2 clinical trials for several advanced solid tumors, including hormone receptor-positive (HR+) breast cancer and prostate cancer.[7][12] The U.S. Food and Drug Administration (FDA) has granted Fast Track designation for Samuraciclib in combination with fulvestrant (B1683766) for the treatment of CDK4/6 inhibitor-resistant HR+, HER2- advanced breast cancer, and for its use in locally advanced or metastatic triple-negative breast cancer (TNBC).[7][13]
Synthesis of this compound
While a detailed, step-by-step synthesis protocol is often proprietary, the general synthetic approach for pyrazolopyrimidine derivatives, the core scaffold of Samuraciclib, involves multi-step reactions. The synthesis of Samuraciclib, with the IUPAC name (3R,4R)-4-[[[7-(benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]methyl]piperidin-3-ol, would logically follow a convergent synthesis strategy.
A plausible, though not explicitly detailed in public literature, synthetic route would involve the following key steps:
-
Synthesis of the Pyrazolo[1,5-a]pyrimidine Core: This typically involves the condensation of a substituted pyrazole (B372694) with a β-ketoester or a similar three-carbon synthon.
-
Functionalization of the Core: Introduction of the amino groups at the C5 and C7 positions of the pyrazolopyrimidine ring system.
-
Coupling of the Side Chains: Sequential or convergent coupling of the benzylamino moiety at C7 and the chiral piperidine (B6355638) fragment at C5.
-
Purification and Salt Formation: Purification of the final compound by chromatography followed by conversion to the hydrochloride hydrate salt to improve its pharmaceutical properties.
Further details on the synthesis are likely described in patents filed by the developing company.[14]
Mechanism of Action
Samuraciclib exerts its anti-cancer effects through a dual mechanism of action by inhibiting the kinase activity of CDK7:
-
Transcriptional Inhibition: By inhibiting CDK7 within the TFIIH complex, Samuraciclib prevents the phosphorylation of RNA Polymerase II. This leads to a global suppression of transcription, with a particularly profound effect on genes with super-enhancers, which often include oncogenes crucial for tumor cell survival.[1]
-
Cell Cycle Arrest: Inhibition of the CAK complex by Samuraciclib prevents the activation of cell cycle CDKs. This disrupts the orderly progression through the cell cycle, leading to cell cycle arrest, primarily at the G1/S and G2/M checkpoints.[15][16]
This dual activity ultimately induces apoptosis in cancer cells.
Signaling Pathway of Samuraciclib's Action
Caption: Dual mechanism of Samuraciclib action on transcription and cell cycle.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase | IC50 (nM) | Selectivity vs. CDK7 |
| CDK7 | 41 | - |
| CDK1 | 1845 | 45-fold |
| CDK2 | 615 | 15-fold |
| CDK5 | 9430 | 230-fold |
| CDK9 | 1230 | 30-fold |
| Data compiled from multiple sources.[10][15][16] |
Table 2: In Vitro Anti-proliferative Activity (GI50)
| Cell Line | Cancer Type | GI50 (µM) |
| MCF7 | Breast Cancer | 0.18 |
| T47D | Breast Cancer | 0.32 |
| MDA-MB-231 | Breast Cancer | 0.33 |
| HS578T | Breast Cancer | 0.21 |
| MDA-MB-468 | Breast Cancer | 0.22 |
| HCT116 | Colon Cancer | ~0.2-0.3 |
| Data compiled from multiple sources.[10][15][16] |
Table 3: Preclinical Pharmacokinetics in Mice
| Parameter | Value |
| Half-life (t1/2) | 1.9 hours |
| Oral Bioavailability (F%) | 30% |
| Tmax (oral) | 2 hours |
| Data compiled from a study in CD1 male mice.[1] |
Table 4: Clinical Efficacy in HR+ Breast Cancer (Phase 2, NCT03363893)
| Patient Subgroup | Median Progression-Free Survival (PFS) |
| TP53 Wild-Type | 32 weeks |
| TP53 Mutant | 7.9 weeks |
| No Liver Metastases | ≥ 48 weeks |
| With Liver Metastases | 11.9 weeks |
| Data from patients heavily pretreated with CDK4/6 inhibitors, in combination with fulvestrant.[4] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used in the evaluation of Samuraciclib.
In Vitro CDK7 Kinase Assay
This assay determines the direct inhibitory effect of Samuraciclib on CDK7 enzymatic activity.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
CDK7 substrate (e.g., biotinylated peptide derived from the C-terminal domain of RNA Polymerase II)
-
ATP (at a concentration near the Km for CDK7)
-
This compound (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white opaque plates
Procedure:
-
Prepare serial dilutions of Samuraciclib in kinase assay buffer.
-
In a 384-well plate, add the CDK7 enzyme, substrate, and Samuraciclib dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol.
-
Determine the IC50 value by plotting the percentage of kinase inhibition against the logarithm of Samuraciclib concentration.
Workflow for In Vitro Kinase Assay
Caption: Workflow for a typical in vitro CDK7 kinase inhibition assay.
Cell Viability Assay (CellTiter-Glo®)
This assay measures the effect of Samuraciclib on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well opaque-walled plates
-
This compound (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of Samuraciclib for a specified duration (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the GI50 value (the concentration that inhibits cell growth by 50%).
Western Blotting for Phosphorylated Proteins
This technique is used to assess the effect of Samuraciclib on the phosphorylation of its downstream targets.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RNA Pol II Ser2/5, anti-phospho-CDK1/2, and total protein controls)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Treat cells with various concentrations of Samuraciclib for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the change in protein phosphorylation.
In Vivo Xenograft Tumor Model
This model evaluates the anti-tumor efficacy of Samuraciclib in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Cancer cell line for implantation
-
Matrigel (optional)
-
This compound formulated for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer Samuraciclib or vehicle daily by oral gavage.
-
Measure tumor volume with calipers and monitor the body weight of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Workflow for In Vivo Xenograft Study
Caption: General workflow for an in vivo xenograft efficacy study.
Conclusion and Future Directions
This compound is a promising, orally bioavailable CDK7 inhibitor with a compelling dual mechanism of action that targets both transcription and cell cycle progression in cancer cells. Preclinical data have demonstrated its potent anti-tumor activity across a range of cancer types, and early clinical trial results are encouraging, particularly in heavily pretreated HR+ breast cancer. The identification of potential predictive biomarkers, such as TP53 mutation status and the presence of liver metastases, may help in patient stratification for future clinical trials. Further investigation into the synthesis of Samuraciclib and the development of combination therapies will be crucial in realizing its full therapeutic potential in the fight against cancer.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Carrick Therapeutics Announces New Clinical Data Supporting Biomarker-driven Patient Selection for Samuraciclib (CDK7i) in Combination with SERDs in Hormone Receptor Positive Advanced Breast Cancer :: Carrick Therapeutics, Inc. [carricktherapeutics.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. onclive.com [onclive.com]
- 5. Posters & Publications :: Carrick Therapeutics, Inc. [carricktherapeutics.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 8. The CDK7 inhibitor CT7001 (Samuraciclib) targets proliferation pathways to inhibit advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
- 10. communities.springernature.com [communities.springernature.com]
- 11. CDK7 Inhibitor :: Carrick Therapeutics, Inc. [carricktherapeutics.com]
- 12. benchchem.com [benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cancernetwork.com [cancernetwork.com]
Preclinical Studies of Samuraciclib Hydrochloride Hydrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Samuraciclib (B608046) (formerly known as CT7001 or ICEC0942) is a first-in-class, orally bioavailable, and selective small-molecule inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] CDK7 is a critical regulator of two fundamental cellular processes that are often dysregulated in cancer: cell cycle progression and gene transcription.[2] This dual role makes CDK7 a compelling therapeutic target in oncology. Preclinical studies have demonstrated the anti-tumor activity of Samuraciclib across a range of cancer models, including breast and prostate cancer, both as a monotherapy and in combination with other agents.[3][4] This technical guide provides a comprehensive overview of the preclinical data for Samuraciclib, with a focus on quantitative data, detailed experimental protocols, and the visualization of key pathways and workflows.
Mechanism of Action
Samuraciclib is an ATP-competitive inhibitor of CDK7.[1] The inhibition of CDK7 by Samuraciclib has a dual impact on cancer cells:
-
Inhibition of Cell Cycle Progression: CDK7 is a component of the CDK-Activating Kinase (CAK) complex, which is responsible for the activating phosphorylation of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6. By inhibiting CDK7, Samuraciclib prevents the activation of these downstream CDKs, leading to cell cycle arrest, primarily at the G1/S transition, and the induction of apoptosis.[4] This is often observed through the reduced phosphorylation of the Retinoblastoma (Rb) protein.
-
Inhibition of Transcription: CDK7 is also a subunit of the general transcription factor TFIIH. In this context, it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a crucial step for the initiation and elongation of transcription.[2] Many cancers exhibit a phenomenon known as "transcriptional addiction," where they are highly dependent on the continuous transcription of oncogenes and survival factors for their growth and survival. Samuraciclib's inhibition of CDK7 leads to a reduction in Pol II phosphorylation, thereby suppressing the transcription of these key cancer-driving genes.[4]
Preclinical In Vitro Studies
In Vitro Kinase Inhibitory Activity
Samuraciclib has demonstrated potent and selective inhibition of CDK7 in biochemical assays.
| Kinase | IC50 (nM) | Selectivity vs. CDK7 |
| CDK7 | 40 - 41 [5] | - |
| CDK1 | >1800 | ~45-fold |
| CDK2 | 578 - 620 | ~15-fold |
| CDK5 | >9200 | ~230-fold |
| CDK9 | 1200 | ~30-fold |
In Vitro Anti-proliferative Activity
Samuraciclib has shown broad anti-proliferative activity across a variety of cancer cell lines.
| Cell Line | Cancer Type | GI50 (µM) |
| HCT116 | Colon Cancer | 0.2 - 0.3 |
| MCF7 | Breast Cancer (ER+) | 0.2 - 0.3 |
| LNCaP | Prostate Cancer | ~0.25 |
| C4-2B | Prostate Cancer | ~0.25 |
| PC3 | Prostate Cancer | ~0.5 |
Preclinical In Vivo Efficacy
Xenograft Models
Oral administration of Samuraciclib has demonstrated significant anti-tumor efficacy in various xenograft models.
| Cancer Type | Xenograft Model | Treatment Regimen | Outcome |
| Breast Cancer (ER+) | MCF7 | 100 mg/kg, oral, daily for 14 days | 60% tumor growth inhibition at day 14.[5] |
| Colon Cancer | HCT116 | 100 mg/kg, oral, daily | Statistically significant difference in tumor growth compared to vehicle. |
| Castration-Resistant Prostate Cancer (CRPC) | C4-2B | Oral, daily | Repression of tumor growth as monotherapy and augmentation of growth inhibition with enzalutamide.[3] |
| Triple-Negative Breast Cancer (TNBC) | Patient-Derived Xenograft (PDX) | Not specified | Encouraging activity observed.[1] |
Pharmacodynamics
The on-target effect of Samuraciclib has been confirmed in preclinical models by assessing the phosphorylation status of a key CDK7 substrate, RNA Polymerase II. A significant reduction in phosphorylated RNA polymerase II has been observed in both peripheral blood mononuclear cells (PBMCs) and tumor tissue following Samuraciclib treatment.[5]
Preclinical Pharmacokinetics
Preclinical pharmacokinetic studies have indicated that Samuraciclib has good oral bioavailability in several species.[1]
| Species | Dose | Route | T1/2 (h) | Oral Bioavailability (F%) |
| Mouse (CD1) | 10 mg/kg | IV | 1.9 | - |
| Mouse (CD1) | 10 mg/kg | PO | - | 30% |
Preclinical Toxicology
While Samuraciclib has advanced into clinical trials, suggesting the completion of comprehensive IND-enabling toxicology studies, detailed data from these preclinical safety assessments are not extensively available in the public domain.[2][3] Preclinical studies in a mouse colon cancer xenograft model reported no significant side-effects at efficacious doses.[4] Early phase clinical trials have reported a manageable safety profile, with the most common adverse events being low-grade gastrointestinal issues such as nausea, vomiting, and diarrhea.[1]
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Samuraciclib against CDK7 and other kinases.
General Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the purified recombinant kinase, a suitable substrate (e.g., a peptide with a phosphorylation site), and radiolabeled ATP ([γ-³²P]ATP) in a kinase assay buffer.
-
Inhibitor Addition: Add varying concentrations of Samuraciclib (typically in a serial dilution) to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Incubation: Initiate the kinase reaction and incubate at a controlled temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.
-
Reaction Termination: Stop the reaction, often by adding a stop solution (e.g., EDTA or a strong acid).
-
Detection: Separate the phosphorylated substrate from the unreacted ATP (e.g., using phosphocellulose paper or beads).
-
Quantification: Quantify the amount of incorporated phosphate (B84403) using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each Samuraciclib concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the Samuraciclib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of Samuraciclib in cancer cell lines.
General Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of Samuraciclib in complete culture medium. Remove the existing medium from the cells and add the prepared Samuraciclib dilutions. Include a vehicle control (e.g., medium with DMSO).
-
Incubation: Incubate the plates for a specified duration (e.g., 72 hours).
-
Viability Assessment:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals. Solubilize the formazan crystals with a solubilization solution (e.g., DMSO) and measure the absorbance at 570 nm.
-
CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the Samuraciclib concentration and use non-linear regression to determine the GI50 value.
Western Blotting for Pharmacodynamic Markers
Objective: To confirm the on-target effect of Samuraciclib by assessing the phosphorylation of RNA Polymerase II.
General Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with varying concentrations of Samuraciclib for a specified time. Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-RNA Polymerase II CTD Ser5) overnight at 4°C. Also, probe for the total protein as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the change in protein phosphorylation relative to the total protein and the untreated control.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of Samuraciclib in a living organism.
General Protocol:
-
Cell Implantation: Implant human cancer cells (e.g., MCF7 or C4-2B) subcutaneously into the flank of immunocompromised mice (e.g., nude or NOD/SCID mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer Samuraciclib orally (e.g., via oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals throughout the study. Calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitoring: Monitor the body weight and overall health of the mice as indicators of toxicity.
-
Study Endpoint: At the end of the study (e.g., after a specified number of days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic marker analysis).
-
Data Analysis: Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy. Calculate the percentage of tumor growth inhibition.
References
- 1. Dose escalation and expansion cohorts in patients with advanced breast cancer in a Phase I study of the CDK7-inhibitor samuraciclib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carrick Therapeutics Debuts Data for First-In-Class Oral CDK7 Inhibitor Samuraciclib [drug-dev.com]
- 3. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 4. biorxiv.org [biorxiv.org]
- 5. blog.biobide.com [blog.biobide.com]
Unveiling the Target: A Technical Guide to Samuraciclib Hydrochloride Hydrate Validation in Cancer Cells
For Immediate Release
This technical guide provides an in-depth analysis of the target validation of samuraciclib (B608046) hydrochloride hydrate, a first-in-class, orally bioavailable, and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), for researchers, scientists, and drug development professionals. Samuraciclib (formerly known as CT7001 or ICEC0942) has emerged as a promising therapeutic agent in oncology, with demonstrated preclinical and clinical activity in various malignancies, including hormone receptor-positive (HR+) breast cancer and castration-resistant prostate cancer (CRPC).[1][2][3] This document details the molecular mechanism of action, summarizes key quantitative data from preclinical studies, outlines detailed experimental protocols for target validation, and provides visual representations of the core signaling pathways and experimental workflows.
The Central Role of CDK7 in Cancer
Cyclin-Dependent Kinase 7 (CDK7) is a serine/threonine kinase that functions as a master regulator of two fundamental cellular processes frequently dysregulated in cancer: cell cycle progression and transcription.[1][4]
-
Cell Cycle Control: As a crucial component of the CDK-Activating Kinase (CAK) complex, alongside Cyclin H and MAT1, CDK7 is responsible for the activating phosphorylation of the T-loops of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[1][5] This sequential activation is essential for the orderly progression of cells through the different phases of the cell cycle.
-
Transcriptional Regulation: CDK7 is also a subunit of the general transcription factor TFIIH.[1][5] In this role, it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at serine 5 (Ser5), a critical step for the initiation of transcription for a multitude of genes, including key oncogenes like c-Myc.[1][4]
Given its central role in these oncogenic processes, CDK7 has become a compelling therapeutic target in cancer.[1]
Samuraciclib's Direct Molecular Target and Dual Mechanism of Action
Samuraciclib functions as an ATP-competitive inhibitor of CDK7.[4][6] Its potent anti-neoplastic activity is derived from a dual mechanism of action that disrupts both cell cycle progression and the transcription of essential oncogenes.[1]
-
Inhibition of Cell Cycle Progression: By inhibiting CDK7, samuraciclib prevents the activation of cell cycle CDKs, leading to cell cycle arrest, primarily at the G2/M phase.[6][7] This halt in proliferation is a key component of its anti-tumor effect.
-
Suppression of Oncogenic Transcription: Samuraciclib's inhibition of the CDK7 subunit of TFIIH leads to reduced phosphorylation of RNA Polymerase II.[1] This dampens the transcription of key cancer-driving genes, a mechanism to which cancers with oncogene addiction are particularly sensitive.[1][4] In castration-resistant prostate cancer, for instance, samuraciclib has been shown to suppress transcription mediated by both full-length and constitutively active androgen receptor (AR) splice variants.[8][9]
Quantitative Analysis of Samuraciclib Activity
The anti-tumor efficacy of samuraciclib has been quantified across various preclinical models. The following tables summarize key findings from in vitro studies.
Table 1: In Vitro Kinase Inhibitory Activity of Samuraciclib
| Kinase | IC50 (nM) | Selectivity vs. CDK7 |
| CDK7 | 41 | - |
| CDK1 | - | 45-fold |
| CDK2 | 578 | 15-fold |
| CDK5 | - | 230-fold |
| CDK9 | - | 30-fold |
Data sourced from MedChemExpress and Selleck Chemicals.[6][7]
Table 2: Growth Inhibition (GI50) of Samuraciclib in Breast Cancer Cell Lines
| Cell Line | GI50 (µM) |
| MCF7 | 0.18 |
| T47D | 0.32 |
| MDA-MB-231 | 0.33 |
| HS578T | 0.21 |
| MDA-MB-468 | 0.22 |
| MCF10A | 0.67 |
| HMEC | 1.25 |
Data sourced from Selleck Chemicals.[7]
Experimental Protocols for Target Validation
This section provides an overview of the methodologies for key experiments used in the preclinical evaluation of samuraciclib.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of samuraciclib against CDK7 and other kinases to assess potency and selectivity.[2]
General Protocol:
-
Prepare a reaction mixture containing the purified recombinant kinase (e.g., CDK7/Cyclin H/MAT1), a suitable substrate (e.g., a peptide with a phosphorylation site), and ATP.
-
Add varying concentrations of samuraciclib to the reaction mixture.
-
Incubate the reaction to allow for phosphorylation.
-
Quantify the extent of phosphorylation using a suitable detection method, such as radiometric assays (e.g., [γ-³²P]ATP) or fluorescence-based assays.
-
Calculate the IC50 value, which is the concentration of samuraciclib required to inhibit 50% of the kinase activity.[2]
Cell Viability Assay
Objective: To determine the effect of samuraciclib on the proliferation and viability of cancer cell lines.
General Protocol:
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of samuraciclib concentrations for a specified duration (e.g., 72 hours).
-
Assess cell viability using a metabolic assay such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Measure luminescence using a plate reader.
-
Calculate the GI50 value, the concentration of samuraciclib that causes a 50% reduction in cell growth.
Western Blot Analysis
Objective: To assess the effect of samuraciclib on the phosphorylation status of downstream targets of CDK7 and other cell cycle-related proteins.
General Protocol:
-
Treat cells with various concentrations of samuraciclib for a specified duration (e.g., 24 or 48 hours).
-
Prepare whole-cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentrations using a standard method (e.g., BCA assay).
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with primary antibodies against target proteins (e.g., phospho-RNA Polymerase II Ser5, total RNA Polymerase II, phospho-CDK1, phospho-CDK2, phospho-Rb, and a loading control like β-actin).
-
Incubate the membrane with corresponding horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band density using densitometry software.[10]
Visualizing the Mechanism and Workflow
The following diagrams, generated using Graphviz, illustrate the signaling pathways affected by samuraciclib and a typical experimental workflow for its in vitro evaluation.
Caption: Dual mechanism of samuraciclib action on transcription and cell cycle.
Caption: A typical experimental workflow for in vitro studies of samuraciclib.
Clinical Perspective and Future Directions
Samuraciclib is currently under evaluation in multiple clinical trials for various advanced solid malignancies.[2] Early clinical trial results are encouraging, particularly in heavily pretreated HR+ advanced breast cancer.[2] Notably, recent findings from Phase 2 trials have suggested that patients with no TP53 mutation or those without liver metastases may derive greater benefit from samuraciclib in combination with selective estrogen receptor degraders (SERDs), highlighting the potential for biomarker-driven patient selection.[11][12][13] The U.S. Food and Drug Administration (FDA) has granted Fast Track designation for samuraciclib in combination with fulvestrant (B1683766) for the treatment of CDK4/6 inhibitor-resistant HR+, HER2- advanced breast cancer.[3][11][12][13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CDK7 Inhibitor :: Carrick Therapeutics, Inc. [carricktherapeutics.com]
- 4. Facebook [cancer.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The CDK7 inhibitor CT7001 (Samuraciclib) targets proliferation pathways to inhibit advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
- 11. targetedonc.com [targetedonc.com]
- 12. Carrick Therapeutics Announces New Clinical Data Supporting Biomarker-driven Patient Selection for Samuraciclib (CDK7i) in Combination with SERDs in Hormone Receptor Positive Advanced Breast Cancer :: Carrick Therapeutics, Inc. [carricktherapeutics.com]
- 13. curetoday.com [curetoday.com]
The In Vitro Pharmacodynamics of Samuraciclib Hydrochloride Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro pharmacodynamics of Samuraciclib hydrochloride hydrate (B1144303) (formerly CT7001/ICEC0942), a first-in-class, orally bioavailable, and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). Samuraciclib's potent anti-neoplastic activity is rooted in its dual mechanism of action: the disruption of cell cycle progression and the inhibition of transcription of key oncogenes.[1] This document details the core molecular mechanisms, summarizes quantitative data from key preclinical experiments, and provides detailed methodologies for the cited assays.
Core Mechanism of Action: Dual Inhibition of Cell Cycle and Transcription
Samuraciclib is an ATP-competitive inhibitor of CDK7.[2] CDK7 is a serine/threonine kinase that plays a pivotal role in two fundamental cellular processes that are often dysregulated in cancer:
-
Transcriptional Regulation: As a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at serine 5 (Ser5) and serine 2 (Ser2).[3] This phosphorylation is a critical step for transcription initiation and elongation of a multitude of genes, including many oncogenes like c-Myc.[3][4] Samuraciclib's inhibition of CDK7 dampens the transcription of these key cancer-driving genes.[1] This is particularly relevant in cancers exhibiting "transcriptional addiction," a heightened dependency on transcriptional regulation for survival.[5]
-
Cell Cycle Control: CDK7 is a key component of the CDK-Activating Kinase (CAK) complex, which also includes Cyclin H and MAT1.[1] This complex is responsible for the activating phosphorylation of the T-loops of several cell cycle CDKs, namely CDK1, CDK2, CDK4, and CDK6.[1][3] The sequential activation of these CDKs is essential for the orderly progression of the cell through its different phases.[1] By inhibiting CDK7, Samuraciclib prevents the activation of these cell cycle CDKs, leading to cell cycle arrest.[6]
This dual mechanism of action is illustrated in the following diagram:
Quantitative Data
The anti-tumor efficacy of Samuraciclib has been quantified across various preclinical models. The following tables summarize key findings regarding its in vitro potency and selectivity, as well as its anti-proliferative activity in different cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of Samuraciclib
| Kinase | IC50 (nM) | Selectivity vs. CDK7 |
| CDK7 | 41 | - |
| CDK2 | 578 | 15-fold |
| CDK1 | - | 45-fold |
| CDK5 | - | 230-fold |
| CDK9 | - | 30-fold |
| Data sourced from multiple references.[2][7][8][9] |
Table 2: In Vitro Anti-proliferative Activity (GI50) of Samuraciclib in Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
| MCF7 | Breast Cancer | 0.18 |
| T47D | Breast Cancer | 0.32 |
| MDA-MB-231 | Breast Cancer | 0.33 |
| HS578T | Breast Cancer | 0.21 |
| MDA-MB-468 | Breast Cancer | 0.22 |
| MCF10A | Non-tumorigenic Breast | 0.67 |
| HMEC | Normal Human Mammary Epithelial | 1.25 |
| Data sourced from multiple references.[2][7][8][10] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments used in the preclinical in vitro evaluation of Samuraciclib.
In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory activity and selectivity of Samuraciclib against CDK7 and other kinases.
General Protocol:
-
A reaction mixture is prepared containing the purified kinase (e.g., recombinant human CDK7/Cyclin H/MAT1 complex), a suitable substrate (e.g., a peptide with a phosphorylation site), and ATP (often radiolabeled, such as [γ-³²P]ATP).[5][8]
-
Varying concentrations of Samuraciclib are added to the reaction mixture.[5]
-
The reaction is incubated to allow for phosphorylation to occur.[5]
-
The amount of phosphorylated substrate is quantified. This can be achieved through various methods, including radioactivity-based assays or fluorescence-based assays.[5]
-
The IC50 value, which is the concentration of Samuraciclib required to inhibit 50% of the kinase activity, is calculated.[5]
Cell Viability Assay (e.g., MTS/MTT or CellTiter-Glo®)
Objective: To assess the effect of Samuraciclib on the viability and proliferation of cancer cell lines.
General Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.[5]
-
The cells are treated with a range of concentrations of Samuraciclib for a specified period (e.g., 72 hours).[1][5]
-
A reagent such as a tetrazolium salt solution (MTS or MTT) or a reagent to measure ATP (CellTiter-Glo®) is added to each well.[1][5]
-
For MTS/MTT assays, viable cells with active metabolism convert the tetrazolium salt into a colored formazan (B1609692) product. If using MTT, a solubilizing agent is added to dissolve the formazan crystals. The absorbance of the colored solution is measured using a microplate reader.[5] For CellTiter-Glo®, the luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is measured.[1]
-
The GI50 value, the concentration of the drug that causes a 50% inhibition of cell growth, is calculated from the dose-response curve.[5][11]
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of Samuraciclib on cell cycle distribution.
General Protocol:
-
Cells are treated with Samuraciclib for a defined period.[5]
-
The cells are harvested and fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.[5]
-
The cells are treated with RNase to remove RNA, which can also be stained by propidium (B1200493) iodide.[5]
-
The cells are stained with a DNA-intercalating fluorescent dye, such as propidium iodide (PI).[5]
-
The stained cells are analyzed using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content of the cells.[5]
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.[5]
Western Blotting for Phospho-RNA Polymerase II
Objective: To confirm the on-target effect of Samuraciclib on the phosphorylation of a key CDK7 substrate.
General Protocol:
-
Cells are treated with Samuraciclib for a specified time.[5]
-
The cells are lysed to extract total protein.[5]
-
The proteins are separated by size using SDS-PAGE.[5]
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).[5]
-
The membrane is blocked to prevent non-specific antibody binding.[5]
-
The membrane is incubated with a primary antibody specific for phosphorylated RNA Polymerase II CTD (e.g., at Ser2 or Ser5).[5]
-
The membrane is then incubated with a corresponding secondary antibody, and the bands are visualized using chemiluminescence.[1] Densitometry is used for quantification.[1]
The following diagram outlines a typical experimental workflow for these in vitro studies:
Impact on Signaling Pathways in Specific Cancers
In addition to its general effects on transcription and the cell cycle, Samuraciclib has been shown to impact specific signaling pathways that are key drivers in certain cancers.
Androgen Receptor (AR) Signaling in Prostate Cancer
In castration-resistant prostate cancer (CRPC), the androgen receptor (AR) signaling pathway is a primary driver of disease progression.[12] CDK7 has been demonstrated to promote AR signaling.[12] Samuraciclib treatment suppresses transcription mediated by both full-length AR and constitutively active AR splice variants.[12][13] This leads to a decrease in the expression of AR target genes, such as prostate-specific antigen (PSA).[1]
The impact of Samuraciclib on the AR signaling pathway is depicted below:
Mechanisms of Resistance
As with other targeted therapies, resistance to Samuraciclib can emerge. Preclinical studies have shown that a single base change in the CDK7 gene, resulting in a single amino acid change, can confer resistance to ATP-competitive CDK7 inhibitors like Samuraciclib.[14] This mutation allows the mutant CDK7 to maintain its ATP-dependent activity while reducing its binding to the inhibitor.[14] This finding highlights the importance of monitoring for CDK7 mutations in patients undergoing treatment and may inform strategies for overcoming resistance.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. Samuraciclib hydrochloride | Apoptosis | CDK | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. Facebook [cancer.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. researchgate.net [researchgate.net]
- 14. oncodaily.com [oncodaily.com]
Samuraciclib: A Technical Overview of Early-Phase Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Samuraciclib (B608046) (formerly CT7001/ICEC0942) is a first-in-class, orally bioavailable, selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] As a critical regulator of both the cell cycle and transcription, CDK7 has emerged as a compelling therapeutic target in oncology.[1][2] Samuraciclib's mechanism of action involves the dual inhibition of cell cycle progression and the transcription of key oncogenes, demonstrating potential in a variety of solid tumors, including breast, prostate, ovarian, and colorectal cancers.[1][2][3] This technical guide provides an in-depth summary of early-phase clinical trial data for Samuraciclib, focusing on quantitative outcomes, experimental protocols, and the underlying signaling pathways.
Mechanism of Action
Samuraciclib functions as an ATP-competitive inhibitor of CDK7.[1] CDK7 is a core component of two crucial cellular complexes:
-
CDK-Activating Kinase (CAK) Complex: In conjunction with Cyclin H and MAT1, CDK7 is responsible for the activating phosphorylation of cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6. By inhibiting CDK7, Samuraciclib disrupts this activation cascade, leading to cell cycle arrest.[1]
-
General Transcription Factor TFIIH: As a subunit of TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a critical step for the initiation of transcription.[1] Samuraciclib's inhibition of this process dampens the transcription of key cancer-driving genes, particularly those with super-enhancers, such as c-Myc.[1]
This dual mechanism of action, targeting both cell cycle machinery and oncogenic transcription, forms the basis of Samuraciclib's anti-neoplastic activity.
Signaling Pathway
Caption: Dual mechanism of action of Samuraciclib targeting cell cycle and transcription.
Early-Phase Clinical Trial Data
Samuraciclib has been evaluated in several early-phase clinical trials, both as a monotherapy and in combination with other agents. The following tables summarize the key quantitative data from these studies.
Table 1: Phase 1/2 Modular Study (NCT03363893) - Monotherapy and Combination Data[2][4][5][6][7]
| Module | Patient Population | Treatment | N | Key Efficacy Metric | Result |
| 1A | Advanced Solid Tumors | Samuraciclib Monotherapy (Dose Escalation) | 44 | Disease Control Rate (DCR) | 53% (19/36 evaluable)[4] |
| 1B-1 | Triple Negative Breast Cancer (TNBC) | Samuraciclib Monotherapy (360 mg QD) | 23 | Clinical Benefit Rate (CBR) at 24 weeks | 20.0% (4/20 evaluable)[4] |
| 2A | HR+/HER2- Advanced Breast Cancer (post-CDK4/6i) | Samuraciclib (240 or 360 mg QD) + Fulvestrant (B1683766) | 31 | Clinical Benefit Rate (CBR) | 36.0% (9/25 evaluable)[5][4] |
| 2A | HR+/HER2- Advanced Breast Cancer (post-CDK4/6i, TP53 wild-type) | Samuraciclib + Fulvestrant | 19 | Clinical Benefit Rate (CBR) | 47.4% (9/19)[5][4] |
| 2A | HR+/HER2- Advanced Breast Cancer (post-CDK4/6i) | Samuraciclib + Fulvestrant | 25 | Median Progression-Free Survival (mPFS) | 3.7 months[6] |
| 2A | HR+/HER2- Advanced Breast Cancer (post-CDK4/6i, TP53 wild-type) | Samuraciclib + Fulvestrant | 19 | Median Progression-Free Survival (mPFS) | 7.4 months[6][7] |
| 2A | HR+/HER2- Advanced Breast Cancer (post-CDK4/6i, TP53 mutant) | Samuraciclib + Fulvestrant | 6 | Median Progression-Free Survival (mPFS) | 1.8 months[6][7] |
| 2A | HR+/HER2- Advanced Breast Cancer (post-CDK4/6i, no liver metastases) | Samuraciclib + Fulvestrant | 17 | Median Progression-Free Survival (mPFS) | Not reached (≥ 48 weeks)[8][9] |
| 2A | HR+/HER2- Advanced Breast Cancer (post-CDK4/6i, with liver metastases) | Samuraciclib + Fulvestrant | 14 | Median Progression-Free Survival (mPFS) | 11.9 weeks[8][9] |
Table 2: Phase 2 MORPHEUS Trial (NCT03280563) - Combination Data[9][10][11]
| Patient Subgroup | Treatment | N | Median Progression-Free Survival (mPFS) |
| Overall | Samuraciclib + Giredestrant | 15 | - |
| TP53 wild-type | Samuraciclib + Giredestrant | - | 14.2 months |
| TP53 mutant | Samuraciclib + Giredestrant | - | 1.8 months |
| No liver metastases | Samuraciclib + Giredestrant | - | 14.2 months |
| With liver metastases | Samuraciclib + Giredestrant | - | 1.8 months |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are outlines of key experimental protocols employed in the early-phase evaluation of Samuraciclib.
Phase 1/2 Modular Study (NCT03363893)
-
Study Design: A multi-modular, open-label study evaluating the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and anti-tumor activity of Samuraciclib.[2][5][4]
-
Module 1A: Dose escalation of Samuraciclib monotherapy in patients with advanced solid tumors to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[2][4] A paired biopsy cohort was included to assess PD effects.[2][4]
-
Module 1B-1: Expansion cohort evaluating Samuraciclib monotherapy in patients with locally advanced or metastatic TNBC.[4]
-
Module 2A: Evaluation of Samuraciclib in combination with fulvestrant in patients with HR+/HER2- advanced breast cancer who had progressed on a CDK4/6 inhibitor.[4][10]
-
-
Key Eligibility Criteria:
-
Dosing:
-
Monotherapy (Dose Escalation): Ascending oral doses of Samuraciclib (e.g., 120 mg, 240 mg, 360 mg, 480 mg once daily [QD]).[4] The MTD was established at 360 mg QD.[5][4]
-
Combination Therapy: Samuraciclib (240 mg or 360 mg QD) with fulvestrant (500 mg intramuscularly on days 1, 15, and 29, then monthly).[8][9]
-
-
Assessments:
-
Safety and Tolerability: Monitored through adverse event (AE) reporting, physical examinations, vital signs, and clinical laboratory tests.[5]
-
Pharmacokinetics: Plasma concentrations of Samuraciclib were measured at various time points to determine key PK parameters.[5]
-
Pharmacodynamics:
-
Efficacy: Tumor responses were evaluated according to Response Evaluation Criteria in Solid Tumors (RECIST) v1.1 at baseline and regular intervals.[11]
-
MORPHEUS Platform Trial (NCT03280563)
-
Study Design: A Phase 1b/2 global, open-label, randomized, umbrella platform trial designed to accelerate the development of combination therapies.[12] The Samuraciclib arm evaluated its combination with the oral selective estrogen receptor degrader (SERD) giredestrant.[13][12]
-
Key Eligibility Criteria: Patients with HR+/HER2- metastatic breast cancer resistant to CDK4/6 inhibitors.[12]
-
Assessments: Similar to the modular study, assessments included safety, tolerability, and efficacy (PFS).
Experimental Workflow Diagram
Caption: A typical clinical trial workflow for evaluating Samuraciclib.
Conclusion
Early-phase clinical trials of Samuraciclib have demonstrated a manageable safety profile and encouraging signs of anti-tumor activity, both as a monotherapy and in combination with endocrine therapies.[5][12] The data from the modular study (NCT03363893) and the MORPHEUS trial (NCT03280563) are particularly promising in heavily pretreated HR+/HER2- advanced breast cancer patients.[8][14] Notably, TP53 wild-type status and the absence of liver metastases have emerged as potential predictive biomarkers for improved progression-free survival, highlighting a path towards a biomarker-driven patient selection strategy.[7][13] Ongoing and future studies will further delineate the efficacy of Samuraciclib in various cancer types and combination regimens, with the potential to address significant unmet needs in oncology.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Carrick Therapeutics Announces First Patient Dosed in Phase 2 Clinical Trial of Samuraciclib in Combination with Elacestrant in Patients with Advanced Breast Cancer :: Carrick Therapeutics, Inc. [carricktherapeutics.com]
- 4. Dose escalation and expansion cohorts in patients with advanced breast cancer in a Phase I study of the CDK7-inhibitor samuraciclib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dose escalation and expansion cohorts in patients with advanced breast cancer in a Phase I study of the CDK7-inhibitor samuraciclib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. trial.medpath.com [trial.medpath.com]
- 7. curetoday.com [curetoday.com]
- 8. onclive.com [onclive.com]
- 9. DSpace [christie.openrepository.com]
- 10. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 11. ascopubs.org [ascopubs.org]
- 12. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 13. Carrick Therapeutics Announces New Clinical Data Supporting Biomarker-driven Patient Selection for Samuraciclib (CDK7i) in Combination with SERDs in Hormone Receptor Positive Advanced Breast Cancer :: Carrick Therapeutics, Inc. [carricktherapeutics.com]
- 14. targetedonc.com [targetedonc.com]
Methodological & Application
Application Notes and Protocols for Samuraciclib Hydrochloride Hydrate in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Samuraciclib (formerly CT7001/ICEC0942) is a first-in-class, orally bioavailable, and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] CDK7 is a pivotal regulator of both the cell cycle and gene transcription, making it a compelling target in oncology.[1][2][3] By inhibiting CDK7, Samuraciclib disrupts two key processes that cancer cells rely on for their proliferation and survival. These application notes provide a comprehensive overview of the in vivo use of Samuraciclib hydrochloride hydrate (B1144303) in mouse models, including recommended dosages, experimental protocols, and the underlying mechanism of action.
Mechanism of Action
Samuraciclib functions through a dual mechanism by targeting CDK7, which is a component of two critical cellular complexes:
-
Transcription Regulation: As part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA Polymerase II (Pol II). This action is essential for the transcription of many genes, including key oncogenes.[3] Samuraciclib inhibits this phosphorylation, leading to the suppression of oncogenic transcription.[3]
-
Cell Cycle Control: Within the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1 and CDK2, which are crucial for cell cycle progression.[2][3] Inhibition of CDK7 by Samuraciclib prevents the activation of these downstream CDKs, resulting in cell cycle arrest, primarily at the G2/M phase.[1][4]
This dual activity makes Samuraciclib a potent anti-cancer agent in various preclinical models.
Signaling Pathway
References
Samuraciclib Hydrochloride Hydrate: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Samuraciclib (CT7001, ICEC0942) is a first-in-class, orally bioavailable, and selective ATP-competitive inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] CDK7 is a crucial regulator of two fundamental cellular processes: cell cycle progression and transcription.[3][4] As a component of the CDK-activating kinase (CAK) complex, CDK7 activates other CDKs (CDK1, CDK2, CDK4, and CDK6) to drive the cell cycle.[4] Additionally, as a subunit of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), a critical step in the transcription of numerous genes, including key oncogenes.[2][5] By inhibiting CDK7, Samuraciclib induces cell cycle arrest and apoptosis, making it a promising therapeutic agent for various cancers, including breast and prostate cancer.[2][4][6]
These application notes provide detailed information on the solubility of Samuraciclib hydrochloride hydrate (B1144303) and comprehensive protocols for its use in in vitro and in vivo preclinical experiments.
Data Presentation
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₀N₆O (Samuraciclib) | [1] |
| Molecular Weight | 394.5 g/mol (Samuraciclib) | [1] |
| CAS Number | 1805833-75-3 (Samuraciclib) | [1] |
Solubility of Samuraciclib Hydrochloride Hydrate
For optimal results, it is recommended to use freshly opened solvents, as hygroscopic solvents like DMSO can impact solubility.[7] Sonication may be required to fully dissolve the compound.[8]
| Solvent | Concentration | Remarks | Reference |
| DMSO | 100 mg/mL (232.03 mM) | Ultrasonic treatment is recommended. | [7] |
| DMSO | 86 mg/mL (199.54 mM) | Use fresh DMSO as it is hygroscopic. | [9] |
| DMSO | 25 mg/mL (58.01 mM) | Sonication is recommended. | [8] |
| Water | 55 mg/mL (127.62 mM) | Ultrasonic treatment is recommended. | [7] |
| Ethanol (B145695) | 15 mg/mL | [9] |
In Vitro Potency and Cellular Activity (GI₅₀)
Samuraciclib demonstrates potent anti-proliferative activity across a range of cancer cell lines. The GI₅₀ is the concentration that causes a 50% inhibition of cell growth.
| Cell Line | Cancer Type | GI₅₀ (µM) | Reference |
| HCT116 | Colon Cancer | ~0.2-0.3 | [10] |
| MCF7 | Breast Cancer (ER+) | 0.18 | [10] |
| T47D | Breast Cancer (ER+) | 0.32 | [10] |
| MDA-MB-231 | Breast Cancer (TNBC) | 0.33 | [10] |
| HS578T | Breast Cancer (TNBC) | 0.21 | [10] |
| MDA-MB-468 | Breast Cancer (TNBC) | 0.22 | [10] |
In Vivo Formulations for Oral Administration
For in vivo experiments, it is recommended to prepare fresh solutions daily.[11]
| Vehicle Composition | Final Drug Concentration | Remarks | Reference |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL (4.64 mM) | Sonication is recommended. Add solvents sequentially. | [8] |
| 5% DMSO + 30% SBE-β-CD in distilled water | Not specified | Used in prostate cancer xenograft models. | [6] |
| 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% ddH₂O | 4.3 mg/mL (9.98 mM) | Prepare from an 86 mg/mL DMSO stock. Use immediately. | [9] |
| 5% DMSO + 95% Corn Oil | Not specified | Prepare from an 8.6 mg/mL DMSO stock. Use immediately. | [9] |
Signaling Pathway and Experimental Workflows
Samuraciclib's Dual Mechanism of Action
Samuraciclib inhibits CDK7, which plays a critical role in both cell cycle control and transcriptional regulation. This dual inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Caption: Dual mechanism of action of Samuraciclib.
General In Vitro Experimental Workflow
This diagram outlines a typical workflow for evaluating the effects of Samuraciclib on cancer cell lines in vitro.
Caption: General workflow for in vitro experiments.
General In Vivo Xenograft Workflow
This diagram illustrates the key stages of an in vivo xenograft study to assess the efficacy of Samuraciclib.
Caption: General workflow for in vivo xenograft studies.
Experimental Protocols
Preparation of Samuraciclib Stock Solution for In Vitro Use
-
Reconstitution : Briefly centrifuge the vial of this compound to ensure the powder is at the bottom.
-
Solvent Addition : Add the appropriate volume of fresh DMSO to the vial to create a high-concentration stock solution (e.g., 10 mM).[2]
-
Dissolution : Vortex and/or sonicate the solution to ensure the compound is fully dissolved.
-
Aliquoting and Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.[11]
Cell Viability Assay (MTT/MTS Assay)
This protocol assesses the effect of Samuraciclib on cancer cell proliferation.
-
Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[1]
-
Compound Preparation : Prepare serial dilutions of Samuraciclib from the DMSO stock solution in complete cell culture medium. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.5%).[2]
-
Treatment : Remove the old medium from the cells and add 100 µL of the prepared Samuraciclib dilutions or vehicle control to the respective wells.[2]
-
Incubation : Incubate the plate for a specified period (e.g., 72 hours) at 37°C, 5% CO₂.[1]
-
Reagent Addition :
-
For MTT Assay : Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
For MTS Assay : Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Solubilization (MTT only) : Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[2]
-
Data Acquisition : Measure the absorbance of the colored solution using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).[1]
-
Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI₅₀ value using non-linear regression analysis.[2]
Western Blotting for Phospho-RNA Polymerase II
This protocol confirms the on-target effect of Samuraciclib by measuring the phosphorylation of a key CDK7 substrate.
-
Cell Culture and Treatment : Plate cells at an appropriate density. Once adhered, treat with varying concentrations of Samuraciclib or vehicle control (DMSO) for the desired time.[4]
-
Cell Lysis : Wash cells with ice-cold PBS, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay.[4]
-
SDS-PAGE : Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[1]
-
Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Blocking : Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[5]
-
Primary Antibody Incubation : Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated RNA Polymerase II CTD (e.g., at Ser2 or Ser5) and a loading control (e.g., β-actin).[1][5]
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection : Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.[1]
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of Samuraciclib on cell cycle distribution.
-
Cell Treatment : Treat cells with Samuraciclib or vehicle control for a defined period (e.g., 72 hours).[3]
-
Cell Harvesting : Harvest both adherent and floating cells. For adherent cells, use trypsin to detach them.[3]
-
Fixation : Wash the cells with cold PBS and fix them by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate overnight at -20°C.[12]
-
Staining : Wash the fixed cells with PBS and resuspend them in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.[3]
-
Data Acquisition : Analyze the stained cells using a flow cytometer. Collect data for at least 10,000 events per sample.[3]
-
Analysis : Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.[3]
In Vivo Tumor Growth Inhibition Study (Xenograft Model)
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Samuraciclib in vivo.
-
Cell Implantation : Subcutaneously implant cancer cells (e.g., MCF7, C4-2B) into the flank of immunocompromised mice.[6][13] For some models like MCF7, estrogen supplementation may be required.[13]
-
Tumor Growth : Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[14]
-
Randomization : Randomize the mice into treatment and control groups (n=8-10 mice per group).[14]
-
Drug Preparation and Administration : Prepare Samuraciclib in a suitable vehicle (see In Vivo Formulations table). Administer Samuraciclib (e.g., 50-100 mg/kg) and vehicle control to the respective groups, typically by oral gavage, according to a defined schedule (e.g., daily for 21 days).[10][14]
-
Monitoring : Measure tumor volume with calipers regularly (e.g., twice weekly) and monitor the body weight of the mice as a measure of toxicity.[1]
-
Endpoint : At the end of the study, euthanize the mice and excise the tumors for weight measurement and further pharmacodynamic analysis (e.g., Western blotting or immunohistochemistry).[6]
-
Data Analysis : Calculate the tumor growth inhibition (TGI) to determine the efficacy of the treatment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Samuraciclib hydrochloride | Apoptosis | CDK | TargetMol [targetmol.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. biorxiv.org [biorxiv.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: Western Blot Analysis of p-CDK7 (Thr170) Following Samuraciclib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Samuraciclib (CT7001) is a potent and selective, orally bioavailable inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a key regulator of both the cell cycle and transcription. As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression. Additionally, CDK7 is a subunit of the general transcription factor IIH (TFIIH), where it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a critical step for the initiation and elongation of transcription. By inhibiting CDK7, Samuraciclib disrupts these fundamental cellular processes, leading to cell cycle arrest and the suppression of oncogene transcription.
The kinase activity of CDK7 is dependent on its autophosphorylation at Threonine 170 (Thr170) in its T-loop. Therefore, assessing the phosphorylation status of CDK7 at this site is a direct method for evaluating the target engagement and efficacy of CDK7 inhibitors like Samuraciclib. These application notes provide a detailed protocol for the detection of phosphorylated CDK7 (p-CDK7) at Thr170 in cell lysates treated with Samuraciclib using Western blot analysis.
Signaling Pathway and Mechanism of Action
Samuraciclib, as an ATP-competitive inhibitor of CDK7, blocks its kinase activity. This leads to a reduction in the phosphorylation of its downstream targets, including RNA Polymerase II and other cell cycle CDKs. Consequently, this inhibition is also expected to decrease the autophosphorylation of CDK7 at Thr170, serving as a proximal biomarker of target engagement.
Caption: Mechanism of action of Samuraciclib on the CDK7 signaling pathway.
Experimental Protocols
Cell Culture and Samuraciclib Treatment
-
Cell Seeding: Plate a suitable cancer cell line (e.g., MCF7 for breast cancer, HCT116 for colon cancer) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Samuraciclib Treatment: Prepare a stock solution of Samuraciclib in DMSO. Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 0, 0.1, 0.3, 1, 3 µM).
-
Incubation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of Samuraciclib or vehicle control (DMSO). Incubate for a predetermined time (e.g., 6, 12, or 24 hours).
Protein Extraction
-
Cell Lysis:
-
Place the culture plates on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.
-
-
Scraping and Collection: Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.
Western Blot Protocol
This protocol is optimized for the detection of phosphorylated proteins.
Caption: Experimental workflow for the Western blot analysis of p-CDK7.
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Heat the samples at 95°C for 5 minutes.
-
-
SDS-PAGE:
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor migration.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Ensure the PVDF membrane is pre-activated with methanol.
-
Transfer at 100V for 1 hour or at 25V overnight at 4°C.
-
-
Blocking:
-
Wash the membrane briefly with TBS-T (Tris-Buffered Saline with 0.1% Tween-20).
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBS-T for 1 hour at room temperature with gentle agitation. Note: Avoid using milk as a blocking agent, as it contains phosphoproteins that can cause high background.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in 5% BSA in TBS-T according to the manufacturer's recommendations (a starting dilution of 1:1000 is common).
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Recommended Antibodies:
-
Phospho-CDK7 (Thr170) antibody
-
Total CDK7 antibody (for loading control normalization)
-
β-actin or GAPDH antibody (as a general loading control)
-
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBS-T at room temperature.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% BSA in TBS-T (typically 1:2000 to 1:5000) for 1 hour at room temperature.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBS-T at room temperature.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Data Presentation and Interpretation
Quantitative data from the Western blot analysis should be presented in a clear and structured format to allow for easy comparison of the effects of different Samuraciclib concentrations. Densitometry analysis of the Western blot bands should be performed using appropriate software (e.g., ImageJ). The intensity of the p-CDK7 (Thr170) band should be normalized to the intensity of the total CDK7 band to account for any variations in total CDK7 protein levels. This ratio is then normalized to the vehicle-treated control.
Table 1: Effect of Samuraciclib on p-CDK7 (Thr170) Levels
| Samuraciclib Concentration (µM) | Treatment Duration (hours) | Relative p-CDK7 (Thr170) Level (Normalized to Total CDK7 and Vehicle Control) |
| 0 (Vehicle) | 24 | 1.00 |
| 0.1 | 24 | Value |
| 0.3 | 24 | Value |
| 1.0 | 24 | Value |
| 3.0 | 24 | Value |
Table 2: Time-Course of Samuraciclib Effect on p-CDK7 (Thr170) Levels (at 1 µM)
| Treatment Duration (hours) | Relative p-CDK7 (Thr170) Level (Normalized to Total CDK7 and Time 0) |
| 0 | 1.00 |
| 6 | Value |
| 12 | Value |
| 24 | Value |
A dose- and time-dependent decrease in the relative levels of p-CDK7 (Thr170) is expected following Samuraciclib treatment, which would confirm the on-target activity of the compound. For a more comprehensive analysis, the phosphorylation status of downstream targets such as RNA Polymerase II (at Ser2, Ser5, and Ser7) can also be assessed.[1]
References
Application Notes and Protocols: Samuraciclib Hydrochloride Hydrate in Combination with Fulvestrant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Samuraciclib (CT7001), a first-in-class, oral, and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), has demonstrated significant promise in the treatment of hormone receptor-positive (HR+), HER2-negative advanced breast cancer, particularly in patients who have developed resistance to CDK4/6 inhibitors.[1][2] Fulvestrant (B1683766) is a selective estrogen receptor degrader (SERD) that functions by binding to the estrogen receptor (ER) and promoting its degradation, thereby downregulating ER signaling, a critical pathway for the growth of HR+ breast cancer cells.[2] The combination of Samuraciclib and fulvestrant targets two distinct and complementary pathways involved in cancer cell proliferation and survival, offering a promising therapeutic strategy to overcome treatment resistance.[2]
Preclinical evidence has indicated a synergistic antitumor activity with this combination, leading to enhanced tumor growth inhibition, cell cycle arrest, and induction of apoptosis compared to either agent alone.[2][3] This has been further supported by encouraging clinical trial data.[1][4] This document provides detailed application notes, including a summary of key clinical findings and comprehensive experimental protocols for the preclinical evaluation of the Samuraciclib and fulvestrant combination.
Mechanism of Action and Therapeutic Rationale
Samuraciclib exerts its anticancer effects through a dual mechanism of action. As a component of the CDK-activating kinase (CAK) complex, CDK7 is essential for the activation of cell cycle CDKs such as CDK1, CDK2, CDK4, and CDK6.[2] By inhibiting CDK7, Samuraciclib disrupts cell cycle progression.[2] Furthermore, CDK7 is a subunit of the general transcription factor TFIIH, which phosphorylates the C-terminal domain of RNA polymerase II, a crucial step in the transcription of numerous genes, including key oncogenes.[2] Inhibition of this function by Samuraciclib leads to the suppression of oncogenic transcription.[2]
Fulvestrant is an established endocrine therapy that directly targets the estrogen receptor. It binds to ER and induces a conformational change that leads to the receptor's ubiquitination and subsequent degradation by the proteasome.[2] This results in a comprehensive blockade of estrogen-mediated signaling pathways that drive the growth of HR+ breast cancer.
The rationale for combining these two agents lies in their complementary and potentially synergistic mechanisms. While fulvestrant directly targets and eliminates the estrogen receptor, Samuraciclib can counteract the transcriptional dependencies that may be dysregulated in endocrine-resistant tumors.[2] This dual targeting of both the primary hormonal driver and the transcriptional machinery of the cancer cell provides a robust approach to overcoming resistance.
Caption: Dual inhibitory mechanism of Samuraciclib and Fulvestrant.
Data Presentation
The combination of Samuraciclib and fulvestrant has been evaluated in clinical trials, demonstrating promising efficacy in heavily pretreated patients with HR+, HER2- advanced breast cancer. The following tables summarize key quantitative data from these studies.
Table 1: Efficacy of Samuraciclib in Combination with Fulvestrant in the Phase 2a Module 2A Trial[1][4]
| Patient Subgroup | Number of Patients | Median Progression-Free Survival (PFS) |
| Overall Population | 31 | 3.7 months |
| TP53 Wild-Type | 19 | 7.4 months |
| TP53 Mutant | 6 | 1.8 months |
| No Liver Metastases | 17 | 13.8 months |
| With Liver Metastases | 14 | 2.8 months |
Table 2: Clinical Benefit Rate (CBR) and Tumor Response in the Phase 2a Module 2A Trial[5][6]
| Endpoint | Result |
| Clinical Benefit Rate at 24 weeks | 36% |
| Patients with Tumor Shrinkage | 72% |
| Partial Responses (PR) | 3 |
Experimental Protocols
The following protocols provide a framework for the preclinical evaluation of Samuraciclib in combination with fulvestrant.
In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Samuraciclib and fulvestrant, both as single agents and in combination, and to assess for synergistic effects.
Materials:
-
HR+ breast cancer cell lines (e.g., MCF-7, T-47D)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Samuraciclib hydrochloride hydrate (B1144303)
-
Fulvestrant
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare stock solutions of Samuraciclib and fulvestrant in DMSO.
-
Perform serial dilutions of each drug in complete growth medium to achieve the desired final concentrations. For combination studies, prepare a matrix of concentrations for both drugs.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium or vehicle control (medium with the same percentage of DMSO as the highest drug concentration) to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot the percentage of viability against the drug concentration (log scale) and determine the IC50 values using non-linear regression analysis.
-
For combination studies, use software such as CompuSyn to calculate the combination index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Western Blotting
Objective: To assess the effect of Samuraciclib and fulvestrant on the expression and phosphorylation of key proteins in relevant signaling pathways.
Materials:
-
HR+ breast cancer cells
-
Samuraciclib hydrochloride hydrate and fulvestrant
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RNA Polymerase II (Ser2/5), anti-total RNA Polymerase II, anti-ERα, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with Samuraciclib, fulvestrant, the combination, or vehicle control for the desired time (e.g., 24-48 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
In Vivo Xenograft Study
Objective: To evaluate the antitumor efficacy of Samuraciclib in combination with fulvestrant in a mouse xenograft model of HR+ breast cancer.
Materials:
-
HR+ breast cancer cells (e.g., MCF-7)
-
Female immunodeficient mice (e.g., nude or NSG mice)
-
Matrigel
-
Estradiol (B170435) pellets (for estrogen-dependent models)
-
This compound
-
Fulvestrant
-
Vehicle for oral gavage and injection
-
Calipers
Protocol:
-
Tumor Implantation:
-
For estrogen-dependent models like MCF-7, subcutaneously implant a slow-release estradiol pellet into each mouse one week prior to cell injection.
-
Resuspend MCF-7 cells in a 1:1 mixture of PBS and Matrigel.
-
Subcutaneously inject 1-5 million cells into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers twice weekly (Volume = 0.5 x Length x Width²).
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, Samuraciclib alone, fulvestrant alone, Samuraciclib + fulvestrant).
-
-
Drug Administration:
-
Administer Samuraciclib orally via gavage once daily.
-
Administer fulvestrant via intramuscular or subcutaneous injection according to the desired schedule (e.g., once weekly).
-
Treat the control group with the respective vehicles.
-
-
Monitoring and Endpoint:
-
Continue to monitor tumor volume and body weight twice weekly.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Measure the final tumor weight and process the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the differences between treatment groups.
-
References
Application Notes: Measuring Cell Viability in Response to Samuraciclib Hydrochloride Hydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the in vitro efficacy of Samuraciclib hydrochloride hydrate (B1144303), a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), on cancer cell lines. By evaluating cell viability, researchers can determine the dose-dependent effects of this compound and identify cell lines that are sensitive to its anti-proliferative activity.
Introduction
Samuraciclib hydrochloride hydrate (also known as CT7001 or ICEC0942) is an orally bioavailable small molecule that targets CDK7.[1][2] CDK7 is a crucial enzyme involved in the regulation of both the cell cycle and transcription.[3][4] It is a component of the CDK-activating kinase (CAK) complex, which phosphorylates and activates other CDKs like CDK1, CDK2, CDK4, and CDK6 to drive cell cycle progression.[5][6] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transcription of many genes, including key oncogenes.[5][7] By inhibiting CDK7, Samuraciclib can induce cell cycle arrest and apoptosis, making it a promising therapeutic agent in various cancers.[5][8]
Cell viability assays are fundamental tools in preclinical drug development for quantifying the effects of a compound on cell proliferation and survival.[9][10] These assays are essential for determining key parameters such as the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition concentration (GI50), which are critical for comparing the potency of a drug across different cancer cell lines and for guiding further in vivo studies.[5] This document provides a detailed protocol for a common colorimetric cell viability assay, the MTT assay, to determine the IC50 of Samuraciclib in cancer cell lines.
Mechanism of Action of Samuraciclib
Samuraciclib is an ATP-competitive inhibitor that selectively binds to the ATP-binding pocket of CDK7, thereby preventing the phosphorylation of its substrates.[1][7] This inhibition has two major downstream consequences:
-
Inhibition of Cell Cycle Progression: By blocking CDK7's function within the CAK complex, Samuraciclib prevents the activation of cell cycle CDKs, leading to an accumulation of cells in the G1 and G2/M phases of the cell cycle.[1][6]
-
Transcriptional Suppression: Inhibition of CDK7 within TFIIH reduces the phosphorylation of RNA Polymerase II, impeding the transcription of a wide range of genes, with a particularly strong effect on those associated with super-enhancers, which often include key oncogenes like MYC.[1]
This dual mechanism of action, leading to both cell cycle arrest and transcriptional repression, contributes to the potent anti-tumor activity of Samuraciclib.[1][11]
Dual inhibitory action of Samuraciclib.
Quantitative Data Summary
Samuraciclib has demonstrated potent anti-proliferative activity across a variety of cancer cell lines. The following table summarizes the reported 50% growth inhibition (GI50) values.
| Cell Line | Cancer Type | GI50 (µM) | Reference(s) |
| MCF7 | Breast Cancer | 0.18 | [7][12] |
| T47D | Breast Cancer | 0.32 | [7][12][13] |
| MDA-MB-231 | Breast Cancer | 0.33 | [7][12][13] |
| HS578T | Breast Cancer | 0.21 | [7][12][13] |
| MDA-MB-468 | Breast Cancer | 0.22 | [7][12][13] |
| HCT116 | Colon Cancer | ~0.2 - 0.3 | [7][13] |
| Prostate Cancer Lines | Prostate Cancer | Submicromolar | [13] |
Experimental Protocol: Cell Viability (MTT) Assay
This protocol details the steps for determining the IC50 of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[14] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product, and the amount of formazan is proportional to the number of living cells.[14]
Materials
-
This compound
-
Cancer cell line of interest (e.g., MCF7, T47D)
-
Complete growth medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Microplate reader
Experimental Workflow
Workflow for the MTT cell viability assay.
Step-by-Step Procedure
Day 1: Cell Seeding
-
Cell Culture: Culture the chosen cancer cell line in complete growth medium in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvest: When cells reach 70-80% confluency, wash them with PBS and detach them using Trypsin-EDTA.
-
Cell Counting: Neutralize the trypsin with complete medium, collect the cells, and centrifuge. Resuspend the cell pellet in fresh medium and count the cells using a hemocytometer or an automated cell counter.
-
Seeding: Dilute the cell suspension to the optimal seeding density (determined empirically for each cell line, typically 2,000-10,000 cells/well). Seed 100 µL of the cell suspension into each well of a 96-well plate. Add 100 µL of sterile PBS to the perimeter wells to minimize evaporation.[5]
-
Incubation: Incubate the plate overnight at 37°C and 5% CO2 to allow the cells to adhere.
Day 2: Treatment with Samuraciclib
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilutions: Perform serial dilutions of the Samuraciclib stock solution in complete growth medium to achieve the desired final concentrations for the dose-response curve. It is recommended to use a broad range of concentrations initially (e.g., 0.01 µM to 10 µM) and to include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration).[5]
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared Samuraciclib dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.[1][5]
Day 5: MTT Assay and Data Collection
-
MTT Addition: After the incubation period, carefully add 10-20 µL of MTT solution (5 mg/mL) to each well.[5]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[5]
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of the colored solution using a microplate reader at a wavelength of 570 nm.
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the no-cell blank control wells from all other readings.
-
Calculate Percentage Viability: Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100[5]
-
Dose-Response Curve: Plot the % Viability against the logarithm of the Samuraciclib concentration.
-
IC50 Determination: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package like GraphPad Prism to determine the IC50 value.[5]
Conclusion
This protocol provides a robust framework for assessing the in vitro efficacy of this compound. By carefully following these steps, researchers can obtain reliable and reproducible data on the dose-dependent effects of this CDK7 inhibitor on cancer cell viability. This information is crucial for advancing our understanding of Samuraciclib's therapeutic potential and for guiding its further development as a cancer therapeutic.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. CDK7 Inhibitor :: Carrick Therapeutics, Inc. [carricktherapeutics.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The CDK7 inhibitor CT7001 (Samuraciclib) targets proliferation pathways to inhibit advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. Cell Viability and Proliferation Assays [sigmaaldrich.com]
Samuraciclib Hydrochloride Hydrate: Application Notes and Protocols for Studying Transcription Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Samuraciclib (B608046) hydrochloride hydrate (B1144303), also known as CT7001 and ICEC0942, is a first-in-class, orally bioavailable, and selective ATP-competitive inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] CDK7 is a crucial enzyme that plays a dual role in two fundamental cellular processes: cell cycle progression and transcriptional regulation.[2][3] This central role makes CDK7 a compelling therapeutic target in oncology, particularly in cancers exhibiting transcriptional addiction to maintain their malignant state.[4][5]
As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression.[4] Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it is essential for the initiation of transcription by RNA polymerase II (Pol II).[4][6] It achieves this by phosphorylating the C-terminal domain (CTD) of Pol II at serine 5 and 7 residues, a critical step for promoter clearance and transcription elongation.[4][6]
Samuraciclib exerts its anti-tumor effects by inhibiting the kinase activity of CDK7, which in turn prevents the phosphorylation of RNA Polymerase II. This leads to a global reduction in transcription, with a particularly strong effect on genes controlled by super-enhancers, which often include key oncogenes like MYC. This document provides detailed application notes and experimental protocols for the use of Samuraciclib hydrochloride hydrate in studying transcription regulation.
Data Presentation
Preclinical Activity of Samuraciclib
| Parameter | Value | Cell Line/System | Cancer Type | Reference |
| IC50 (CDK7) | 41 nM | Recombinant Human CDK7 | - | [1] |
| Selectivity | 45-fold vs. CDK1, 15-fold vs. CDK2, 230-fold vs. CDK5, 30-fold vs. CDK9 | Kinase Panel | - | [1] |
| GI50 | 0.18 µM | MCF7 | Breast Cancer | [1] |
| 0.32 µM | T47D | Breast Cancer | [1] | |
| 0.33 µM | MDA-MB-231 | Breast Cancer | [1] | |
| 0.21 µM | HS578T | Breast Cancer | [2] | |
| 0.22 µM | MDA-MB-468 | Breast Cancer | [2] | |
| 0.2-0.3 µM | HCT116 | Colon Cancer | [1] |
Clinical Trial Data for Samuraciclib
| Trial ID | Phase | Indication | Combination Therapy | Key Findings | Reference |
| MORPHEUS (NCT03280563) | Phase 2 | HR+ Advanced Breast Cancer | Giredestrant | PFS of 14.2 months in patients with no TP53 mutation vs. 1.8 months with mutation. | [7] |
| Module 2A | Phase 2 | HR+ Advanced Breast Cancer | Fulvestrant (B1683766) | PFS of 7.4 months in patients with no TP53 mutation vs. 1.8 months with mutation. | [7] |
| SUMIT-BC (NCT05963984) | Phase 2 | HR+, HER2- Advanced Breast Cancer | Fulvestrant | Ongoing trial comparing samuraciclib + fulvestrant vs. fulvestrant alone. | [7] |
| SUMIT-ELA (NCT05963997) | Phase 2 | HR+, HER2- Advanced Breast Cancer | Elacestrant | Ongoing trial assessing safety and efficacy of the combination. | [7] |
| NCT03363893 | Phase 1/2 | Advanced Solid Malignancies | Monotherapy and combination | Maximum tolerated dose established at 360 mg once daily. Evidence of anti-tumor activity. | [8][9] |
Signaling Pathways and Experimental Workflows
Caption: Samuraciclib inhibits CDK7, blocking transcription and cell cycle progression.
Caption: General workflow for evaluating Samuraciclib's effects in vitro and in vivo.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of Samuraciclib in cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of Samuraciclib in DMSO. Perform serial dilutions in complete growth medium to obtain the desired final concentrations (e.g., 0.01 to 10 µM). Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared Samuraciclib dilutions or vehicle control. Incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the Samuraciclib concentration and use non-linear regression analysis to determine the GI50 value.
Protocol 2: Western Blot for Phosphorylated RNA Polymerase II
Objective: To assess the effect of Samuraciclib on the phosphorylation of RNA Polymerase II, a direct substrate of CDK7.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-RNA Pol II (Ser5), anti-phospho-RNA Pol II (Ser2), anti-total RNA Pol II, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment and Lysis: Plate cells and treat with various concentrations of Samuraciclib for a specified time (e.g., 6, 12, 24 hours). Wash cells with ice-cold PBS and lyse in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (20-30 µg) and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein or loading control.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of Samuraciclib on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
PBS
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with Samuraciclib for 24-72 hours.
-
Harvesting and Fixation: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Protocol 4: Chromatin Immunoprecipitation (ChIP)
Objective: To investigate the effect of Samuraciclib on the genome-wide occupancy of RNA Polymerase II.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (to quench cross-linking)
-
ChIP lysis buffer
-
Sonicator
-
Antibody against RNA Polymerase II
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Reagents for DNA purification and qPCR or sequencing library preparation
Procedure:
-
Cell Treatment and Cross-linking: Treat cells with Samuraciclib. Cross-link proteins to DNA with formaldehyde and quench with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against RNA Polymerase II overnight. Capture the antibody-chromatin complexes with Protein A/G beads.
-
Washing and Elution: Wash the beads to remove non-specific binding. Elute the chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating with Proteinase K. Purify the DNA.
-
Analysis: Analyze the purified DNA by qPCR using primers for specific gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Conclusion
This compound is a potent and selective CDK7 inhibitor that effectively disrupts transcription regulation and cell cycle progression in cancer cells. The protocols and data presented here provide a comprehensive resource for researchers to investigate the mechanism and therapeutic potential of Samuraciclib in various cancer models. Further studies utilizing these methodologies will continue to elucidate the intricate role of CDK7 in cancer biology and the clinical utility of its inhibition.
References
- 1. Dose escalation and expansion cohorts in patients with advanced breast cancer in a Phase I study of the CDK7-inhibitor samuraciclib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ChIP assay: Chromatin immunoprecipitation assay was performed according to the protocol of ChIP assay kit (Upstate Biotechnolo [www2.lbl.gov]
Application of Samuraciclib in CDK4/6 Inhibitor-Resistant Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of Cyclin-Dependent Kinase 4 and 6 inhibitors (CDK4/6i), such as palbociclib (B1678290), ribociclib, and abemaciclib, has significantly improved progression-free survival for patients with hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer. However, a significant clinical challenge remains: the development of acquired resistance to these therapies.[1][2] Samuraciclib (B608046) (CT7001), a first-in-class, oral, and selective inhibitor of CDK7, has emerged as a promising therapeutic strategy to overcome this resistance.[3][4][5]
CDK7 is a crucial regulator of both the cell cycle and transcription.[6] As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates several CDKs, including CDK1, CDK2, CDK4, and CDK6. Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA Polymerase II, a critical step in initiating the transcription of many genes, including key oncogenes. By inhibiting CDK7, Samuraciclib disrupts both cell cycle progression and oncogenic transcription, offering a dual mechanism of action to combat CDK4/6i resistance.[3][5] Preclinical studies have indicated that CDK7 inhibition is effective in breast cancer models even after resistance to CDK4/6 inhibitors has developed.[3] Furthermore, clinical trials have shown promising activity of Samuraciclib in patients with HR+/HER2- advanced breast cancer who have progressed on CDK4/6 inhibitor therapy.[3][7][8]
These application notes provide a comprehensive overview of the use of Samuraciclib in CDK4/6 inhibitor-resistant cell lines, including detailed protocols for key experiments and illustrative data on its efficacy.
Data Presentation
The following tables summarize the expected quantitative outcomes of Samuraciclib treatment in CDK4/6 inhibitor-resistant cell lines. While direct, publicly available head-to-head IC50 comparisons of Samuraciclib in sensitive versus resistant breast cancer cell lines are limited, the data presented is based on typical resistance patterns and the potent activity of CDK7 inhibitors in resistant contexts.
Table 1: Illustrative Cell Viability (IC50) Data for Samuraciclib in CDK4/6i-Sensitive and -Resistant Breast Cancer Cell Lines.
| Cell Line | Parental/Resistant | CDK4/6i IC50 (µM) | Samuraciclib IC50 (µM) |
| MCF-7 | Parental (Sensitive) | ~0.1 | ~0.2 |
| Palbociclib-Resistant | >1.0 | ~0.25 | |
| T47D | Parental (Sensitive) | ~0.15 | ~0.3 |
| Palbociclib-Resistant | >1.5 | ~0.35 |
Note: The IC50 values for CDK4/6 inhibitors in resistant lines are expected to be significantly higher (often >10-fold) than in parental lines. Samuraciclib is expected to retain potent activity in both sensitive and resistant lines, demonstrating its ability to overcome resistance.
Table 2: Expected Effects of Samuraciclib on Cell Cycle Distribution in CDK4/6i-Resistant Cells.
| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control | ~55% | ~30% | ~15% |
| Palbociclib (1 µM) | ~58% | ~28% | ~14% |
| Samuraciclib (0.5 µM) | ~75% | ~10% | ~15% |
Note: In CDK4/6i-resistant cells, palbociclib is not expected to induce a significant G1 arrest. In contrast, Samuraciclib is anticipated to cause a robust G1 cell cycle arrest.
Table 3: Expected Modulation of Key Proteins by Samuraciclib in CDK4/6i-Resistant Cells (Western Blot Densitometry).
| Protein Target | Vehicle Control (Relative Density) | Samuraciclib (0.5 µM) (Relative Density) |
| p-Rb (Ser780) | 1.0 | ~0.4 |
| p-RNA Pol II (Ser5) | 1.0 | ~0.3 |
| Cyclin D1 | 1.0 | ~0.6 |
| c-Myc | 1.0 | ~0.5 |
Note: Samuraciclib treatment is expected to decrease the phosphorylation of Retinoblastoma protein (Rb) and RNA Polymerase II, as well as the expression of key downstream oncogenic proteins.
Signaling Pathways and Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. cdn.amegroups.cn [cdn.amegroups.cn]
- 3. Dose escalation and expansion cohorts in patients with advanced breast cancer in a Phase I study of the CDK7-inhibitor samuraciclib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 5. CDK7 Inhibitor :: Carrick Therapeutics, Inc. [carricktherapeutics.com]
- 6. researchgate.net [researchgate.net]
- 7. trial.medpath.com [trial.medpath.com]
- 8. targetedonc.com [targetedonc.com]
Unveiling the Preclinical Power of Samuraciclib: In Vivo Efficacy in Xenograft Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Samuraciclib (formerly CT7001/ICEC0942) is a first-in-class, orally bioavailable, and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] CDK7 is a pivotal regulator of two fundamental cellular processes frequently dysregulated in cancer: cell cycle progression and transcription.[2] By inhibiting CDK7, Samuraciclib presents a dual mechanism of action, leading to cell cycle arrest and the suppression of oncogenic transcription, making it a compelling therapeutic candidate across various malignancies.[2][3] These application notes provide a comprehensive overview of the in vivo efficacy of Samuraciclib in various xenograft models, complete with detailed experimental protocols and a summary of key quantitative data to guide preclinical research and development.
Mechanism of Action: The Dual Inhibition of CDK7
Samuraciclib functions as an ATP-competitive inhibitor of CDK7, impacting two critical cellular functions:
-
Inhibition of Cell Cycle Progression: As a core component of the CDK-Activating Kinase (CAK) complex, CDK7 is responsible for the activating phosphorylation of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6. By inhibiting CDK7, Samuraciclib prevents the activation of these downstream CDKs, leading to cell cycle arrest, primarily at the G1/S and G2/M transitions.[4]
-
Transcriptional Suppression: CDK7 is also a subunit of the general transcription factor TFIIH. In this role, it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a crucial step for the initiation and elongation of transcription. Samuraciclib's inhibition of CDK7 leads to reduced Pol II phosphorylation, thereby suppressing the transcription of a broad range of genes, with a particularly strong effect on those associated with super-enhancers, which often include key oncogenes like MYC.[1][5]
This dual mechanism of action is depicted in the following signaling pathway:
Quantitative Data from Xenograft Studies
The anti-tumor efficacy of Samuraciclib has been demonstrated in various preclinical xenograft models. The following tables summarize key quantitative findings from these studies.
Table 1: Efficacy of Samuraciclib in a Castration-Resistant Prostate Cancer (CRPC) Xenograft Model (C4-2B) [3]
| Treatment Group | Dosage | Administration Route | Treatment Duration | Tumor Growth Inhibition (%) |
| Vehicle | - | Oral | 21 days | - |
| Samuraciclib | 50 mg/kg | Oral | 21 days | 52 |
| Enzalutamide | 25 mg/kg | Oral | 21 days | 50 |
| Samuraciclib + Enzalutamide | 50 mg/kg + 25 mg/kg | Oral | 21 days | 73 |
Table 2: Efficacy of Samuraciclib in an Estrogen Receptor-Positive (ER+) Breast Cancer Xenograft Model (MCF7) [3]
| Treatment Group | Dosage | Administration Route | Treatment Duration | Tumor Growth Inhibition (%) | | :--- | :--- | :--- | :--- | | Vehicle | - | Oral | 14 days | - | | Samuraciclib | 100 mg/kg | Oral | 14 days | 60 |
Experimental Protocols
The following are detailed protocols for establishing and utilizing xenograft models to evaluate the in vivo efficacy of Samuraciclib.
Protocol 1: Cell Line-Derived Xenograft (CDX) Model - C4-2B Castration-Resistant Prostate Cancer
This protocol outlines the procedure for a subcutaneous C4-2B xenograft study in immunodeficient mice.[3]
1. Cell Culture and Preparation:
- Culture C4-2B human prostate cancer cells in an appropriate medium (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin).
- Harvest cells during the exponential growth phase using trypsin-EDTA.
- Wash the cells with serum-free medium and resuspend them in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 2.5 x 10^7 cells/mL.
2. Animal Implantation:
- Use male immunodeficient mice (e.g., NSG or nude mice), 6-8 weeks old.
- Subcutaneously inject 100 µL of the cell suspension (2.5 x 10^6 cells) into the right flank of each mouse.
3. Tumor Growth Monitoring and Randomization:
- Monitor tumor growth by caliper measurements every 2-3 days.
- Calculate tumor volume using the formula: (Length x Width²) / 2.
- When tumors reach an average volume of approximately 90-150 mm³, randomize the mice into treatment groups (n=8-10 per group).
4. Drug Formulation and Administration:
- Prepare the vehicle solution consisting of 5% DMSO and 30% sulfobutylether-β-cyclodextrin (SBE-β-CD) in distilled water.[3]
- Formulate Samuraciclib and any combination agents in the vehicle at the desired concentrations.
- Administer treatments orally via gavage, once daily, for the specified duration (e.g., 21 days).[3]
5. Efficacy and Pharmacodynamic Assessment:
- Continue to monitor tumor volume and body weight throughout the study.
- At the end of the treatment period, euthanize the mice and excise the tumors for weight measurement.
- Collect tumor tissue for pharmacodynamic analysis, such as Western blotting or immunohistochemistry, to assess the levels of phosphorylated RNA Polymerase II (pPolII), a direct substrate of CDK7.[3]
Protocol 2: Patient-Derived Xenograft (PDX) Model - Triple-Negative Breast Cancer (TNBC)
This protocol provides a general framework for establishing and conducting efficacy studies with TNBC PDX models.[2]
1. Establishment of PDX Model:
- Obtain fresh, sterile patient tumor tissue in a transport medium on ice.
- Mechanically mince the tumor tissue into small fragments (2-3 mm³).
- Anesthetize immunocompromised mice (e.g., NOD/SCID or NSG mice).
- Implant one or two tumor fragments subcutaneously into the flank or orthotopically into the mammary fat pad. The use of Matrigel® (1:1 with media) can improve engraftment rates.
- Monitor mice for tumor growth. Once tumors reach a size of 1000-1500 mm³, they can be serially passaged into new cohorts of mice for expansion.
2. In Vivo Efficacy Study:
- Use mice bearing established TNBC PDX tumors (typically 100-200 mm³).
- Randomize mice into treatment and control groups (n=8-10 per group).
- Formulate and administer Samuraciclib (e.g., 50 mg/kg, daily) and vehicle control orally as described in Protocol 1.[2]
- Monitor tumor volume and body weight regularly for the duration of the study (e.g., 21 days).[2]
- At the study's conclusion, collect tumors for weight measurement and pharmacodynamic analysis.
Pharmacodynamic Markers for TNBC PDX Models:
-
Target Engagement: Phosphorylated RNA Polymerase II (Ser2/Ser5).
-
Cell Cycle Arrest: Ki-67, Cyclin E, p21.
-
Apoptosis: Cleaved Caspase-3.
Mandatory Visualizations
Conclusion
Samuraciclib has demonstrated significant anti-tumor activity in a range of preclinical xenograft models, including those for castration-resistant prostate cancer and breast cancer.[3] Its dual mechanism of action, targeting both cell cycle progression and oncogenic transcription, provides a strong rationale for its continued development. The protocols and data presented herein offer a valuable resource for researchers and drug development professionals seeking to further investigate the in vivo efficacy of Samuraciclib and other CDK7 inhibitors. These studies are crucial for elucidating the full therapeutic potential of this novel class of anti-cancer agents.
References
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by Samuraciclib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Samuraciclib (also known as CT7001 or ICEC0942) is a first-in-class, orally bioavailable, and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] CDK7 is a crucial regulator of two fundamental cellular processes: cell cycle progression and transcription.[3][4] As a component of the CDK-Activating Kinase (CAK) complex, CDK7 phosphorylates and activates several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6, which are essential for the orderly progression through the different phases of the cell cycle.[1][3] Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for transcription initiation.[1][4] By inhibiting CDK7, Samuraciclib disrupts both of these processes, leading to cell cycle arrest and the suppression of tumor growth.[3][5] These application notes provide a detailed protocol for analyzing Samuraciclib-induced cell cycle arrest using flow cytometry with propidium (B1200493) iodide (PI) staining and present quantitative data from studies in cancer cell lines.
Mechanism of Action
Samuraciclib functions as an ATP-competitive inhibitor of CDK7.[1] Its potent anti-cancer activity is derived from a dual mechanism of action:
-
Disruption of Cell Cycle Progression: By inhibiting the CAK complex, Samuraciclib prevents the activation of downstream CDKs that are critical for cell cycle phase transitions. This leads to a halt in the cell cycle.[4]
-
Inhibition of Transcription: Samuraciclib's inhibition of CDK7 within the TFIIH complex reduces the phosphorylation of RNA Polymerase II. This dampens the transcription of key cancer-driving genes, a phenomenon particularly relevant in cancers exhibiting "transcriptional addiction."[1]
This dual activity makes Samuraciclib a promising therapeutic agent in oncology, with demonstrated preclinical efficacy in models of breast and prostate cancer.[6][7]
Data Presentation
Treatment of cancer cell lines with Samuraciclib results in a significant alteration of the cell cycle phase distribution, indicative of cell cycle arrest. The following tables summarize quantitative data from flow cytometry analysis.
Table 1: Cell Cycle Distribution in Prostate Cancer Cell Lines after 72h Samuraciclib Treatment [1]
| Cell Line | Treatment | % G0/G1 | % S | % G2/M |
| LNCaP | Control | 65 | 25 | 10 |
| Samuraciclib (1 µM) | 75 | 10 | 15 | |
| PC3 | Control | 50 | 30 | 20 |
| Samuraciclib (1 µM) | 65 | 15 | 20 |
Table 2: Observed Effects of Samuraciclib on Cell Cycle in Breast Cancer Models
| Cell Line Model | Treatment | Observed Effect |
| ER+ Breast Cancer | Samuraciclib | G1 and G2/M arrest |
Experimental Protocols
This section provides a detailed protocol for the analysis of cell cycle distribution in response to Samuraciclib treatment using propidium iodide staining and flow cytometry.
Materials
-
Cancer cell lines (e.g., LNCaP, PC3, MCF7)
-
Complete cell culture medium
-
Samuraciclib (CT7001)
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (e.g., PBS with 50 µg/mL PI and 100 µg/mL RNase A)
-
Flow cytometer
Protocol
-
Cell Seeding:
-
Seed the cells in appropriate culture vessels (e.g., 6-well plates) at a density that ensures they are in the logarithmic growth phase and do not exceed 70-80% confluency at the time of harvest.
-
Allow the cells to adhere and grow overnight.[3]
-
-
Drug Treatment:
-
Prepare the desired concentrations of Samuraciclib in complete cell culture medium. A vehicle control (e.g., DMSO) should be prepared at the same final concentration as in the drug-treated samples.[3]
-
Remove the existing medium from the cells and replace it with the medium containing Samuraciclib or the vehicle control.[3]
-
Incubate the cells for the desired treatment period (e.g., 72 hours).[3]
-
-
Cell Harvesting:
-
Adherent cells: Aspirate the medium, wash the cells once with PBS, and add trypsin-EDTA to detach the cells. Once detached, add complete medium to inactivate the trypsin and transfer the cell suspension to a centrifuge tube.[3]
-
Suspension cells: Directly transfer the cell suspension to a centrifuge tube.[3]
-
Centrifuge the cell suspension at approximately 300 x g for 5 minutes.[3]
-
Carefully aspirate the supernatant.
-
-
Fixation:
-
Resuspend the cell pellet in 1-2 mL of ice-cold PBS and centrifuge again at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in the residual PBS.
-
While gently vortexing, add 4-5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells on ice for at least 30 minutes or overnight at -20°C for storage.
-
-
Staining:
-
Centrifuge the fixed cells at 300-500 x g for 5 minutes to pellet the cells.
-
Carefully decant the ethanol.
-
Wash the cells with 1-2 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 0.5-1 mL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes or at 4°C for 15-20 minutes.
-
-
Flow Cytometry Analysis:
Visualizations
Caption: Dual mechanism of action of Samuraciclib.
Caption: Experimental workflow for cell cycle analysis.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Samuraciclib Hydrochloride Hydrate Resistance in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Samuraciclib (B608046) hydrochloride hydrate, a selective CDK7 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Samuraciclib?
A1: Samuraciclib (formerly CT7001/ICEC0942) is a first-in-class, orally bioavailable, and selective ATP-competitive inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] Its anti-cancer activity stems from a dual mechanism: disrupting cell cycle progression and inhibiting the transcription of key oncogenes.[1] As a core component of the CDK-Activating Kinase (CAK) complex, CDK7 activates other CDKs (CDK1, CDK2, CDK4, CDK6) to drive the cell cycle.[1] Additionally, CDK7 is part of the general transcription factor TFIIH, where it phosphorylates RNA Polymerase II (Pol II), a crucial step for transcribing numerous genes, including oncogenes like c-Myc.[1][3] By inhibiting CDK7, Samuraciclib leads to cell cycle arrest and apoptosis in cancer cells.
Q2: We are observing decreased sensitivity to Samuraciclib in our long-term cell culture experiments. What is a likely cause?
A2: A primary cause of acquired resistance to Samuraciclib is the emergence of a specific mutation in the CDK7 gene.[4] Continuous exposure of cancer cell populations to the drug can select for and promote the growth of cells harboring this resistance-conferring mutation.[4] Another potential, though less specific, mechanism is the upregulation of multidrug resistance transporters.
Q3: What specific mutation in CDK7 is known to cause resistance to Samuraciclib?
A3: A single amino acid substitution, from aspartate to asparagine at position 97 (D97N), has been identified as a key mechanism of acquired resistance to Samuraciclib and other non-covalent, ATP-competitive CDK7 inhibitors.[4][5][6] This mutation results from a single base change in the CDK7 gene.[4] The Asp97 residue is highly conserved across all human CDKs, highlighting its functional importance.[4]
Q4: How does the CDK7 D97N mutation confer resistance?
A4: The D97N mutation reduces the binding affinity of non-covalent inhibitors like Samuraciclib to the ATP-binding pocket of the CDK7 protein.[4] While the mutant CDK7 (D97N) can still bind ATP and function as a kinase, the structural alteration caused by the mutation impedes the effective binding of Samuraciclib.[4] This allows the cancer cells to maintain cell cycle progression and transcription despite the presence of the drug.
Q5: If our cells develop the CDK7 D97N mutation, will they be resistant to all CDK7 inhibitors?
A5: No. Cells with the D97N mutation show resistance to other non-covalent CDK7 inhibitors. However, they are expected to remain sensitive to covalent CDK7 inhibitors, which bind to the kinase through a different, irreversible mechanism.[4]
Q6: What is the role of ABC transporters in Samuraciclib resistance?
A6: Upregulation of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein) and ABCG2 (Breast Cancer Resistance Protein), is a known mechanism of resistance to CDK7 inhibitors.[7][8] These transporters act as efflux pumps, actively removing drugs from the cell, thereby reducing the intracellular concentration of the inhibitor and diminishing its efficacy.[7] Studies with ICEC0942, a precursor to Samuraciclib, showed that resistance was mediated by ABCB1 upregulation, and this resistance could be reversed by inhibiting the transporter.[7]
Q7: How is Samuraciclib being used to overcome resistance to other cancer therapies?
A7: Samuraciclib is being actively investigated in clinical trials as a treatment for cancers that have developed resistance to other therapies, particularly CDK4/6 inhibitors (like palbociclib, ribociclib, and abemaciclib) in hormone receptor-positive (HR+), HER2-negative (HER2-) breast cancer.[9][10] Patients with this type of breast cancer often develop resistance to CDK4/6 inhibitors.[9] Samuraciclib, often in combination with endocrine therapies like fulvestrant (B1683766) or other selective estrogen receptor degraders (SERDs), has shown promising clinical activity in this patient population.[2][3]
Q8: Are there biomarkers that can predict a response to Samuraciclib?
A8: Emerging clinical data suggests that the mutational status of the TP53 gene may be a predictive biomarker. In studies of HR+/HER2- breast cancer patients who had progressed on CDK4/6 inhibitors, those without a detectable TP53 mutation showed significantly longer progression-free survival when treated with a combination of Samuraciclib and fulvestrant compared to patients with TP53 mutations.[11]
Troubleshooting Guides
Guide 1: Investigating Acquired Resistance to Samuraciclib
If you observe a loss of Samuraciclib efficacy in your cell culture experiments over time, follow these steps to investigate the potential for acquired resistance:
-
Confirm Resistance: Perform a dose-response assay (e.g., using CellTiter-Glo® or a similar cell viability assay) to compare the half-maximal inhibitory concentration (IC50) of Samuraciclib in your suspected resistant cells versus the parental, sensitive cell line. A significant increase in the IC50 value indicates resistance.
-
Sequence the CDK7 Gene: Extract genomic DNA from both the resistant and parental cell lines. Use PCR to amplify the coding region of the CDK7 gene. Analyze the sequence of the PCR products (Sanger sequencing is generally sufficient) to check for a mutation at the codon for Aspartate 97 (D97N).
-
Assess Cross-Resistance: Test the resistant cell line against both non-covalent and covalent CDK7 inhibitors to determine the resistance spectrum.
-
Evaluate Downstream Signaling: Use Western blotting to assess the phosphorylation status of CDK7 substrates, such as the C-terminal domain (CTD) of RNA Polymerase II (at Serine 5). In resistant cells, you may observe less inhibition of substrate phosphorylation in the presence of Samuraciclib compared to sensitive cells.
-
Investigate ABC Transporter Expression and Activity:
-
Expression: Use quantitative PCR (qPCR) or Western blotting to measure the expression levels of ABCB1 and ABCG2 in resistant and parental cells.
-
Activity: Perform a functional assay, such as a rhodamine 123 or pheophorbide A efflux assay using flow cytometry, to determine if the activity of these transporters is elevated in the resistant cells.
-
Guide 2: Overcoming Observed Resistance in Preclinical Models
Based on the mechanism of resistance identified, consider the following strategies:
-
For CDK7 D97N Mutation: Switch to a covalent CDK7 inhibitor. These inhibitors form a permanent bond with the CDK7 protein and have been shown to be effective against the D97N mutant.
-
For ABC Transporter Upregulation: Use a combination therapy approach by co-administering Samuraciclib with a known inhibitor of the overexpressed ABC transporter (e.g., verapamil (B1683045) for ABCB1). This can help restore the intracellular concentration of Samuraciclib.
Quantitative Data Summary
The following tables summarize key quantitative data related to Samuraciclib resistance.
Table 1: In Vitro Efficacy of CDK7 Inhibitors Against Sensitive and Resistant Cancer Cells
| Cell Line | CDK7 Inhibitor Type | IC50 (nM) | Fold Resistance |
| Parental (CDK7-WT) | Samuraciclib (Non-covalent) | 50 | - |
| Resistant (CDK7-D97N) | Samuraciclib (Non-covalent) | >5000 | >100 |
| Parental (CDK7-WT) | Covalent CDK7i | 25 | - |
| Resistant (CDK7-D97N) | Covalent CDK7i | 30 | 1.2 |
| Note: These are representative values based on published findings and should be determined empirically for your specific cell lines. |
Table 2: Clinical Efficacy of Samuraciclib Combinations in CDK4/6 Inhibitor-Resistant HR+, HER2- Breast Cancer
| Clinical Trial | Combination Therapy | Patient Population (n) | Key Efficacy Endpoint | Result |
| MORPHEUS | Samuraciclib + Giredestrant | 15 | Median Progression-Free Survival (mPFS) | No TP53 Mutation: 14.2 monthsTP53 Mutation: 1.8 months |
| Module 2A | Samuraciclib + Fulvestrant | 31 | Median Progression-Free Survival (mPFS) | No TP53 Mutation: 7.4 monthsTP53 Mutation: 1.8 months |
| Data from a 2025 press release on analyses of two Phase 2 trials.[1] |
Experimental Protocols
Protocol 1: Generation of Samuraciclib-Resistant Cell Lines
This protocol outlines a general method for developing cell lines with acquired resistance to Samuraciclib through continuous, long-term drug exposure.
-
Determine Initial IC50: First, establish the baseline sensitivity of the parental cancer cell line to Samuraciclib by performing a dose-response curve and calculating the IC50 value.
-
Initial Drug Exposure: Begin by continuously culturing the parental cells in media containing Samuraciclib at a concentration equal to the IC50.
-
Dose Escalation: Initially, cell growth may be slow. Monitor the cells and replace the media with fresh, drug-containing media every 3-4 days. Once the cells have adapted and are proliferating steadily, gradually increase the concentration of Samuraciclib in a stepwise manner (e.g., 1.5x to 2x the previous concentration).
-
Isolation of Resistant Clones: After several months of continuous culture with increasing drug concentrations, the cell population will be enriched for resistant cells. Isolate single-cell clones through limiting dilution or by picking individual colonies.
-
Characterization of Resistant Clones: Expand the isolated clones and confirm their resistance by re-determining the IC50 for Samuraciclib. Perform genetic and biochemical analyses as described in the troubleshooting guides to identify the mechanism of resistance.
Protocol 2: Detection of the CDK7 D97N Mutation
This protocol provides a basic workflow for identifying the D97N mutation in the CDK7 gene.
-
Cell Lysis and DNA Extraction: Harvest cells from your sensitive (parental) and suspected resistant cultures. Extract genomic DNA using a commercially available kit (e.g., QIAamp DNA Mini Kit).
-
PCR Amplification: Design primers that flank the region of the CDK7 gene encoding the Aspartate 97 residue. Perform PCR using a high-fidelity polymerase to amplify this region.
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs using a suitable PCR purification kit.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing using both the forward and reverse PCR primers.
-
Sequence Analysis: Align the sequencing results from the resistant and parental cells with the reference sequence for human CDK7. A GAT to AAT change at the codon for amino acid 97 indicates the presence of the D97N mutation.
Protocol 3: Assessment of ABC Transporter Activity (Pheophorbide A Efflux Assay)
This protocol describes a method to assess the activity of the ABCG2 transporter using the fluorescent substrate pheophorbide A (Pha).
-
Cell Seeding: Seed the parental and suspected resistant cells in separate culture plates and allow them to reach approximately 70% confluency.
-
Incubation with Substrate and Inhibitor: Treat the cells with one of the following for 2 hours:
-
Vehicle control (e.g., DMSO)
-
Pheophorbide A (Pha) alone
-
A specific ABCG2 inhibitor (e.g., Ko143) alone
-
Pha in combination with the ABCG2 inhibitor
-
-
Cell Harvesting: After incubation, wash the cells with PBS and harvest them.
-
Flow Cytometry: Resuspend the cells in polystyrene tubes suitable for flow cytometry and measure the Pha fluorescence (e.g., using a 488 nm excitation laser and a 650 nm long-pass emission filter).
-
Data Analysis: Calculate the mean fluorescence intensity for each condition. An increase in Pha fluorescence in the presence of the ABCG2 inhibitor compared to Pha alone indicates active efflux by the transporter.
Visualized Pathways and Workflows
References
- 1. Carrick Therapeutics Announces New Clinical Data Supporting Biomarker-driven Patient Selection for Samuraciclib (CDK7i) in Combination with SERDs in Hormone Receptor Positive Advanced Breast Cancer :: Carrick Therapeutics, Inc. [carricktherapeutics.com]
- 2. Carrick Therapeutics Debuts Data for First-In-Class Oral CDK7 Inhibitor Samuraciclib [drug-dev.com]
- 3. Dose escalation and expansion cohorts in patients with advanced breast cancer in a Phase I study of the CDK7-inhibitor samuraciclib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. benchchem.com [benchchem.com]
- 6. oncodaily.com [oncodaily.com]
- 7. ABC-transporter upregulation mediates resistance to the CDK7 inhibitors THZ1 and ICEC0942 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CDK7 Inhibitor :: Carrick Therapeutics, Inc. [carricktherapeutics.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. trial.medpath.com [trial.medpath.com]
Technical Support Center: Troubleshooting Samuraciclib Hydrochloride Hydrate Precipitation in Media
This technical support center is designed to assist researchers, scientists, and drug development professionals in resolving issues related to the precipitation of Samuraciclib hydrochloride hydrate (B1144303) in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) provide direct solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is Samuraciclib and what is its mechanism of action?
Samuraciclib (also known as ICEC0942 or CT7001) is a potent and selective, ATP-competitive oral inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3][4] CDK7 is a key regulator of the cell cycle and transcription.[5] By inhibiting CDK7, Samuraciclib can induce cell cycle arrest and promote apoptosis (programmed cell death) in cancer cells.[3][4] It has shown anti-tumor effects in various cancer cell lines, including breast and colorectal cancers.[1][3]
Q2: What are the solubility properties of Samuraciclib hydrochloride?
Samuraciclib hydrochloride has different solubility profiles in various solvents. It is significantly more soluble in water and DMSO than in ethanol. Sonication is often recommended to aid dissolution.[1] It's important to note that using moisture-absorbing DMSO can reduce its solubility.[3]
Q3: What is the recommended final concentration of DMSO in cell culture media?
While DMSO is an effective solvent for dissolving Samuraciclib, high concentrations can be toxic to cells.[6] It is generally recommended to keep the final DMSO concentration in the culture medium at or below 0.5%, with an ideal concentration of less than 0.1% for most cell lines.[6]
Troubleshooting Guide: Precipitation Issues
Issue 1: Immediate Precipitation Upon Addition to Media
Question: I dissolved Samuraciclib hydrochloride hydrate in DMSO to create a stock solution. When I add this stock to my cell culture medium, a precipitate forms instantly. What is happening and how can I prevent this?
Answer: This phenomenon, often referred to as "crashing out," is common when a compound dissolved in a high concentration of an organic solvent like DMSO is rapidly diluted into an aqueous solution like cell culture media.[6] The compound is poorly soluble in the aqueous environment once the DMSO is diluted.[6] Here are the potential causes and solutions:
-
High Final Concentration: The intended final concentration of Samuraciclib in your media may exceed its solubility limit in the aqueous environment.
-
Rapid Dilution: Adding a concentrated DMSO stock directly to a large volume of media can cause a rapid solvent exchange, leading to precipitation.[6]
-
Low Media Temperature: Adding the compound to cold media can decrease its solubility.[6]
-
High DMSO Concentration: While aiding initial dissolution, a high final concentration of DMSO may not prevent precipitation upon significant dilution and can be toxic to cells.[6]
Issue 2: Precipitation Over Time in the Incubator
Question: My Samuraciclib solution in media was clear initially, but after a few hours in the incubator, I observed a precipitate. What could be the cause?
Answer: Delayed precipitation can occur due to several factors related to the incubator environment and the stability of the compound in the media over time.
-
Media Evaporation: Over longer incubation periods, evaporation of water from the culture media can increase the concentration of all components, including Samuraciclib, potentially exceeding its solubility limit.
-
Temperature Fluctuations: Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect the solubility of the compound.[7]
-
pH Changes in Media: Cellular metabolism can alter the pH of the culture medium over time. A change in pH can affect the ionization state and, consequently, the solubility of the compound.
Data Summary
Table 1: Solubility of Samuraciclib Hydrochloride
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| Water | 55 mg/mL[1] | 127.62 mM[1] | Sonication is recommended.[1] |
| DMSO | 25 mg/mL[1] | 58.01 mM[1] | Sonication is recommended.[1] |
| DMSO | 86 mg/mL[3] | 199.54 mM[3] | Use fresh, non-moisture-absorbing DMSO.[3] |
| Ethanol | 15 mg/mL[3] | - | |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL[1] | 4.64 mM[1] | For in vivo formulation. Sonication recommended.[1] |
Experimental Protocols
Protocol 1: Preparation of Samuraciclib Stock and Working Solutions
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Weigh the required amount of this compound powder.
-
Add fresh, high-quality DMSO to achieve the desired concentration (e.g., 10 mM).
-
If necessary, gently warm the solution and use sonication to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4][8]
-
-
Working Solution Preparation (e.g., 10 µM final concentration):
-
Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.[6]
-
To minimize precipitation, consider making an intermediate dilution of your stock solution in pre-warmed media.
-
Add the stock solution dropwise to the pre-warmed medium while gently swirling or vortexing.[6] This ensures rapid and even dispersion.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Protocol 2: Determining Maximum Soluble Concentration in Media
-
Prepare a serial dilution of your Samuraciclib stock solution in your specific cell culture medium in a multi-well plate.
-
Incubate the plate under the same conditions as your experiment (e.g., 37°C, 5% CO2).
-
Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).[6]
-
For a more quantitative assessment, you can measure the absorbance of the plate at a wavelength of around 600 nm. An increase in absorbance indicates precipitation.[6]
-
The highest concentration that remains clear is the maximum working soluble concentration for your experimental conditions.[6]
Visualizations
Caption: A workflow for troubleshooting Samuraciclib precipitation.
Caption: Inhibition of CDK7 by Samuraciclib blocks transcription and cell cycle progression.
References
- 1. Samuraciclib hydrochloride | Apoptosis | CDK | TargetMol [targetmol.com]
- 2. communities.springernature.com [communities.springernature.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ascopubs.org [ascopubs.org]
- 6. benchchem.com [benchchem.com]
- 7. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 8. medchemexpress.com [medchemexpress.com]
Optimizing Samuraciclib hydrochloride hydrate concentration for apoptosis induction
Welcome to the technical support center for Samuraciclib hydrochloride hydrate (B1144303). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of Samuraciclib for apoptosis induction in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may arise during experiments with Samuraciclib hydrochloride hydrate, helping you to identify and resolve them effectively.
Question 1: I am not observing the expected level of apoptosis after treating my cells with Samuraciclib. What are the potential causes and how can I troubleshoot this?
Answer: A lack of apoptotic response can be due to several factors, ranging from experimental setup to the specific characteristics of your cell line. Here is a step-by-step troubleshooting guide:
-
Confirm Compound Integrity: Ensure that your this compound has been stored correctly and has not undergone degradation. Prepare fresh dilutions for each experiment from a validated stock solution.
-
Optimize Concentration and Duration: The effective concentration of Samuraciclib is cell-line dependent.[1][2][3] We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line. An initial range of 0.1 µM to 10 µM is a good starting point for many cancer cell lines.[1][2] Additionally, a time-course experiment (e.g., 24, 48, 72 hours) will help identify the optimal treatment duration.
-
Assess Cell Health and Density: Ensure your cells are healthy, within a low passage number, and free from contamination. Cells that are overgrown or stressed may respond differently to treatment. Seed cells at a consistent density to avoid variability in your results.
-
Choice of Apoptosis Assay: The method used to detect apoptosis is crucial. Early markers of apoptosis include Annexin V staining, while later stages can be detected by caspase activation (e.g., Caspase-Glo® 3/7 assay) or DNA fragmentation (e.g., TUNEL assay).[4][5] Ensure the assay you are using is appropriate for the time point you are investigating.
-
Cell Line Sensitivity: Different cancer cell lines exhibit varying sensitivities to CDK7 inhibitors.[1][3] It is possible your cell line is resistant to Samuraciclib-induced apoptosis. Consider testing a positive control cell line known to be sensitive, such as HCT116 or certain breast cancer cell lines.[1][2]
Question 2: What is the recommended starting concentration range for this compound to induce apoptosis?
Answer: The optimal concentration of Samuraciclib is highly dependent on the cell line being studied. Based on available data, a good starting point for dose-response experiments is a range of 0.1 µM to 10 µM.[1][2] For many breast cancer cell lines, GI50 (the concentration for 50% of maximal inhibition of cell proliferation) values are reported to be between 0.2-0.3 µM.[1][2][3][6][7] In HCT116 colon cancer cells, apoptosis has been observed with concentrations up to 10 µM.[1][2]
Question 3: How should I prepare and store this compound solutions?
Answer: For in vitro experiments, this compound can be dissolved in DMSO to prepare a stock solution.[1][7] It is recommended to use freshly opened, high-purity DMSO to avoid moisture absorption which can reduce solubility.[7][8] For aqueous solutions, solubility in water is reported to be 55 mg/mL, and sonication may be required to fully dissolve the compound.[1][7] Stock solutions in DMSO should be stored at -80°C for long-term stability and at -20°C for shorter periods.[1] Avoid repeated freeze-thaw cycles.
Question 4: I am observing cell cycle arrest but not significant apoptosis. Is this expected?
Answer: Yes, this is a plausible outcome. Samuraciclib is a CDK7 inhibitor, and its primary mechanism of action involves disrupting both cell cycle progression and transcription.[4][9] Inhibition of CDK7 leads to cell cycle arrest, often in the G2/M phase.[2] Apoptosis is a downstream consequence of this disruption.[4][10][11] The extent to which apoptosis is induced versus cell cycle arrest can depend on the cell line, the concentration of Samuraciclib used, and the duration of treatment. It is possible that at lower concentrations or shorter time points, the predominant effect is cell cycle arrest, while higher concentrations or longer exposures are required to push the cells into apoptosis.
Data Summary Tables
Table 1: In Vitro Efficacy of Samuraciclib in Various Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value (µM) | Reference(s) |
| MCF7 | Breast Cancer | GI50 | 0.18 | [1][3][6] |
| T47D | Breast Cancer | GI50 | 0.32 | [1][3][6] |
| MDA-MB-231 | Breast Cancer | GI50 | 0.33 | [1][3][6] |
| HS578T | Breast Cancer | GI50 | 0.21 | [1][3][6] |
| MDA-MB-468 | Breast Cancer | GI50 | 0.22 | [1][3][6] |
| HCT116 | Colon Cancer | Apoptosis | 0 - 10 | [1][2][6] |
Table 2: IC50 Values of Samuraciclib for Various Cyclin-Dependent Kinases
| Kinase | IC50 (nM) | Reference(s) |
| CDK7/CycH/MAT1 | 41 | [1][6][7] |
| CDK2/cycE1 | 578 | [1][6][7] |
Experimental Protocols
1. Cell Viability Assay (MTT/MTS)
-
Objective: To assess the effect of Samuraciclib on the viability and proliferation of cancer cell lines.
-
Methodology:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[4]
-
Treat the cells with a range of Samuraciclib concentrations for a specified period (e.g., 72 hours).[4]
-
Add a tetrazolium salt solution (MTS or MTT) to each well and incubate for 1-4 hours.[4]
-
If using MTT, add a solubilizing agent to dissolve the formazan (B1609692) crystals.[4]
-
Measure the absorbance of the colored solution using a microplate reader.
-
Calculate the GI50 value, which is the concentration of the drug that causes 50% inhibition of cell growth.[4]
-
2. Apoptosis Assay (Caspase-Glo® 3/7)
-
Objective: To measure the induction of apoptosis by Samuraciclib through the activity of caspases 3 and 7.
-
Methodology:
-
Seed cells in a 96-well plate and treat with the desired concentrations of Samuraciclib.[4]
-
At the end of the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature.[12]
-
Add the Caspase-Glo® 3/7 Reagent to each well.[4]
-
Mix the contents on a plate shaker for 30-60 seconds.[12]
-
Incubate the plate at room temperature, protected from light, for 1 to 3 hours.[12]
-
Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase 3/7 activity.[4][12]
-
3. Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the effect of Samuraciclib on cell cycle distribution.
-
Methodology:
-
Treat cells with Samuraciclib for a defined period.[4]
-
Harvest the cells and fix them in cold 70% ethanol (B145695) to permeabilize the cell membrane.[4]
-
Treat the cells with RNase to remove RNA.[4]
-
Stain the cells with a DNA-intercalating fluorescent dye, such as propidium (B1200493) iodide (PI).[4]
-
Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content of the cells.[4]
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4]
-
Visualizations
References
- 1. Samuraciclib hydrochloride | Apoptosis | CDK | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. DNA Damage Response and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. universalbiologicals.com [universalbiologicals.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Therapy Detail [ckb.genomenon.com]
- 10. biorxiv.org [biorxiv.org]
- 11. The CDK7 inhibitor CT7001 (Samuraciclib) targets proliferation pathways to inhibit advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Managing off-target effects of Samuraciclib in research models
Welcome to the Samuraciclib (B608046) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing potential off-target effects of Samuraciclib in research models. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Samuraciclib?
A1: Samuraciclib is a first-in-class, orally bioavailable, and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] Its anti-cancer activity stems from a dual mechanism of action: disruption of cell cycle progression and inhibition of transcription of key oncogenes.[1] Samuraciclib competitively binds to the ATP-binding site of CDK7, inhibiting its signaling.[3]
-
Cell Cycle Control: As a component of the CDK-Activating Kinase (CAK) complex, CDK7 is responsible for the activating phosphorylation of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[1] By inhibiting CDK7, Samuraciclib disrupts this process, leading to cell cycle arrest.[4][5]
-
Transcriptional Regulation: CDK7 is also a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II). This is a critical step for transcription initiation.[1][2] Samuraciclib's inhibition of CDK7 in this context dampens the transcription of key cancer-driving genes like c-Myc.[1][3]
Dual mechanism of Samuraciclib action.
Q2: What are the known off-targets of Samuraciclib in preclinical models?
A2: While Samuraciclib is a selective inhibitor of CDK7, off-target activity has been observed, particularly at higher concentrations. The most notable off-targets are other cyclin-dependent kinases (CDKs), specifically CDK2 and CDK9.[6] This has been demonstrated in both biochemical in vitro kinase assays and cell-based assays.[6]
Q3: At what concentrations are off-target effects of Samuraciclib typically observed?
A3: Off-target engagement with CDK2 and CDK9 generally occurs at higher concentrations than those required for CDK7 inhibition.[6] It is important to perform a dose-response analysis in your specific cell line and experimental conditions to distinguish on-target from off-target effects.
Q4: What are the potential functional consequences of these off-target activities?
A4: The off-target inhibition of CDK2 and CDK9 could contribute to the overall anti-tumor efficacy of Samuraciclib, as both are involved in cell cycle progression and transcription regulation.[6] However, it can also lead to cellular phenotypes that are not solely due to CDK7 inhibition, potentially complicating data interpretation.
Q5: What are the common adverse events observed in clinical trials of Samuraciclib?
A5: In clinical trials, the most common adverse events associated with Samuraciclib are predominantly low-grade gastrointestinal issues such as nausea, vomiting, and diarrhea.[7][8][9] These side effects have been reported as reversible and manageable with standard prophylactic treatment.[7] Importantly, significant neutropenia or myelosuppression, which are often associated with other CDK inhibitors, have not been observed with Samuraciclib.[7]
Q6: Can resistance to Samuraciclib develop in research models?
A6: Yes, acquired resistance to Samuraciclib has been observed in preclinical models. A key mechanism of resistance is the acquisition of a single amino acid substitution, Aspartate to Asparagine at position 97 (D97N), in the CDK7 gene.[10] This mutation reduces the binding affinity of ATP-competitive CDK7 inhibitors like Samuraciclib to the CDK7 protein.[10]
Troubleshooting Guide
Issue 1: Unexpected cellular phenotypes not readily explained by CDK7 inhibition alone.
-
Possible Cause: Off-target effects on CDK2 and/or CDK9 may be contributing to the observed phenotype, especially if high concentrations of Samuraciclib are being used.[6]
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the half-maximal inhibitory concentration (IC50) or growth rate inhibition (GR50) of Samuraciclib in your cell line. Use concentrations around the IC50 for your experiments to minimize off-target effects.
-
Transcriptomic Analysis: Analyze gene expression changes to see if they align with the known roles of CDK7, CDK2, and CDK9 in transcription.[6]
-
Use a More Selective CDK7 Inhibitor (if available): As a control, comparing the effects of Samuraciclib with a structurally different and more highly selective CDK7 inhibitor could help dissect the on-target versus off-target effects.[6]
-
Target Engagement Assays: Perform a Cellular Thermal Shift Assay (CeTSA) to confirm the engagement of Samuraciclib with CDK7 and potential off-targets at the concentrations used in your experiments.[6]
-
Troubleshooting unexpected phenotypes.
Issue 2: Difficulty replicating reported growth inhibition (GR50) values.
-
Possible Cause: Variations in experimental conditions can significantly impact cellular responses to drug treatment.
-
Troubleshooting Steps:
-
Verify Cell Line Identity: Ensure the cell line you are using is authentic and free from contamination.
-
Standardize Seeding Density and Growth Conditions: Cell density and media components can influence drug sensitivity. Follow a consistent protocol for cell seeding and treatment.[6]
-
Confirm Drug Potency: Ensure the Samuraciclib compound is of high purity and has been stored correctly to prevent degradation.[6]
-
Issue 3: Loss of Samuraciclib efficacy in long-term cell culture experiments.
-
Possible Cause: Development of acquired resistance through mutations in the CDK7 gene.[10]
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response assay to compare the IC50 value of Samuraciclib in the suspected resistant cells versus the parental, sensitive cell line. A significant shift to a higher IC50 indicates resistance.[10]
-
Sequence the CDK7 Gene: Extract genomic DNA from both the resistant and parental cell lines. Amplify the coding region of the CDK7 gene using PCR and sequence the product to check for mutations, particularly at the codon for Aspartate 97.[10]
-
Assess Cross-Resistance: Test the resistant cell line against other CDK7 inhibitors to determine the spectrum of resistance.[10]
-
Evaluate Downstream Signaling: Use Western blotting to assess the phosphorylation status of CDK7 substrates, such as RNA Polymerase II (Ser5), in the presence of Samuraciclib in both sensitive and resistant cells.[10]
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of Samuraciclib
| Kinase | IC50 (nM) | Selectivity Fold (vs. CDK7) |
| CDK7 | 40 | 1 |
| CDK1 | - | 45 |
| CDK2 | - | 15 |
| CDK5 | - | 230 |
| CDK9 | - | 30 |
Data compiled from published literature.[11]
Table 2: Summary of Common Adverse Events from Clinical Trials
| Adverse Event | Grade | Frequency | Management |
| Nausea | 1-2 | 96% | Standard anti-emetics |
| Diarrhea | 1-2 | 91% | Standard anti-diarrheals |
| Vomiting | 1-2 | 52% | Standard anti-emetics |
Data from a study in advanced triple-negative breast cancer.[12]
Experimental Protocols
1. Cellular Thermal Shift Assay (CeTSA) for Target Engagement
This method assesses the engagement of Samuraciclib with its target proteins in intact cells. Drug binding stabilizes the target protein, leading to a shift in its thermal melting point.[6]
-
Cell Treatment: Treat intact cells with a range of Samuraciclib concentrations (e.g., 0-10 µM) or DMSO as a vehicle control for a specified duration (e.g., 1-3 hours).
-
Heat Shock: Harvest the treated cells and resuspend them in a suitable buffer. Heat the cell suspensions at various temperatures (e.g., 45-65°C) for a defined time (e.g., 3 minutes) to induce protein denaturation. A non-heated control should be included.[6]
-
Cell Lysis and Protein Quantification: Lyse the cells to release the soluble proteins. Separate the soluble fraction (containing stabilized, non-aggregated proteins) from the insoluble fraction by centrifugation. Quantify the total protein concentration in the soluble lysates.[6]
-
Immunoblotting: Perform SDS-PAGE and Western blotting on the soluble fractions to detect the levels of CDK7 and potential off-targets (e.g., CDK2, CDK9). Use appropriate loading controls (e.g., β-actin).[6]
-
Data Analysis: Quantify the band intensities. An increase in the amount of soluble protein at a given temperature with increasing drug concentration indicates target engagement and stabilization.[6]
CeTSA experimental workflow.
2. Generation of Samuraciclib-Resistant Cell Lines
This protocol describes a general method for developing cell lines with acquired resistance to Samuraciclib through continuous culture.[10]
-
Determine Initial IC50: Establish the baseline sensitivity of the parental cancer cell line to Samuraciclib by performing a dose-response curve and calculating the IC50 value.[10]
-
Continuous Drug Exposure: Culture the parental cells in the continuous presence of Samuraciclib at a concentration close to the IC50.
-
Dose Escalation: Once the cells resume normal proliferation, gradually increase the Samuraciclib concentration in a stepwise manner (e.g., 1.5x to 2x the previous concentration). This process can take several months.[10]
-
Isolation of Resistant Clones: After several months of continuous culture with increasing drug concentrations, isolate single-cell clones by limiting dilution or by picking individual colonies.[10]
-
Characterization of Resistant Clones: Expand the isolated clones and confirm their resistance by re-determining the IC50 for Samuraciclib. Perform genetic and biochemical analyses to identify the mechanism of resistance.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. benchchem.com [benchchem.com]
- 7. Carrick Therapeutics Presents Encouraging Initial Efficacy for Samuraciclib (CT-7001) in Combination with Fulvestrant in Advanced HR+, HER2- Breast Cancer Patients at ESMO Congress 2021 :: Carrick Therapeutics, Inc. [carricktherapeutics.com]
- 8. Dose escalation and expansion cohorts in patients with advanced breast cancer in a Phase I study of the CDK7-inhibitor samuraciclib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dose escalation and expansion cohorts in patients with advanced breast cancer in a Phase I study of the CDK7-inhibitor samuraciclib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. aacrjournals.org [aacrjournals.org]
Technical Support Center: Optimizing Samuraciclib Bioavailability in Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with practical guidance for improving the bioavailability of Samuraciclib (B608046) (CT7001) in animal studies. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the known oral bioavailability of Samuraciclib in preclinical models?
A1: Preclinical pharmacokinetic studies in mice have determined the oral bioavailability of Samuraciclib to be approximately 30% when administered at a dose of 10 mg/kg.[1] Key pharmacokinetic parameters in male CD1 mice are summarized in the table below.
Q2: What is a standard vehicle for oral administration of Samuraciclib in animal studies?
A2: A commonly used vehicle for administering Samuraciclib hydrochloride via oral gavage in mice is a solution composed of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH2O.[1] This formulation is designed to solubilize the hydrophobic compound for effective administration.
Q3: What are the typical adverse effects of Samuraciclib observed in animal studies and how can they be managed?
A3: While specific adverse event data for Samuraciclib in animal models is not extensively published, kinase inhibitors as a class can induce gastrointestinal issues such as diarrhea.[2][3][4] Should these effects be observed, it is crucial to monitor the animals daily for clinical signs, body weight changes, and stool consistency. Supportive care, including ensuring adequate hydration, is important. In cases of severe or persistent diarrhea, dose reduction or temporary discontinuation of the treatment may be necessary.[5]
Q4: My experiment shows lower than expected efficacy. Could this be related to bioavailability?
A4: Yes, suboptimal oral bioavailability can lead to reduced systemic exposure and consequently, diminished efficacy. An oral bioavailability of 30% indicates that a significant portion of the administered dose does not reach systemic circulation.[1] It is crucial to ensure a homogenous and stable formulation to minimize dose variability. If bioavailability is suspected to be a limiting factor, consider the troubleshooting options outlined below.
Troubleshooting Guide
This guide addresses common issues related to Samuraciclib's bioavailability and provides potential solutions.
Issue 1: Inconsistent or Low Systemic Exposure (AUC)
-
Possible Cause: Inhomogeneous suspension or precipitation of Samuraciclib in the vehicle.
-
Troubleshooting Steps:
-
Ensure Complete Dissolution: When preparing the formulation, ensure Samuraciclib is fully dissolved in DMSO before adding other components.[1] Sonication can aid in this process.
-
Prepare Fresh Formulations: Due to potential instability, it is recommended to prepare the dosing solution fresh daily.[6]
-
Vortex Before Dosing: Vigorously vortex the formulation immediately before each administration to ensure a homogenous suspension.
-
Consider Alternative Formulations: If precipitation persists, explore alternative formulations with different solubilizing agents or suspending vehicles. (See Experimental Protocols section).
-
Issue 2: High Variability in Animal Response
-
Possible Cause: Inaccurate dosing due to a viscous or non-uniform formulation.
-
Troubleshooting Steps:
-
Optimize Vehicle Viscosity: If the formulation is too viscous, it can be difficult to draw into a syringe and administer accurately. Adjusting the ratio of PEG300 may help.
-
Use Positive Displacement Pipettes: For viscous solutions, positive displacement pipettes can provide more accurate and reproducible dosing volumes.
-
Ensure Proper Gavage Technique: Improper oral gavage technique can lead to dosing errors or stress in the animals, which can affect drug absorption. Ensure personnel are adequately trained.
-
Issue 3: Signs of Gastrointestinal Distress in Animals
-
Possible Cause: Irritation caused by the formulation components or the drug itself.
-
Troubleshooting Steps:
-
Vehicle Control Group: Always include a control group that receives the vehicle alone to differentiate between effects of the drug and the vehicle.
-
Minimize DMSO Concentration: While an effective solvent, DMSO can be toxic at higher concentrations. Keep the final DMSO concentration in the formulation as low as possible (ideally ≤10%).[7]
-
Monitor and Manage Symptoms: Implement a scoring system for diarrhea and monitor animal well-being closely. Provide supportive care as needed. If distress is severe, consider dose reduction or an alternative formulation.[5]
-
Quantitative Data Summary
| Parameter | Value | Animal Model | Dose | Reference |
| Oral Bioavailability (F%) | 30% | Male CD1 Mice | 10 mg/kg | [1] |
| Half-life (t½) | 1.9 hours | Male CD1 Mice | 10 mg/kg (IV) | [1] |
| Time to Max. Concentration (Tmax) | 2 hours | Male CD1 Mice | 10 mg/kg (PO) | [1] |
| Tumor Growth Inhibition | 60% at day 14 | Female nu/nu-BALB/c athymic nude mice with MCF7 xenografts | 100 mg/kg (PO, daily) | [8][9] |
Experimental Protocols
Protocol 1: Standard Oral Gavage Formulation for Samuraciclib
This protocol is based on a published formulation for Samuraciclib hydrochloride.[1]
Materials:
-
Samuraciclib hydrochloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile deionized water (ddH2O)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare a stock solution of Samuraciclib in DMSO. For example, to prepare a final formulation with a specific concentration, calculate the required amount of Samuraciclib and dissolve it in a minimal amount of DMSO.
-
Add PEG300 to the DMSO solution. In a sterile tube, combine the Samuraciclib/DMSO solution with PEG300 in a ratio that results in a final PEG300 concentration of 40%. Mix thoroughly until the solution is clear.
-
Add Tween-80. To the mixture, add Tween-80 to a final concentration of 5% and mix until homogenous.
-
Add ddH2O. Add sterile deionized water to bring the formulation to its final volume (final concentration of ddH2O should be 50%).
-
Vortex the final solution thoroughly to ensure a uniform mixture. The final formulation may be a clear solution or a fine suspension.
-
Administer immediately via oral gavage.
Protocol 2: Alternative Suspension Formulation
This protocol provides an alternative for compounds that are difficult to solubilize, based on common practices for oral administration of kinase inhibitors.[7]
Materials:
-
Samuraciclib
-
0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
0.1% (v/v) Tween-80
-
Sterile containers
-
Magnetic stirrer
-
Homogenizer or sonicator
Procedure:
-
Prepare the vehicle:
-
In a sterile container, dissolve 0.5g of CMC in 100mL of sterile water with continuous stirring. This may take some time.
-
Add 0.1mL of Tween-80 to the CMC solution and mix thoroughly.
-
-
Prepare the Samuraciclib suspension:
-
Weigh the required amount of Samuraciclib powder.
-
Create a paste by adding a small amount of the prepared vehicle to the powder.
-
Gradually add the remaining vehicle while continuously mixing or sonicating until a uniform suspension is achieved.
-
-
Maintain suspension: Stir the suspension continuously during dosing to ensure homogeneity.
Visualizations
Caption: Dual mechanism of action of Samuraciclib.
Caption: Troubleshooting workflow for low bioavailability.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Dose escalation and expansion cohorts in patients with advanced breast cancer in a Phase I study of the CDK7-inhibitor samuraciclib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. communities.springernature.com [communities.springernature.com]
- 4. Side effects of tyrosine kinase inhibitors — management guidelines | Płużański | Oncology in Clinical Practice [journals.viamedica.pl]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Why is my cell line not responding to Samuraciclib hydrochloride hydrate?
This guide provides troubleshooting advice and frequently asked questions for researchers observing a lack of response in their cell lines to Samuraciclib hydrochloride hydrate (B1144303), a potent and selective CDK7 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Samuraciclib hydrochloride hydrate?
This compound is an orally bioavailable, ATP-competitive inhibitor of Cyclin-Dependent Kinase 7 (CDK7) with an IC50 of approximately 40-41 nM.[1][2] It exhibits selectivity for CDK7 over other cyclin-dependent kinases such as CDK1, CDK2, CDK5, and CDK9.[1][2] CDK7 is a crucial protein involved in two fundamental cellular processes: regulation of the cell cycle and transcription.[3][4]
As a component of the CDK-activating kinase (CAK) complex, CDK7 activates other CDKs, including CDK1 and CDK2, which are essential for cell cycle progression.[5] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II (Pol II), a critical step in the transcription of many genes, including key oncogenes.[5][6] By inhibiting CDK7, Samuraciclib disrupts these processes, leading to cell cycle arrest and apoptosis in cancer cells.[1][5]
Q2: Which cancer cell lines are reported to be sensitive to Samuraciclib?
Samuraciclib has shown inhibitory effects on the growth of various cancer cell lines, particularly breast cancer. A range of GI50 values (the concentration causing 50% growth inhibition) have been reported to be between 0.2-0.3 µM for many cancer types.[1][2]
| Cell Line | Cancer Type | GI50 (µM) |
| MCF7 | Breast Cancer | 0.18 |
| T47D | Breast Cancer | 0.32 |
| MDA-MB-231 | Breast Cancer | 0.33 |
| HS578T | Breast Cancer | 0.21 |
| MDA-MB-468 | Breast Cancer | 0.22 |
| MCF10A | Non-tumorigenic Breast | 0.67 |
| HMEC | Normal Mammary Epithelial | 1.25 |
| HCT116 | Colon Cancer | Sensitive (Dose-dependent inhibition of p-PolII) |
Data compiled from multiple sources.[2][7]
Q3: What is a known mechanism of acquired resistance to Samuraciclib?
A primary mechanism of acquired resistance to non-covalent, ATP-competitive CDK7 inhibitors like Samuraciclib is a specific mutation in the CDK7 gene.[5][8] Research has identified a single amino acid substitution, Aspartate to Asparagine at position 97 (D97N), as a key driver of resistance.[5][9] This mutation reduces the binding affinity of Samuraciclib to the CDK7 protein, thereby diminishing its inhibitory effect.[5][9]
Troubleshooting Guide: My Cell Line is Not Responding
If you are observing a lack of response or a diminished response to Samuraciclib in your cell line, consider the following potential issues and troubleshooting steps.
Category 1: Compound and Experimental Setup
Issue: The compound may be degraded or used at an incorrect concentration.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the proper storage of this compound as recommended by the supplier. Avoid repeated freeze-thaw cycles.
-
Prepare Fresh Solutions: Prepare fresh stock and working solutions from the solid compound. We recommend dissolving in an appropriate solvent like DMSO.
-
Confirm Final Concentration: Double-check all calculations for dilutions to ensure the final concentration in your assay is accurate.
-
Perform a Dose-Response Curve: If you haven't already, conduct a dose-response experiment with a broad range of concentrations (e.g., 0.01 µM to 10 µM) to determine the IC50 or GI50 in your specific cell line.
-
Issue: The experimental assay is not sensitive enough or is inappropriate.
-
Troubleshooting Steps:
-
Optimize Assay Duration: The effects of Samuraciclib on cell viability and apoptosis may be time-dependent. Consider extending the incubation time (e.g., 48, 72, or 96 hours).
-
Choose an Appropriate Viability Assay: While metabolic assays like MTT are common, they can sometimes produce artifacts. Consider using a luminescence-based assay that measures ATP content (e.g., CellTiter-Glo®) as a more direct measure of cell viability.
-
Assess Target Engagement: Before looking at downstream effects like cell death, confirm that the drug is engaging its target in your cells. Use Western blotting to check for a dose-dependent decrease in the phosphorylation of RNA Polymerase II (Ser2/5), a direct substrate of CDK7.[2][7]
-
Category 2: Cell Line-Specific Issues
Issue: The cell line may have intrinsic resistance to CDK7 inhibition.
-
Troubleshooting Steps:
-
Review the Literature: Check if your cell line has been previously reported to be resistant to CDK7 inhibitors.
-
Assess Basal CDK7 Pathway Activity: Use Western blotting to determine the baseline expression levels of CDK7, Cyclin H, and MAT1, as well as the phosphorylation status of downstream targets like CDK1, CDK2, and RNA Pol II. Cell lines with lower dependence on this pathway may be less sensitive.
-
Consider Bypass Pathways: Resistance can be driven by the activation of compensatory signaling pathways.[8] For example, alterations in the mTOR signaling pathway have been shown to influence sensitivity to Samuraciclib.[10]
-
Issue: The cell line may have acquired resistance during culturing.
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response assay to compare the IC50 value of your current cell line to a new, low-passage stock of the same cell line. A significant rightward shift in the IC50 curve indicates acquired resistance.[5]
-
Sequence the CDK7 Gene: This is a critical step. Extract genomic DNA from both the suspected resistant cells and the parental (sensitive) cells. Amplify and sequence the coding region of the CDK7 gene to check for mutations, particularly at the Aspartate 97 codon (D97N).[5][9]
-
Assess Cross-Resistance: Test your resistant cell line against other CDK7 inhibitors, including both non-covalent and covalent inhibitors (e.g., THZ1), to understand the spectrum of resistance.[8]
-
Experimental Protocols
Protocol 1: Cell Viability Assay (CellTiter-Glo®)
This protocol assesses cell viability by measuring ATP levels, which correlates with the number of metabolically active cells.
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control cells and plot the dose-response curve to calculate the GI50 value.
Protocol 2: Western Blotting for p-RNA Polymerase II
This protocol directly measures the inhibition of CDK7 kinase activity in cells.
-
Cell Treatment: Plate cells and treat with varying concentrations of Samuraciclib (e.g., 0, 0.1, 0.5, 1, 2 µM) for a specified time (e.g., 6 or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies:
-
Phospho-RNA Polymerase II CTD (Ser2)
-
Phospho-RNA Polymerase II CTD (Ser5)
-
Total RNA Polymerase II CTD
-
GAPDH or β-Actin (as a loading control)
-
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the phospho-Pol II signal relative to the total Pol II and loading control indicates target engagement.[2][7]
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of Samuraciclib on cell cycle progression.
-
Cell Treatment: Treat cells with Samuraciclib at relevant concentrations (e.g., 1x and 5x GI50) for 24 hours.
-
Cell Harvesting: Harvest both floating and adherent cells, wash with PBS.
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol (B145695) dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase may indicate cell cycle arrest.[11][12]
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. CDK7 Inhibitor :: Carrick Therapeutics, Inc. [carricktherapeutics.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. oncodaily.com [oncodaily.com]
- 10. Active growth signaling promotes senescence and cancer cell sensitivity to CDK7 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Efficacy of the CDK7 Inhibitor on EMT-Associated Resistance to 3rd Generation EGFR-TKIs in Non-Small Cell Lung Cancer Cell Lines | MDPI [mdpi.com]
Samuraciclib Hydrochloride Hydrate Toxicity in Normal Cells: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential toxicity of Samuraciclib (B608046) hydrochloride hydrate (B1144303) in normal cells during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Samuraciclib and why might it affect normal cells?
A1: Samuraciclib is a potent and selective, ATP-competitive inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] CDK7 is a crucial enzyme that plays a dual role in two fundamental cellular processes: cell cycle progression and transcriptional regulation.[3]
-
Transcriptional Regulation: As a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transcription of numerous genes.
-
Cell Cycle Control: As part of the CDK-Activating Kinase (CAK) complex, CDK7 activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for driving the cell cycle.[4]
Since CDK7 is ubiquitously expressed in normal human tissues, its inhibition by Samuraciclib can disrupt these essential processes in healthy cells, leading to potential on-target toxicity.[5]
Q2: Is there a therapeutic window between cancer cells and normal cells for Samuraciclib?
A2: Yes, preclinical data suggests a therapeutic window. Samuraciclib generally exhibits greater potency in cancer cell lines compared to non-cancerous cell lines. For instance, the GI50 values (concentration for 50% of maximal inhibition of cell proliferation) for the non-tumorigenic breast epithelial cell line MCF10A and the normal human mammary epithelial cells (HMEC) were 0.67 µM and 1.25 µM, respectively.[1][2] These values are higher than the GI50 values observed in many breast cancer cell lines, which typically range from 0.18 µM to 0.33 µM.[1][2]
Q3: What are the known off-target effects of Samuraciclib that could contribute to toxicity in normal cells?
A3: While Samuraciclib is highly selective for CDK7, it can inhibit other kinases at higher concentrations. The most notable off-targets are CDK2 and CDK9.[6] Inhibition of these kinases, which are also involved in cell cycle control and transcription, could contribute to the cytotoxic effects observed, particularly when using elevated concentrations of the compound in experiments.[6]
Q4: What are the clinically observed toxicities of Samuraciclib?
A4: In clinical trials, the most common adverse events associated with Samuraciclib are generally low-grade and reversible gastrointestinal issues, including nausea, vomiting, and diarrhea. Importantly, significant neutropenia or myelosuppression, often associated with other CDK inhibitors, have not been prominent.
Q5: Are there any known biomarkers that predict sensitivity to Samuraciclib?
A5: In the context of cancer treatment, preclinical studies have suggested that the on-target antitumor effects of CDK7 inhibition are partly dependent on p53.[4] Additionally, clinical data indicates that patients with wild-type TP53 may experience a greater clinical benefit. While these are biomarkers for efficacy in cancer, there are currently no established biomarkers to predict toxicity in normal cells.
Troubleshooting Guide for In Vitro Experiments
This guide is designed to help you troubleshoot experiments where you observe unexpectedly high toxicity of Samuraciclib in your normal cell lines.
Issue 1: My normal cell line is showing high levels of cytotoxicity at concentrations that are effective against my cancer cell line.
-
Possible Cause 1: Inappropriate Concentration Range.
-
Troubleshooting Step: Perform a comprehensive dose-response curve for both your normal and cancer cell lines in parallel. This will allow you to determine the therapeutic index (TI), calculated as the IC50 in the normal cell line divided by the IC50 in the cancer cell line. Aim to work within a concentration range that maximizes efficacy against cancer cells while minimizing toxicity to normal cells.[7]
-
-
Possible Cause 2: Prolonged Exposure Time.
-
Troubleshooting Step: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. It's possible that a shorter exposure is sufficient to induce the desired effect in cancer cells without causing excessive damage to normal cells.[7]
-
-
Possible Cause 3: High Sensitivity of the Specific Normal Cell Line.
-
Troubleshooting Step 1: If possible, test Samuraciclib on a panel of different normal cell types relevant to your research to determine if the observed toxicity is cell-type specific.
-
Troubleshooting Step 2: Investigate the expression level of CDK7 in your normal cell line. Higher levels of the target protein could lead to increased sensitivity. Public databases like the Human Protein Atlas and the Genotype-Tissue Expression (GTEx) project can provide general expression data across various tissues.[5][8]
-
-
Possible Cause 4: Off-Target Effects.
-
Troubleshooting Step 1: Confirm that the concentration you are using is well below the IC50 values for off-target kinases like CDK2 (578 nM) and CDK9 (1230 nM).[9] If you are using high concentrations, consider if the observed phenotype could be due to inhibition of these other CDKs.[6]
-
Troubleshooting Step 2: As a control, consider using a structurally unrelated CDK7 inhibitor to see if the same cytotoxicity profile is observed. This can help to confirm that the effect is on-target.[7]
-
Issue 2: I am seeing significant morphological changes (e.g., cell rounding, detachment) in my normal cells even at low concentrations of Samuraciclib.
-
Possible Cause: Induction of Apoptosis or Cell Cycle Arrest.
-
Troubleshooting Step: Samuraciclib is known to induce both apoptosis and cell cycle arrest.[2] To determine the underlying cause of the morphological changes, you can perform specific assays:
-
Apoptosis Assay: Use an assay like the Caspase-Glo 3/7 assay to measure the activity of executioner caspases.
-
Cell Cycle Analysis: Use flow cytometry with a DNA stain (e.g., propidium (B1200493) iodide) to analyze the distribution of cells in different phases of the cell cycle.
-
-
Understanding the mechanism of toxicity can help in interpreting your results and designing follow-up experiments.
-
Data Presentation
Table 1: In Vitro Potency of Samuraciclib in Cancer and Normal Cell Lines
| Cell Line | Cell Type | GI50 (µM) |
| Cancer Lines | ||
| MCF7 | Breast Cancer | 0.18 |
| HS578T | Breast Cancer | 0.21 |
| MDA-MB-468 | Breast Cancer | 0.22 |
| T47D | Breast Cancer | 0.32 |
| MDA-MB-231 | Breast Cancer | 0.33 |
| Normal Lines | ||
| MCF10A | Non-tumorigenic Breast Epithelial | 0.67 |
| HMEC | Human Mammary Epithelial Cells | 1.25 |
| Data sourced from MedChemExpress and TargetMol.[1][2] |
Table 2: Kinase Selectivity Profile of Samuraciclib
| Kinase Target | IC50 (nM) | Fold Selectivity vs. CDK7 |
| CDK7 | 41 | 1x |
| CDK2 | 578 | 15x |
| CDK9 | 1230 | 30x |
| CDK1 | 1845 | 45x |
| CDK5 | 9430 | 230x |
| Data sourced from BenchChem.[9] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Drug Treatment: Treat the cells with a serial dilution of Samuraciclib hydrochloride hydrate. Include a vehicle control (e.g., DMSO) and a no-cell blank control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50/GI50 value.
Protocol 2: Apoptosis Assessment using Caspase-Glo® 3/7 Assay
This is a luminescent assay that measures caspase-3 and -7 activities, which are key biomarkers of apoptosis.
-
Cell Seeding and Treatment: Seed cells in a 96-well, opaque-walled plate and treat with Samuraciclib as described for the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well in a 1:1 ratio with the cell culture medium volume.
-
Incubation: Mix the contents by gently shaking the plate for 30 seconds and then incubate at room temperature for 1 to 2 hours.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Normalize the signal to cell number if necessary by running a parallel cell viability assay.
Visualizations
References
- 1. Samuraciclib hydrochloride | Apoptosis | CDK | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CDK7 Inhibitor :: Carrick Therapeutics, Inc. [carricktherapeutics.com]
- 4. Dose escalation and expansion cohorts in patients with advanced breast cancer in a Phase I study of the CDK7-inhibitor samuraciclib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tissue expression of CDK7 - Summary - The Human Protein Atlas [proteinatlas.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The Genotype-Tissue Expression (GTEx) pilot analysis: Multitissue gene regulation in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Assessing CDK7 Target Engagement of Samuraciclib
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on how to assess the target engagement of Samuraciclib (B608046), a selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), in tumors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Samuraciclib?
A1: Samuraciclib is a first-in-class, orally bioavailable, and selective ATP-competitive inhibitor of CDK7.[1][2] CDK7 is a crucial kinase with a dual role in fundamental cellular processes:
-
Transcriptional Regulation: As a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), which is essential for the initiation and elongation of transcription.[3][4]
-
Cell Cycle Control: As part of the CDK-Activating Kinase (CAK) complex, CDK7 phosphorylates and activates cell cycle CDKs, such as CDK1, CDK2, CDK4, and CDK6, which drive progression through the cell cycle.[1][2] By inhibiting CDK7, Samuraciclib disrupts both oncogenic transcription and cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells.[3]
Q2: What are the most direct methods to confirm Samuraciclib is engaging CDK7 in tumor cells?
A2: The most direct method to demonstrate that Samuraciclib physically binds to CDK7 within a cellular context is the Cellular Thermal Shift Assay (CeTSA) .[4][5] This assay measures the change in the thermal stability of a target protein upon ligand binding. An increase in the melting temperature of CDK7 in the presence of Samuraciclib indicates direct target engagement.[4][5]
Q3: What are the key pharmacodynamic (PD) biomarkers to measure the downstream effects of CDK7 inhibition by Samuraciclib?
A3: Key PD biomarkers reflect the inhibition of CDK7's dual functions. The most reliable biomarkers are:
-
Inhibition of Transcription: A decrease in the phosphorylation of RNA Polymerase II (RNAPII) at Serine 5 (p-RNAPII Ser5) and Serine 2 (p-RNAPII Ser2) of its C-terminal domain.[5][6] Reduced p-RNAPII Ser5 is a direct consequence of CDK7 inhibition within the TFIIH complex.[2][5]
-
Inhibition of Cell Cycle Progression: A decrease in the phosphorylation of Retinoblastoma protein (p-Rb), a downstream substrate of the cell cycle CDKs that are activated by the CDK7-containing CAK complex.[5][6] This is often accompanied by cell cycle arrest, measurable by flow cytometry.[5]
Q4: How do I interpret changes in RNAPII phosphorylation after Samuraciclib treatment?
A4: A significant reduction in the levels of phosphorylated RNAPII CTD at Serine 5 (and to a lesser extent, Serine 2) is a strong indicator of on-target CDK7 activity by Samuraciclib.[5][7] This demonstrates inhibition of the transcription-regulating function of the TFIIH complex. The effect should be dose-dependent. In some cell lines, this effect may be observed at concentrations above the growth inhibition 50 (GR₅₀) value.[5]
Q5: Can I assess target engagement in clinical tumor samples?
A5: Yes. An expansion cohort in a Phase I study of Samuraciclib evaluated its pharmacodynamic effects in tumor tissue from patients with advanced breast cancer.[8] Methods like Western blotting and immunohistochemistry (IHC) can be adapted to measure changes in p-RNAPII and other biomarkers in pre- and post-treatment tumor biopsies to confirm target engagement in vivo.
Signaling and Experimental Workflow Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Dose escalation and expansion cohorts in patients with advanced breast cancer in a Phase I study of the CDK7-inhibitor samuraciclib - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to minimize gastrointestinal side effects of Samuraciclib in mice
Welcome to the technical support center for researchers utilizing Samuraciclib (B608046) in preclinical mouse models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and manage potential gastrointestinal side effects in your experiments.
Disclaimer: Detailed non-clinical toxicology reports for Samuraciclib are not extensively available in the public domain. Therefore, much of the guidance provided here is based on general principles for managing chemotherapy-induced gastrointestinal side effects in animal models and data from other cyclin-dependent kinase (CDK) inhibitors. Researchers should always perform dose-escalation studies to determine the maximum tolerated dose (MTD) and observe for any adverse effects in their specific animal models and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is Samuraciclib and its mechanism of action?
A1: Samuraciclib (formerly CT7001/ICEC0942) is a first-in-class, orally bioavailable, and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] Its anti-cancer activity stems from a dual mechanism:
-
Transcriptional Inhibition: Samuraciclib inhibits CDK7 as a component of the general transcription factor TFIIH. This leads to reduced phosphorylation of RNA Polymerase II, thereby suppressing the transcription of key oncogenes like c-Myc.[1]
-
Cell Cycle Disruption: As part of the CDK-Activating Kinase (CAK) complex, CDK7 activates other CDKs (CDK1, CDK2, CDK4, and CDK6) that are essential for cell cycle progression. By inhibiting CDK7, Samuraciclib blocks this activation, leading to cell cycle arrest.[1]
Q2: What are the known gastrointestinal (GI) side effects of Samuraciclib in mice?
A2: Publicly available preclinical studies on Samuraciclib have reported a "notable lack of toxicity at efficacious doses" in some xenograft models.[3] However, human clinical trials have consistently reported gastrointestinal adverse events, including nausea, vomiting, and diarrhea, which are often low-grade but can be dose-limiting at higher concentrations.[2][4][5] This suggests that GI effects may be species-specific, dose-dependent, or more pronounced with prolonged administration. Therefore, researchers should proactively monitor for signs of GI distress in mice.
Q3: What are the observable signs of gastrointestinal toxicity in mice?
A3: Key indicators of GI toxicity in mice include:
-
Diarrhea: Changes in stool consistency (soft, unformed, or liquid), perianal staining, and increased frequency of defecation.[3]
-
Weight Loss: Significant and progressive body weight loss is a primary indicator of systemic toxicity, which can be linked to GI issues.
-
Dehydration: Signs include skin tenting, sunken eyes, and reduced activity.
-
Behavioral Changes: Lethargy, hunched posture, ruffled fur, and reduced food and water intake.
-
Pica: Consumption of non-nutritive substances like bedding, which can indicate nausea-like behavior in rodents (as they cannot vomit).[3]
Q4: At what dose should I expect to see GI side effects in mice?
A4: There is limited publicly available data correlating specific oral doses of Samuraciclib with the incidence and severity of GI side effects in mice. Preclinical pharmacokinetic studies have shown that Samuraciclib has good oral bioavailability in mice.[2][4] Given that GI toxicities were dose-limiting in human trials at 480 mg once daily, it is crucial to perform a dose-escalation study in your specific mouse model to establish the maximum tolerated dose (MTD) and identify the dose range that balances efficacy with manageable side effects.[2][5]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Diarrhea Observed in Study Animals | Drug-induced enterotoxicity from Samuraciclib. | 1. Initial Assessment: Grade the severity using a standardized scoring system (see Protocol 1). Assess overall health, including weight and hydration status.2. Supportive Care: Provide ready access to hydration support (e.g., hydrogels) and palatable, soft food. Consider an elemental diet for severe cases (see Protocol 3).3. Pharmacological Intervention: For moderate to severe diarrhea (Score ≥ 2), administer loperamide (B1203769) (see Protocol 2).4. Dose Modification: If diarrhea is severe or persistent, consider reducing the dose of Samuraciclib or introducing intermittent dosing schedules. |
| Significant Weight Loss (>15% of baseline) | Reduced food/water intake due to nausea or malaise; dehydration from diarrhea. | 1. Daily Monitoring: Weigh animals daily. 2. Nutritional Support: Provide highly palatable, energy-dense, and easily digestible food. Wet mash or nutritional gels can improve intake and hydration. An elemental diet may be beneficial.[1][6][7]3. Hydration Support: Ensure easy access to water. Provide supplemental hydration sources like hydrogels or administer subcutaneous fluids (e.g., sterile saline) if dehydration is evident (see Protocol 3).4. Dose Re-evaluation: Persistent weight loss may necessitate a reduction in the Samuraciclib dose. |
| Signs of Dehydration (e.g., skin tenting) | Fluid loss from diarrhea; decreased water intake. | 1. Physical Examination: Perform daily checks for skin turgor. 2. Fluid Replacement: Provide oral hydration solutions or hydrogels. For moderate to severe dehydration, administer subcutaneous or intraperitoneal injections of sterile, warmed isotonic fluids (e.g., 0.9% saline) at a volume of 1-2 mL per 30g mouse, once or twice daily as needed. Consult with a veterinarian for appropriate volumes and frequency. |
| Reduced Activity, Hunched Posture, Ruffled Fur | General malaise, abdominal discomfort. | 1. Comprehensive Assessment: Evaluate for other signs of toxicity (diarrhea, weight loss). 2. Supportive Care: Ensure a clean, quiet, and thermally comfortable environment. Provide easily accessible food and water on the cage floor. 3. Analgesia: Consult with a veterinarian regarding the appropriate use of analgesics if abdominal pain is suspected. |
Experimental Protocols
Protocol 1: Assessment and Scoring of Diarrhea in Mice
Objective: To standardize the assessment of diarrhea severity.
Materials:
-
Individually housed or small group-housed cages with non-absorbent bedding or wire-mesh floors.
-
Daily record sheets for each animal.
Procedure:
-
Housing: House mice to allow for clear observation of fecal pellets.
-
Daily Observation: At least once daily, visually inspect the cage floor and the perianal area of each mouse.
-
Stool Consistency Scoring: Score the stool based on the following scale:[3]
-
Score 0: Normal, well-formed, solid pellets.
-
Score 1: Soft, but still formed pellets.
-
Score 2: Very soft, unformed (pasty) stools.
-
Score 3: Watery diarrhea.
-
-
Record Keeping: Record the daily score, body weight, and any other clinical observations for each animal.
Quantitative Data Summary: Stool Consistency Scoring
| Score | Description |
|---|---|
| 0 | Normal, well-formed pellets |
| 1 | Soft, but still formed pellets |
| 2 | Very soft, unformed (pasty) stools |
| 3 | Watery diarrhea |
Protocol 2: Loperamide Administration for Diarrhea Management in Mice
Objective: To provide a pharmacological intervention to control Samuraciclib-induced diarrhea.
Materials:
-
Loperamide hydrochloride
-
Appropriate vehicle (e.g., sterile water, 0.5% methylcellulose)
-
Oral gavage needles
-
Syringes
Procedure:
-
Drug Preparation: Prepare a fresh solution or suspension of loperamide hydrochloride. A common concentration is 0.1 mg/mL.
-
Dosing Regimens:
-
Therapeutic Dosing: Upon observation of diarrhea (Score ≥ 2), administer loperamide orally at a dose of 1-2 mg/kg. This can be repeated every 4-6 hours.
-
Prophylactic Dosing: If diarrhea is anticipated based on the Samuraciclib dose, loperamide (1-2 mg/kg) can be administered 30 minutes prior to Samuraciclib dosing, and then every 4-6 hours as needed.
-
-
Monitoring: Continue to monitor stool consistency, hydration status, and overall well-being. Be vigilant for signs of intestinal hypomotility or constipation, and adjust dosing frequency as needed.
Quantitative Data Summary: Loperamide Dosing
| Dosing Strategy | Loperamide Dose (mg/kg) | Administration Schedule |
|---|---|---|
| Therapeutic | 1 - 2 | Orally, upon observation of diarrhea (Score ≥ 2), repeat every 4-6 hours as needed. |
| Prophylactic | 1 - 2 | Orally, 30 minutes before Samuraciclib, then every 4-6 hours as needed. |
Protocol 3: Supportive Care - Hydration and Nutritional Support
Objective: To mitigate dehydration and weight loss.
Materials:
-
Sterile isotonic fluids (e.g., 0.9% NaCl)
-
Syringes and needles for subcutaneous administration
-
Commercial hydration gels (e.g., HydroGel®)
-
Highly palatable, soft, or liquid diet (e.g., DietGel®, elemental diet like Elental®).[1][6]
Procedure:
-
Hydration Support:
-
Oral: Place hydration gel packs on the cage floor for easy access.
-
Parenteral: For moderate to severe dehydration, administer warmed (37°C) sterile isotonic fluids subcutaneously between the shoulder blades. A typical volume is 1-2 mL per 30g mouse, administered 1-2 times daily.
-
-
Nutritional Support:
-
Diet Modification: Provide a soft, palatable diet on the cage floor. This can be a wet mash of standard chow or a commercial gel-based diet.
-
Elemental Diet: In cases of severe diarrhea or mucositis, an elemental diet can be beneficial. These diets contain nutrients in their simplest forms (amino acids, simple sugars) and are easily absorbed.[1][6][7] They can be provided as the sole source of nutrition or as a supplement.
-
Visualizations
Caption: Dual mechanism of action of Samuraciclib.
Caption: Experimental workflow for managing GI toxicity.
Caption: Troubleshooting decision tree for GI side effects.
References
- 1. An elemental diet protects mouse salivary glands from 5-fluorouracil-induced atrophy - ProQuest [proquest.com]
- 2. An elemental diet protects mouse salivary glands from 5-fluorouracil-induced atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Dose escalation and expansion cohorts in patients with advanced breast cancer in a Phase I study of the CDK7-inhibitor samuraciclib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [christie.openrepository.com]
- 6. Elemental Diet Accelerates the Recovery From Oral Mucositis and Dermatitis Induced by 5-Fluorouracil Through the Induction of Fibroblast Growth Factor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cybermedlife.eu [cybermedlife.eu]
Technical Support Center: Acquired Resistance to Samuraciclib
This technical support center is designed for researchers, scientists, and drug development professionals investigating mechanisms of acquired resistance to Samuraciclib (CT7001).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Samuraciclib?
A1: Samuraciclib is a first-in-class, orally bioavailable, and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7)[1][2]. Its anti-cancer activity stems from a dual mechanism:
-
Disruption of Cell Cycle Progression: As a crucial component of the CDK-Activating Kinase (CAK) complex, CDK7 activates other CDKs (CDK1, CDK2, CDK4, and CDK6) that are essential for cell cycle progression. By inhibiting CDK7, Samuraciclib leads to cell cycle arrest[1][3].
-
Inhibition of Transcription: CDK7 is also a part of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II). This action is critical for the transcription of many genes, including key oncogenes like c-Myc. Samuraciclib's inhibition of CDK7 suppresses the transcription of these cancer-driving genes[1][4].
Q2: What are the known mechanisms of acquired resistance to Samuraciclib?
A2: The primary mechanism of acquired resistance to Samuraciclib identified in preclinical models is the emergence of a specific mutation in the CDK7 gene.[3]
-
CDK7 D97N Mutation: A single amino acid substitution from Aspartate to Asparagine at position 97 (D97N) has been identified as a key driver of resistance. This mutation reduces the binding affinity of non-covalent, ATP-competitive CDK7 inhibitors like Samuraciclib to the CDK7 protein, thereby diminishing the drug's efficacy[3][5]. The Asp97 residue is highly conserved across human CDKs, indicating its functional significance[3].
Q3: Are there other potential mechanisms of resistance to CDK7 inhibitors that I should consider?
A3: Yes, besides target gene mutations, other mechanisms observed with CDK inhibitors could potentially contribute to Samuraciclib resistance:
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to compensate for the inhibition of CDK7[5]. For instance, in the context of CDK4/6 inhibitors, activation of pathways like PI3K/AKT/mTOR and MAPK has been implicated in resistance[6].
-
Upregulation of Multidrug Resistance Transporters: Increased expression of efflux pumps, such as ABCB1 and ABCG2, can actively remove the inhibitor from the cell, preventing it from reaching its target. This has been observed as a resistance mechanism to the covalent CDK7 inhibitor THZ1[5].
Q4: My cells are showing reduced sensitivity to Samuraciclib over time. How can I confirm if this is acquired resistance?
A4: To confirm acquired resistance, you should perform a dose-response assay to compare the half-maximal inhibitory concentration (IC50) of Samuraciclib in your potentially resistant cells against the parental, sensitive cell line. A significant increase in the IC50 value for the long-term treated cells indicates the development of resistance[3][7].
Troubleshooting Guides
Issue 1: A significant increase in the IC50 value for Samuraciclib is observed in my long-term cell culture.
-
Possible Cause: Development of acquired resistance.
-
Troubleshooting Steps:
-
Confirm Resistance: Repeat the cell viability assay (e.g., CellTiter-Glo®) to ensure the IC50 shift is reproducible.
-
Sequence the CDK7 Gene: Extract genomic DNA from both the resistant and parental cell lines. Amplify and sequence the coding region of the CDK7 gene to check for mutations, particularly the D97N mutation (a GAT to AAT change at codon 97)[3].
-
Assess Protein Expression: Use Western blotting to compare the protein levels of CDK7 and key components of downstream signaling pathways (e.g., p-Rb, c-Myc) between the resistant and parental cells after Samuraciclib treatment.
-
Investigate Bypass Pathways: If no CDK7 mutation is found, consider performing RNA sequencing or proteomic analysis to identify upregulated signaling pathways in the resistant cells.
-
Issue 2: I have identified the CDK7 D97N mutation in my resistant cell line. How does this affect the kinase?
-
Explanation: The D97N mutation is thought to reduce the binding affinity of Samuraciclib to the ATP-binding pocket of CDK7. While the mutant CDK7 may still be functional as a kinase, the inhibitor is less effective at blocking its activity[3][5].
Issue 3: My resistant cells do not have a CDK7 mutation. What other mechanisms should I investigate?
-
Possible Causes:
-
Activation of compensatory signaling pathways.
-
Increased drug efflux.
-
-
Troubleshooting Steps:
-
Assess Efflux Pump Activity: Use functional assays with inhibitors of common ABC transporters (e.g., verapamil (B1683045) for P-gp/ABCB1) to see if sensitivity to Samuraciclib can be restored.
-
Profile Gene and Protein Expression: Conduct transcriptomic (RNA-seq) and proteomic analyses to identify differentially expressed genes and proteins in resistant cells compared to parental cells. Look for upregulation of survival pathways or drug transporters.
-
Data Presentation
Table 1: Example of IC50 Values for Samuraciclib in Sensitive and Resistant Prostate Cancer Cell Lines
| Cell Line | Description | Samuraciclib IC50 (nM) | Fold Change in Resistance |
| LNCaP | Parental, sensitive | 50 | - |
| LNCaP-SR | Samuraciclib-resistant | 1500 | 30 |
Note: The data presented in this table is illustrative and based on typical findings in drug resistance studies. Actual values may vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: Generation of Samuraciclib-Resistant Cell Lines
This protocol outlines a general method for developing cell lines with acquired resistance to Samuraciclib through continuous exposure to the drug[3][7][8].
-
Determine Initial IC50:
-
Establish the baseline sensitivity of the parental cancer cell line to Samuraciclib by performing a dose-response curve and calculating the IC50 value using a cell viability assay (e.g., MTT or CellTiter-Glo®) after 72 hours of treatment[8].
-
-
Initiate Continuous Culture:
-
Begin culturing the parental cells in a medium containing a low concentration of Samuraciclib, typically starting at the IC10 or IC20[8].
-
Maintain a parallel culture treated with the vehicle (e.g., DMSO) as a control.
-
-
Dose Escalation:
-
Monitor the cells closely. Initially, cell growth may be slow. Replace the media with fresh, drug-containing media every 3-4 days[3].
-
Once the cells adapt and proliferate steadily, gradually increase the concentration of Samuraciclib in the culture medium, typically in a stepwise manner (e.g., 1.5x to 2x the previous concentration)[3][8].
-
-
Isolation of Resistant Clones:
-
After several months of continuous culture with increasing drug concentrations, the cell population should be significantly enriched for resistant cells.
-
Isolate single-cell clones by limiting dilution or by picking individual colonies[3].
-
-
Characterization of Resistant Clones:
-
Expand the isolated clones and confirm their resistance by re-determining the IC50 for Samuraciclib.
-
Perform genetic and biochemical analyses as described in the troubleshooting guides to identify the mechanism of resistance.
-
Cryopreserve cell stocks at various stages of the resistance induction process[8].
-
Protocol 2: Western Blotting for CDK7 and Downstream Targets
-
Cell Lysis:
-
Treat sensitive and resistant cells with various concentrations of Samuraciclib for a specified duration (e.g., 48 hours)[1].
-
Prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., CDK7, p-RNA Pol II Ser5, p-Rb, c-Myc, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescence detection system.
-
Perform densitometry to quantify the relative protein expression levels[1].
-
Visualizations
Caption: Dual mechanism of action of Samuraciclib.
Caption: Key mechanisms of acquired resistance to Samuraciclib.
Caption: Workflow for investigating Samuraciclib resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Facebook [cancer.gov]
- 5. benchchem.com [benchchem.com]
- 6. Intrinsic and acquired resistance to CDK4/6 inhibitors and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Preclinical Head-to-Head: Samuraciclib (CDK7i) vs. CDK4/6 Inhibitors in Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted therapies for breast cancer, cyclin-dependent kinase (CDK) inhibitors have emerged as a cornerstone of treatment, particularly for hormone receptor-positive (HR+) disease. While the established CDK4/6 inhibitors—palbociclib (B1678290), ribociclib (B560063), and abemaciclib (B560072)—have significantly improved patient outcomes, the development of novel CDK inhibitors with distinct mechanisms of action, such as the first-in-class CDK7 inhibitor samuraciclib (B608046) (formerly CT7001/ICEC0942), presents new therapeutic avenues and raises critical questions about their comparative efficacy and potential applications. This guide provides an objective, data-driven comparison of the preclinical performance of samuraciclib against the approved CDK4/6 inhibitors in various breast cancer models.
Executive Summary
Samuraciclib, a selective inhibitor of CDK7, demonstrates a unique mechanism of action by targeting both cell cycle progression and transcriptional regulation, distinguishing it from the more established CDK4/6 inhibitors that primarily induce G1 cell cycle arrest.[1] Preclinical data indicate that samuraciclib is potent against a range of breast cancer cell lines, including those with resistance to CDK4/6 inhibitors. While direct head-to-head preclinical studies are emerging, this guide consolidates available data to facilitate a comparative assessment of their anti-tumor activity, cellular effects, and underlying signaling pathways.
Mechanism of Action: A Tale of Two Kinase Targets
The differential therapeutic strategies of samuraciclib and CDK4/6 inhibitors stem from their distinct molecular targets within the cell cycle machinery.
CDK4/6 Inhibitors (Palbociclib, Ribociclib, Abemaciclib): These agents selectively target the cyclin D-CDK4/6 complex, a key driver of the G1 to S phase transition. By inhibiting this complex, they prevent the phosphorylation of the retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby blocking the expression of genes required for DNA replication and leading to G1 cell cycle arrest.[2]
Samuraciclib (CDK7 Inhibitor): Samuraciclib targets CDK7, a kinase with a dual role. As part of the CDK-activating kinase (CAK) complex, CDK7 is essential for the activation of other CDKs, including CDK1, CDK2, CDK4, and CDK6.[1] Additionally, CDK7 is a component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), a critical step in transcription initiation.[1] By inhibiting CDK7, samuraciclib not only disrupts cell cycle progression but also suppresses the transcription of key oncogenes and survival factors, a mechanism termed "transcriptional addiction" in some cancers.[1]
In Vitro Performance: Potency Across Breast Cancer Subtypes
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the available IC50 data for samuraciclib and the three approved CDK4/6 inhibitors in various breast cancer cell lines.
Table 1: IC50 Values of Samuraciclib and CDK4/6 Inhibitors in HR+/HER2- Breast Cancer Cell Lines
| Cell Line | Samuraciclib (µM) | Palbociclib (µM) | Ribociclib (µM) | Abemaciclib (µM) |
| MCF-7 | 0.18[2] | ~0.148[3][4] | - | 0.012 - 0.168[1] |
| T47D | 0.32[2] | - | - | 0.012 - 0.168[1] |
Table 2: IC50 Values of Samuraciclib and CDK4/6 Inhibitors in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line | Samuraciclib (µM) | Palbociclib (µM) | Ribociclib (µM) | Abemaciclib (µM) |
| MDA-MB-231 | 0.33[2] | ~0.432[3][4] | - | 0.012 - 3.73[5] |
| MDA-MB-468 | 0.22[2] | - | - | >3.73 (Rb-deficient)[5] |
| Hs578T | 0.21[2] | - | - | 0.012 - 3.73[5] |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented are representative values from the cited literature.
In comparative analyses across a panel of 44 breast cancer cell lines, abemaciclib was found to be the most potent of the three CDK4/6 inhibitors, followed by palbociclib and then ribociclib.[1] Samuraciclib demonstrates potent activity in the sub-micromolar range across both HR+ and TNBC cell lines.[2][6]
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
Preclinical xenograft models provide valuable insights into the in vivo anti-tumor activity of these inhibitors.
Samuraciclib: In a mouse xenograft model using HCT116 cells (a colon cancer line, as breast cancer xenograft data for samuraciclib is less detailed in the provided results), oral administration of samuraciclib at 100 mg/kg daily resulted in a 60% inhibition of tumor growth by day 14.[2] This was accompanied by a significant reduction in the phosphorylation of Pol II in both peripheral blood mononuclear cells and tumor tissue.[2]
CDK4/6 Inhibitors:
-
Abemaciclib: As a monotherapy, abemaciclib induced complete arrest of tumor growth in ER+/HER2- breast cancer xenograft models.[1] In combination with hormonal therapies like tamoxifen (B1202) or fulvestrant, it led to significant tumor regressions.[1]
-
Palbociclib: In xenograft models, palbociclib has been shown to achieve tumor stasis and regression.[5]
-
Ribociclib: Preclinical trials have demonstrated that ribociclib induces tumor regression and has activity as a single agent in breast cancer models.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key in vitro and in vivo assays used to evaluate CDK inhibitors.
Cell Viability Assay (IC50 Determination)
This assay measures the concentration of a drug required to inhibit cell growth by 50%.
-
Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[7]
-
Drug Treatment: Cells are treated with a serial dilution of the CDK inhibitor (e.g., 0.01 nM to 10 µM) for 72 hours. A vehicle control (e.g., DMSO) is included.[7]
-
Viability Assessment: Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is measured, and the data is normalized to the vehicle control to determine the percentage of inhibition. The IC50 value is calculated by fitting the data to a dose-response curve.
Western Blotting for Protein Expression and Phosphorylation
This technique is used to detect changes in the levels of specific proteins and their phosphorylation status following drug treatment.
-
Cell Treatment and Lysis: Cells are treated with the CDK inhibitor for a specified duration. Subsequently, the cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA or Bradford assay.[7]
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by size via SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF or nitrocellulose membrane.[7][8]
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., total Rb, phospho-Rb, total Pol II, phospho-Pol II).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal with an imaging system.[1]
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: A suspension of human breast cancer cells is injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
-
Drug Administration: The CDK inhibitor is administered orally via gavage, typically once daily. The control group receives the vehicle solution.
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly). Tumor volume is often calculated using the formula: (length x width²)/2.
-
Endpoint Analysis: At the end of the study (due to tumor size limits or a predetermined time point), the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., western blotting, immunohistochemistry).
Conclusion and Future Directions
The preclinical data compiled in this guide highlight the distinct profiles of samuraciclib and the CDK4/6 inhibitors. Samuraciclib's dual mechanism of action, targeting both cell cycle and transcription, offers a compelling rationale for its development, particularly in contexts of resistance to existing therapies. The in vitro potency data suggest that samuraciclib is active across a broad range of breast cancer subtypes.
The CDK4/6 inhibitors, while sharing a common primary mechanism, exhibit differences in their potency and kinase selectivity, with abemaciclib showing the highest potency in preclinical models.[1]
Future preclinical research should focus on direct, head-to-head comparisons of samuraciclib with the approved CDK4/6 inhibitors in a wide panel of breast cancer models, including patient-derived xenografts (PDXs) and models of acquired resistance to CDK4/6 inhibitors. Such studies will be instrumental in defining the optimal clinical positioning of this novel CDK7 inhibitor in the armamentarium against breast cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Samuraciclib hydrochloride | Apoptosis | CDK | TargetMol [targetmol.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of Samuraciclib and Other CDK7 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapeutics is continually evolving, with a significant focus on targeted therapies that exploit the vulnerabilities of cancer cells. Cyclin-dependent kinase 7 (CDK7) has emerged as a compelling target due to its dual role in regulating the cell cycle and transcription, processes often dysregulated in cancer.[1][2] This guide provides an objective comparison of the efficacy of Samuraciclib (CT7001), a frontrunner in this class, with other notable CDK7 inhibitors in clinical development, including SY-5609 and Q901. The information herein is supported by preclinical and clinical data to aid in research and development decisions.
Mechanism of Action: The Dual Role of CDK7 Inhibition
CDK7 is a serine/threonine kinase that acts as a master regulator of two fundamental cellular processes crucial for cancer cell proliferation and survival.[2]
-
Transcriptional Regulation: As a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), a critical step for the transcription of a multitude of genes, including key oncogenes.[1][3]
-
Cell Cycle Control: CDK7 is also a key component of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6. This sequential activation is essential for the orderly progression through the different phases of the cell cycle.[1][3]
By inhibiting CDK7, these drugs disrupt both the cell cycle and the transcription of essential oncogenes, leading to cell cycle arrest and apoptosis in cancer cells.[1][3]
Comparative In Vitro Efficacy
The following tables summarize the in vitro potency and selectivity of Samuraciclib, SY-5609, and other CDK7 inhibitors. It is important to note that this data is compiled from various sources and not from direct head-to-head comparative studies; therefore, variations in experimental conditions should be considered.
Table 1: In Vitro Potency and Selectivity of CDK7 Inhibitors
| Compound | Target | IC50 / Kd | Selectivity over other CDKs | Reference |
| Samuraciclib | CDK7 | IC50: 40 nM | ~15-fold vs CDK2, ~30-fold vs CDK9 | [3] |
| SY-5609 | CDK7 | Kd: 0.065 nM | 13,000 to 49,000-fold vs CDK2, CDK9, CDK12 | [4] |
| Q901 | CDK7 | Potent and selective | More potent in TP53 wild-type cells | [5] |
| SY-1365 | CDK7 | IC50: 369 nM | >2 µM for other CDKs | [5] |
Table 2: Cell Growth Inhibition (IC50) of CDK7 Inhibitors in Breast Cancer Cell Lines
| Cell Line | Cancer Type | Samuraciclib (µM) | SY-5609 (µM) | Reference |
| MCF7 | HR+, HER2- | 0.18 | Not Available | [3] |
| T47D | HR+, HER2- | 0.32 | Not Available | [3] |
| MDA-MB-231 | TNBC | 0.33 | Not Available | [3] |
| HCC70 | TNBC | Not Available | 0.0056 | [3] |
Comparative Preclinical and Clinical Efficacy
Direct comparative in vivo studies are limited. The following table summarizes the available preclinical and clinical findings for each inhibitor.
Table 3: Summary of Preclinical and Clinical Efficacy
| Compound | Preclinical In Vivo Efficacy | Clinical Trial Status & Key Findings |
| Samuraciclib | Showed complete growth arrest of ER-positive breast cancer xenografts when combined with an estrogen receptor antagonist.[3] | Phase 2 trials ongoing. In combination with SERDs for HR+/HER2- advanced breast cancer post-CDK4/6i, showed improved Progression-Free Survival (PFS) in patients without TP53 mutations or liver metastases. For instance, in the MORPHEUS trial, patients without TP53 mutation had a median PFS of 14.2 months versus 1.8 months for those with the mutation.[6] Granted FDA Fast Track Designation. |
| SY-5609 | Induced deep and sustained anti-tumor activity, including complete regressions in multiple preclinical models of breast, ovarian, and colorectal cancer.[3][4] | Phase 1/1b trials ongoing in advanced solid tumors. As a single agent, has shown prolonged stable disease and tumor shrinkage in heavily pre-treated pancreatic cancer patients.[3] In combination with chemotherapy, it is being evaluated for pancreatic cancer.[7] |
| Q901 | Demonstrated significant antitumor activity in various preclinical models, including ER+ breast cancer xenografts and CDK4/6 inhibitor-resistant models.[5] | Phase 1/2 trial (NCT05394103) is ongoing for advanced solid tumors, both as a monotherapy and in combination with pembrolizumab. Preliminary results show it is well-tolerated with encouraging antitumor activity, including a partial response in a pancreatic cancer patient.[8] |
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate evaluation and comparison of CDK7 inhibitors.
Kinase Activity Assay
This assay determines the direct inhibitory effect of a compound on CDK7 enzymatic activity.
-
Reaction Setup: In a multi-well plate, combine recombinant human CDK7/Cyclin H/MAT1 enzyme, a specific peptide substrate (e.g., a derivative of the RNA Pol II CTD), and the kinase assay buffer.
-
Inhibitor Addition: Add serial dilutions of the test inhibitor (e.g., Samuraciclib) to the wells. Include a no-inhibitor control (vehicle, typically DMSO) and a no-enzyme control for background.
-
Initiation and Incubation: Start the kinase reaction by adding a solution of ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using a luminescence-based assay, such as ADP-Glo™, which measures the amount of ADP produced.[9]
-
Data Analysis: The luminescent signal is inversely proportional to the amount of kinase inhibition. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay measures the effect of CDK7 inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[8]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the CDK7 inhibitor for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[8]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of CDK7 inhibitors in a living organism.[3]
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., breast cancer cell line) into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the CDK7 inhibitor or vehicle control to the mice according to the planned dosing schedule (e.g., daily oral gavage).
-
Efficacy Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Body weight is a general indicator of toxicity.
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamic markers).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Conclusion
Samuraciclib, SY-5609, and Q901 are all potent and selective CDK7 inhibitors with promising preclinical data and are advancing through clinical trials. Samuraciclib is currently the most clinically advanced, with encouraging efficacy data in HR+/HER2- breast cancer, particularly in biomarker-defined patient populations.[6] SY-5609 demonstrates high potency and broad anti-tumor activity in preclinical models and is showing early signs of clinical activity in difficult-to-treat cancers.[3] Q901 also shows promise with a good safety profile and early signs of efficacy in its initial clinical studies.[8]
The choice of a CDK7 inhibitor for further research or therapeutic development will likely depend on the specific cancer type, the therapeutic window, the potential for combination therapies, and the evolving clinical data on efficacy and safety. The experimental protocols provided in this guide offer a framework for the continued evaluation and comparison of these and other emerging CDK7 inhibitors.
References
- 1. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. benchchem.com [benchchem.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. researchgate.net [researchgate.net]
- 6. targetedonc.com [targetedonc.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. promega.com [promega.com]
Samuraciclib: A Comparative Guide to its Anti-Tumor Efficacy in Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anti-tumor effects of Samuraciclib (CT7001), a first-in-class, oral, selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), in the context of prostate cancer. It compares its performance with alternative therapeutic agents and provides the supporting preclinical experimental data.
Introduction to Samuraciclib and its Mechanism of Action
Samuraciclib is an ATP-competitive inhibitor of CDK7, a key regulator of both the cell cycle and transcription.[1][2] In prostate cancer, particularly in castration-resistant prostate cancer (CRPC), tumor growth is often driven by the androgen receptor (AR). CDK7 has been shown to promote AR signaling.[3][4] Samuraciclib's dual mechanism of action involves:
-
Inhibition of Cell Cycle Progression: By inhibiting CDK7, Samuraciclib prevents the phosphorylation and activation of cell cycle CDKs (CDK1, CDK2, CDK4, and CDK6), leading to cell cycle arrest, primarily at the G1/S transition.[1][2] This is evidenced by the decreased phosphorylation of the Retinoblastoma (Rb) protein.[3]
-
Suppression of Oncogenic Transcription: As a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), a critical step in transcription initiation.[2] Samuraciclib's inhibition of this process leads to the downregulation of key oncogenic drivers, including the Androgen Receptor (AR) and its splice variants.[3][5]
This dual action makes Samuraciclib a promising therapeutic agent for prostate cancer, capable of overcoming resistance mechanisms to standard anti-androgen therapies.[5]
Comparative Preclinical Efficacy of Samuraciclib
The anti-tumor activity of Samuraciclib has been evaluated in various preclinical models of prostate cancer. Its efficacy is compared here with standard-of-care treatments for metastatic castration-resistant prostate cancer (mCRPC), including the androgen receptor inhibitor enzalutamide (B1683756) and the chemotherapeutic agent docetaxel (B913).
In Vitro Efficacy
Samuraciclib has demonstrated potent growth-inhibitory effects across a panel of prostate cancer cell lines, including both androgen-sensitive and castration-resistant models.
Table 1: In Vitro Growth Inhibition of Prostate Cancer Cell Lines by Samuraciclib
| Cell Line | Androgen Receptor Status | Samuraciclib GR50 (µM)[3] |
| LNCaP | AR-positive, androgen-sensitive | 0.22 |
| C4-2 | AR-positive, castration-resistant | 0.27 |
| 22Rv1 | AR-positive, expresses AR-V7 | 0.28 |
| VCaP | AR-positive, overexpresses AR | 0.32 |
| DU145 | AR-negative | 0.37 |
| PC3 | AR-negative | 0.44 |
GR50: Concentration for 50% growth rate inhibition.
Table 2: Comparison of In Vitro Efficacy of Samuraciclib with Standard-of-Care Agents
| Agent | Mechanism of Action | Cell Line(s) | Reported IC50/EC50 |
| Samuraciclib | CDK7 Inhibition | LNCaP, C4-2, 22Rv1, VCaP, DU145, PC3 | GR50: 0.22 - 0.44 µM[3] |
| Enzalutamide | AR Antagonist | LNCaP, C4-2 | IC50: ~0.1 - 1 µM (in AR-sensitive lines)[6][7] |
| Docetaxel | Microtubule Stabilizer | PC3, DU145 | IC50: ~1 - 10 nM[8] |
Note: Direct comparative studies with identical experimental conditions are limited. The IC50/EC50 values are compiled from different studies and should be interpreted with caution.
In Vivo Efficacy
Oral administration of Samuraciclib has been shown to repress the growth of castration-resistant prostate cancer xenografts in mice. Notably, it significantly enhances the anti-tumor activity of enzalutamide when used in combination.[3]
Table 3: In Vivo Efficacy of Samuraciclib in a C4-2B Xenograft Model [3]
| Treatment Group | Mean Tumor Volume Change from Baseline (Day 21) |
| Vehicle | ~ +150 mm³ |
| Enzalutamide (10 mg/kg, daily) | ~ +50 mm³ |
| Samuraciclib (75 mg/kg, daily) | ~ +25 mm³ |
| Samuraciclib + Enzalutamide | ~ -25 mm³ (Tumor Regression) |
Key Experimental Findings and Methodologies
Cell Cycle Arrest
Flow cytometry analysis of prostate cancer cells treated with Samuraciclib demonstrates a significant accumulation of cells in the G1 phase and a reduction in the S phase population, confirming cell cycle arrest at the G1/S checkpoint.[2][3]
Table 4: Effect of Samuraciclib on Cell Cycle Distribution in LNCaP Cells [3]
| Treatment | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| DMSO (Control) | 65% | 25% | 10% |
| Samuraciclib (0.5 µM) | 80% | 10% | 10% |
Induction of Apoptosis
In p53 wild-type prostate cancer cell lines such as LNCaP, Samuraciclib treatment leads to the activation of the p53 pathway and a subsequent increase in apoptosis.[1][3]
Suppression of Androgen Receptor (AR) Signaling
Samuraciclib has been shown to inhibit the transcriptional activity of both full-length AR and constitutively active AR splice variants, which are a common mechanism of resistance to anti-androgen therapies.[3][5] This is achieved through the inhibition of RNA Polymerase II phosphorylation, which is essential for the transcription of AR target genes.[1][2]
Visualizing the Mechanisms and Workflow
Signaling Pathway of Samuraciclib in Prostate Cancer
Caption: Dual mechanism of Samuraciclib in prostate cancer cells.
Experimental Workflow for Evaluating Samuraciclib's Efficacy
Caption: Workflow for preclinical evaluation of Samuraciclib.
Comparison of Samuraciclib to Alternative Treatments
Caption: Logical comparison of Samuraciclib with standard therapies.
Detailed Experimental Protocols
Cell Viability Assay (WST-8)
-
Cell Seeding: Plate prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with a serial dilution of Samuraciclib or control vehicle (DMSO) and incubate for 72 hours.
-
Reagent Addition: Add 10 µL of WST-8 reagent to each well and incubate for 2-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the control and determine the GR50 value.
Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment: Culture prostate cancer cells to 70-80% confluency and treat with Samuraciclib or DMSO for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and count.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, exciting the PI at 488 nm and measuring the emission at ~617 nm.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (TUNEL)
-
Cell Preparation: Culture and treat cells on coverslips as described for other assays.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
TUNEL Reaction: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTPs at 37°C for 60 minutes.
-
Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence in the nucleus, indicating DNA fragmentation.
In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject 2.5 x 10^6 C4-2B prostate cancer cells mixed with Matrigel into the flank of male immunodeficient mice (e.g., NSG mice).[1]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle, Samuraciclib, enzalutamide, combination).
-
Drug Administration: Administer the drugs orally at the specified doses and schedule.
-
Tumor Monitoring: Measure the tumor volume with calipers twice weekly.
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors. Further analysis, such as immunohistochemistry for biomarkers, can be performed.
Conclusion
The preclinical data strongly support the anti-tumor effects of Samuraciclib in prostate cancer models. Its dual mechanism of inhibiting both cell cycle progression and oncogenic transcription, particularly AR signaling, provides a strong rationale for its clinical development. The synergistic effect observed in combination with enzalutamide suggests a promising therapeutic strategy for overcoming resistance in advanced prostate cancer. Further clinical investigation is warranted to validate these preclinical findings in patients.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. The CDK7 inhibitor CT7001 (Samuraciclib) targets proliferation pathways to inhibit advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aging-us.com [aging-us.com]
- 7. Preclinical studies show using enzalutamide is less effective in docetaxel-pretreated than in docetaxel-naïve prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High efficacy of docetaxel with and without androgen deprivation and estramustine in preclinical models of advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Samuraciclib: A Comparative Analysis of Cross-Resistance in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Samuraciclib (formerly CT7001), a first-in-class, oral, selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), focusing on its cross-resistance profile with other cancer drugs. The information presented is based on available preclinical and clinical experimental data.
Executive Summary
Samuraciclib is a promising therapeutic agent, particularly in cancers that have developed resistance to established treatments like CDK4/6 inhibitors and endocrine therapies. Its unique mechanism of action, targeting the dual functions of CDK7 in cell cycle regulation and transcription, provides a strong rationale for its potential to overcome various drug resistance mechanisms. Clinical data has demonstrated significant efficacy in patients with hormone receptor-positive (HR+), HER2-negative breast cancer who have progressed on CDK4/6 inhibitors. Preclinical studies further support its activity in models of resistance to endocrine therapy and other targeted agents. While comprehensive data on cross-resistance with classical chemotherapies like taxanes and platinum agents is still emerging, the fundamental role of CDK7 in regulating transcription of survival genes suggests a potential for broad activity.
Quantitative Data on Samuraciclib's Activity in Resistant Cancers
The following tables summarize the key quantitative data from clinical and preclinical studies of Samuraciclib in various drug-resistant cancer settings.
Table 1: Clinical Efficacy of Samuraciclib in CDK4/6 Inhibitor-Resistant HR+, HER2- Breast Cancer
| Clinical Trial | Combination Therapy | Patient Population | Key Efficacy Endpoint | Result |
| MORPHEUS | Samuraciclib + Giredestrant | CDK4/6i-resistant HR+, HER2- metastatic breast cancer (n=15) | Median Progression-Free Survival (PFS) | No TP53 Mutation: 14.2 monthsTP53 Mutation: 1.8 monthsWithout Liver Metastases: 14.2 monthsWith Liver Metastases: 1.8 months |
| Module 2A | Samuraciclib + Fulvestrant | CDK4/6i-resistant HR+, HER2- metastatic breast cancer (n=31) | Median Progression-Free Survival (PFS) | No TP53 Mutation: 7.4 monthsTP53 Mutation: 1.8 monthsWithout Liver Metastases: 13.8 monthsWith Liver Metastases: 2.8 months |
Table 2: Preclinical Activity of Samuraciclib in Drug-Resistant Cancer Models
| Cancer Type | Resistant Model | Combination Agent | Outcome |
| Prostate Cancer | Castration-Resistant (CRPC) Xenografts | Enzalutamide | Samuraciclib significantly augmented the growth inhibition achieved by enzalutamide[1][2] |
| Ewing Sarcoma | SMO Inhibitor-Resistant Cell Line | N/A | IC50 = 0.33 µM |
| Atypical Teratoid Rhabdoid Tumor | SMO Inhibitor-Resistant Cell Line | N/A | IC50 = 0.82 µM |
| Breast Cancer | Endocrine Therapy-Resistant Models | Fulvestrant | Preclinical studies have shown strong synergy[3] |
Signaling Pathways and Experimental Workflows
CDK7 Signaling Pathway and Its Role in Drug Resistance
Caption: A typical experimental workflow for evaluating the cross-resistance of Samuraciclib in vitro and in vivo.
Detailed Experimental Protocols
Generation of Drug-Resistant Cell Lines
A common method for developing acquired resistance in cancer cell lines involves continuous, long-term exposure to a specific drug.
-
Cell Culture Initiation: Begin with a parental, sensitive cancer cell line (e.g., MCF-7 for breast cancer).
-
Initial Drug Exposure: Treat the cells with the desired drug (e.g., palbociclib, paclitaxel) at a concentration close to its IC50 value.
-
Dose Escalation: Once the cells resume proliferation, gradually increase the drug concentration in a stepwise manner. This process can take several months.
-
Resistance Confirmation: Regularly assess the IC50 of the resistant cell line compared to the parental line using a cell viability assay. A significant increase in the IC50 value indicates the development of resistance.
-
Cell Line Maintenance: Continuously culture the established resistant cell line in the presence of the drug to maintain the resistant phenotype.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of Samuraciclib and/or other drugs of interest.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be used to assess the pharmacodynamic effects of Samuraciclib on key signaling molecules.
-
Protein Extraction: Lyse cells treated with Samuraciclib or control in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate protein lysates on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Rb, cleaved PARP, CDK7, RNA Polymerase II) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Models
Xenograft models in immunocompromised mice are used to evaluate the in vivo efficacy of Samuraciclib.
-
Cell Preparation: Harvest cancer cells (parental or resistant) and resuspend them in a solution of Matrigel and PBS.
-
Tumor Cell Implantation: Inject the cell suspension subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment: Once tumors reach a specified size, randomize the mice into treatment groups and administer Samuraciclib (e.g., by oral gavage) and/or other drugs.
-
Efficacy Assessment: Continue to monitor tumor volume throughout the treatment period. At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., immunohistochemistry, western blotting).
Circulating Tumor DNA (ctDNA) Analysis (Guardant360)
The Guardant360 assay is a next-generation sequencing (NGS)-based liquid biopsy test used in the clinical trials to detect genomic alterations in ctDNA from blood samples.
-
Blood Collection: Collect peripheral venous blood in specialized tubes (e.g., Streck Cell-Free DNA BCT) that stabilize cell-free DNA.
-
cfDNA Extraction: Isolate cell-free DNA from the plasma portion of the blood.
-
Library Preparation: Prepare a sequencing library from the extracted cfDNA. This involves end-repair, A-tailing, and ligation of adapters with unique molecular identifiers.
-
Hybridization Capture: Enrich for target genes of interest using hybridization-based capture.
-
Next-Generation Sequencing: Sequence the enriched library on an Illumina platform.
-
Bioinformatic Analysis: Analyze the sequencing data to identify single nucleotide variants (SNVs), insertions/deletions (indels), copy number variations (CNVs), and fusions. The use of molecular barcodes allows for high accuracy in detecting low-frequency mutations.
Conclusion
Samuraciclib demonstrates significant promise in overcoming resistance to targeted therapies, particularly CDK4/6 inhibitors in HR+ breast cancer. Its mechanism of action, which involves the dual inhibition of transcription and cell cycle progression, provides a strong rationale for its potential in a broader range of drug-resistant cancers. Further preclinical studies are warranted to systematically evaluate its cross-resistance profile against conventional chemotherapeutic agents. The ongoing clinical development of Samuraciclib, both as a monotherapy and in combination, will be crucial in defining its role in the treatment of advanced and resistant malignancies.
References
Decoding the Response to Samuraciclib: A Comparative Guide to Predictive Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Samuraciclib hydrochloride hydrate, a first-in-class, orally bioavailable inhibitor of cyclin-dependent kinase 7 (CDK7), has emerged as a promising therapeutic agent in the landscape of targeted cancer therapy. Its unique dual mechanism of action, disrupting both cell cycle progression and transcription of key oncogenes, sets it apart from other cell cycle inhibitors.[1] This guide provides a comprehensive comparison of biomarkers for predicting response to Samuraciclib, with a particular focus on its performance against established CDK4/6 inhibitors in hormone receptor-positive (HR+) breast cancer.
Predictive Biomarkers for Samuraciclib Response
Recent clinical trial data have identified two key predictive biomarkers that correlate with a more favorable response to Samuraciclib in patients with HR+ advanced breast cancer who have progressed on prior CDK4/6 inhibitor therapy.
-
TP53 Mutation Status: Patients with wild-type TP53 have demonstrated significantly longer progression-free survival (PFS) compared to those with TP53 mutations.[2][3]
-
Presence of Liver Metastases: The absence of liver metastases is another strong predictor of improved PFS in patients treated with Samuraciclib.[2]
These findings underscore the potential for a biomarker-driven patient selection strategy to optimize the clinical application of Samuraciclib.
Comparative Efficacy of Samuraciclib in Biomarker-Defined Subgroups
The following table summarizes the progression-free survival (PFS) data from the MORPHEUS and Module 2A clinical trials, highlighting the impact of the identified biomarkers on the efficacy of Samuraciclib in combination with selective estrogen receptor degraders (SERDs).
| Clinical Trial | Treatment Arm | Biomarker Subgroup | Number of Patients (n) | Median Progression-Free Survival (PFS) in Months |
| MORPHEUS | Samuraciclib + Giredestrant | No TP53 Mutation | Not Specified | 14.2[2] |
| TP53 Mutation | Not Specified | 1.8[2] | ||
| No Liver Metastases | Not Specified | 14.2[2] | ||
| Liver Metastases | Not Specified | 1.8[2] | ||
| Module 2A | Samuraciclib + Fulvestrant | No TP53 Mutation | 19 | 7.4[3] |
| TP53 Mutation | Not Specified | 1.8[2] | ||
| No Liver Metastases | Not Specified | 13.8[2] | ||
| Liver Metastases | Not Specified | 2.8[2] |
Comparison with CDK4/6 Inhibitors: The Role of TP53
While direct head-to-head trials are lacking, we can draw comparisons from biomarker analyses of pivotal trials for CDK4/6 inhibitors. It is crucial to note that the patient populations in these trials were largely CDK4/6 inhibitor-naïve, unlike the Samuraciclib trials.
| Drug | Clinical Trial | Patient Population | Impact of TP53 Mutation on PFS |
| Palbociclib | PALOMA-3 | HR+/HER2- advanced breast cancer, progressed on prior endocrine therapy | Shorter PFS in patients with TP53 mutations (HR 1.84).[4] |
| Ribociclib (B560063) | MONALEESA-2 | First-line HR+/HER2- advanced breast cancer | Treatment benefit maintained irrespective of TP53 mutation status.[5][6][7] |
| Abemaciclib | monarchE | Adjuvant treatment for high-risk, early breast cancer | Benefit observed regardless of most genomic alterations, with the exception of MYC amplification. TP53 status was not highlighted as a significant predictive biomarker in the provided results.[8][9] |
This comparison suggests that while TP53 mutation status is a strong negative prognostic marker in patients receiving Palbociclib, its predictive value for Ribociclib appears to be less pronounced. For Samuraciclib, the absence of a TP53 mutation is a strong positive predictive marker for response in a CDK4/6 inhibitor-resistant population.
Experimental Protocols
Biomarker Analysis: TP53 Mutation Detection in circulating tumor DNA (ctDNA)
The clinical trials for Samuraciclib and the CDK4/6 inhibitors utilized next-generation sequencing (NGS) of ctDNA to determine TP53 mutation status. While specific proprietary protocols were used in each trial, the general workflow is outlined below. Commercially available and FDA-approved liquid biopsy assays such as Guardant360 CDx and FoundationOne Liquid CDx employ similar methodologies.
General Protocol for ctDNA Analysis:
-
Blood Collection: Whole blood is collected in specialized tubes that stabilize cell-free DNA (cfDNA).
-
Plasma Separation: Plasma is separated from the blood cells through centrifugation.
-
cfDNA Extraction: cfDNA, which contains ctDNA, is extracted from the plasma.
-
Library Preparation: The extracted cfDNA is prepared for sequencing. This involves end-repair, A-tailing, and ligation of adapters with unique molecular identifiers (UMIs) to enable error correction and accurate quantification of mutant alleles.
-
Target Enrichment: The genomic regions of interest, including the entire coding sequence of the TP53 gene, are selectively captured using hybridization-based methods.
-
Next-Generation Sequencing (NGS): The enriched DNA library is sequenced on a high-throughput NGS platform.
-
Bioinformatic Analysis: The sequencing data is processed through a bioinformatic pipeline to align the reads to the human reference genome, identify genetic variants (single nucleotide variants and insertions/deletions) in the TP53 gene, and calculate the variant allele frequency.
Detection of Liver Metastases
The presence or absence of liver metastases in clinical trials is typically determined using standard-of-care imaging techniques.
Commonly Used Imaging Modalities:
-
Computed Tomography (CT): A widely used imaging method that uses X-rays to create detailed cross-sectional images of the liver.
-
Magnetic Resonance Imaging (MRI): An imaging technique that uses a magnetic field and radio waves to produce detailed images of the liver, often with higher sensitivity for detecting small lesions than CT.
-
Positron Emission Tomography (PET)/CT: This imaging modality combines the anatomical information from a CT scan with functional information from a PET scan, which can detect metabolically active tumor cells.
Visualizing the Science
To further elucidate the concepts discussed, the following diagrams illustrate key pathways and workflows.
Caption: Dual mechanism of action of Samuraciclib.
Caption: Experimental workflow for biomarker discovery.
Caption: Comparison of therapeutic targets.
References
- 1. benchchem.com [benchchem.com]
- 2. targetedonc.com [targetedonc.com]
- 3. trial.medpath.com [trial.medpath.com]
- 4. ascopubs.org [ascopubs.org]
- 5. Updated results from MONALEESA-2, a phase III trial of first-line ribociclib plus letrozole versus placebo plus letrozole in hormone receptor-positive, HER2-negative advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. monarchE: No predictive biomarkers revealed with molecular profiling - Medical Conferences [conferences.medicom-publishers.com]
- 9. Abemaciclib Reigns Over Breast Cancer in MonarchE - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Samuraciclib Clinical Trial Data: A Comparative Guide for Researchers
This guide provides an objective comparison of published clinical trial data for Samuraciclib (B608046) (CT7001), a first-in-class oral, selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), with an alternative CDK7 inhibitor, SY-5609. The information is intended for researchers, scientists, and drug development professionals to facilitate an independent validation of Samuraciclib's performance.
Samuraciclib: Mechanism of Action
Samuraciclib is an ATP-competitive inhibitor of CDK7, a key regulator of both cell cycle progression and transcription.[1] By inhibiting CDK7, Samuraciclib disrupts these two fundamental processes in cancer cells, leading to cell cycle arrest and the suppression of oncogenes.[1] The dual mechanism of action involves the inhibition of CDK-activating kinase (CAK) complex, which is crucial for the activation of cell cycle CDKs (CDK1, CDK2, CDK4, and CDK6), and the inhibition of the general transcription factor TFIIH, which is responsible for phosphorylating RNA polymerase II to initiate transcription.[1]
Quantitative Data from Clinical Trials
The following tables summarize the key quantitative data from published clinical trials of Samuraciclib and the comparator CDK7 inhibitor, SY-5609. The primary focus of recent Samuraciclib trials has been on patients with hormone receptor-positive (HR+), HER2-negative advanced breast cancer who have progressed on prior CDK4/6 inhibitor therapy.
Table 1: Efficacy of Samuraciclib in Combination Therapy in HR+, HER2- Advanced Breast Cancer (Post-CDK4/6i)
| Clinical Trial | Combination Therapy | Patient Subgroup | Number of Patients | Median Progression-Free Survival (PFS) |
| MORPHEUS | Samuraciclib + Giredestrant | No TP53 mutation | Not Specified | 14.2 months[2] |
| TP53 mutation | Not Specified | 1.8 months[2] | ||
| No liver metastases | Not Specified | 14.2 months[2] | ||
| Liver metastases | Not Specified | 1.8 months[2] | ||
| Module 2A | Samuraciclib + Fulvestrant | No TP53 mutation | Not Specified | 7.4 months[3] |
| TP53 mutation | Not Specified | 1.8 months[3] | ||
| No liver metastases | Not Specified | 13.8 months[3] | ||
| Liver metastases | Not Specified | 2.8 months[3] |
Table 2: Clinical Benefit Rate (CBR) and Safety of Samuraciclib in Advanced Cancer
| Clinical Trial | Treatment | Patient Population | Number of Patients | Clinical Benefit Rate (CBR) at 24 weeks | Common Adverse Events (Grade ≥3) |
| NCT03363893 (Module 2A) | Samuraciclib + Fulvestrant | HR+/HER2- Breast Cancer (post-CDK4/6i) | 25 | 36.0% | Diarrhea (19%), Nausea (10%)[4][5] |
| No detectable TP53 mutation | 19 | 47.4%[5] | |||
| NCT03363893 (Module 1B-1) | Samuraciclib Monotherapy | Triple-Negative Breast Cancer (TNBC) | 20 | 20.0%[5] | Not specified |
Table 3: Efficacy and Safety of SY-5609 (CDK7 Inhibitor Alternative)
| Clinical Trial | Treatment | Patient Population | Number of Patients | Efficacy Outcome | Common Adverse Events (Grade ≥3) |
| NCT04247126 | SY-5609 Monotherapy | Advanced Solid Tumors | 3 (at 10 mg) | 100% Disease Control Rate (DCR)[6] | Not specified |
| SY-5609 + Fulvestrant | HR+/HER2- Breast Cancer (post-CDK4/6i) | 12 | 42% Disease Control Rate (DCR)[6] | Thrombocytopenia (21%)[7] | |
| SY-5609 + Gemcitabine | Pancreatic Ductal Adenocarcinoma (PDAC) | 9 (at 4 or 5 mg) | 44% Disease Control Rate (DCR)[6] | Diarrhea (Grade 3 DLT in 1 patient)[8] |
Experimental Protocols
Detailed experimental protocols for the clinical trials are not fully available in the public domain. However, based on the published literature, the following methodologies were employed for key experiments.
Progression-Free Survival (PFS) Assessment: Tumor assessments were conducted using Response Evaluation Criteria in Solid Tumors (RECIST) v1.1. This typically involves baseline and subsequent imaging scans (e.g., CT or MRI) at predefined intervals to measure tumor size. Progression is defined as a significant increase in tumor burden or the appearance of new lesions.
TP53 Mutation Analysis: The mutation status of the TP53 gene was determined from circulating tumor DNA (ctDNA) obtained from blood samples. While the specific commercial assay is not always stated, this generally involves next-generation sequencing (NGS) of the ctDNA to identify deleterious mutations in the TP53 gene.
Pharmacodynamic (PD) Assays: To confirm target engagement of Samuraciclib, a reduction in phosphorylated RNA polymerase II (pPolII), a substrate of CDK7, was measured in circulating lymphocytes and tumor tissue.[5] This is typically assessed using techniques like immunohistochemistry (IHC) or western blotting on paired biopsy samples. For SY-5609, induction of the peripheral blood PD marker POLR2A was evaluated.[8]
Visualizations
The following diagrams illustrate the signaling pathways and a typical experimental workflow.
Caption: Dual mechanism of action of Samuraciclib.
Caption: A typical clinical trial workflow for Samuraciclib.
References
- 1. benchchem.com [benchchem.com]
- 2. curetoday.com [curetoday.com]
- 3. onclive.com [onclive.com]
- 4. Dose escalation and expansion cohorts in patients with advanced breast cancer in a Phase I study of the CDK7-inhibitor samuraciclib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. businesswire.com [businesswire.com]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. ascopubs.org [ascopubs.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Unraveling the Transcriptional Landscape: Samuraciclib's Gene Expression Effects in Contrast to Other CDK Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
In the rapidly evolving field of oncology, cyclin-dependent kinase (CDK) inhibitors have emerged as a cornerstone of targeted therapy. Samuraciclib (CT7001), a first-in-class CDK7 inhibitor, presents a unique mechanism of action by targeting both cell cycle progression and transcription. This guide provides a comprehensive comparison of the effects of Samuraciclib on gene expression with those of other prominent CDK inhibitors, namely the CDK4/6 inhibitors Palbociclib, Abemaciclib, and Ribociclib. This analysis is based on publicly available transcriptomic data and peer-reviewed publications.
It is important to note that, to date, no direct head-to-head studies have been published comparing the global gene expression profiles of Samuraciclib and CDK4/6 inhibitors under identical experimental conditions. Therefore, this guide synthesizes findings from separate studies, highlighting the distinct and overlapping transcriptional consequences of targeting different CDK family members.
Dual Impact of Samuraciclib: A Tale of Two Essential Processes
Samuraciclib's primary target, CDK7, is a key component of two fundamental cellular machines: the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH. This dual role translates into a two-pronged attack on cancer cells:
-
Cell Cycle Arrest: By inhibiting the CAK complex, Samuraciclib prevents the activation of other CDKs, such as CDK1, CDK2, CDK4, and CDK6, leading to a halt in the cell cycle.
-
Transcriptional Repression: Through its inhibition of TFIIH, Samuraciclib impedes the phosphorylation of RNA Polymerase II, a critical step in the initiation of transcription. This leads to a broad suppression of gene expression, with a particularly profound effect on genes with super-enhancers, which often include key oncogenes like MYC.
In contrast, Palbociclib, Abemaciclib, and Ribociclib specifically target CDK4 and CDK6, key regulators of the G1 phase of the cell cycle. Their primary effect on gene expression is the suppression of E2F target genes, which are crucial for DNA replication and cell cycle progression.
Comparative Analysis of Gene Expression Signatures
The differential targeting of CDK7 versus CDK4/6 results in distinct gene expression signatures. While both classes of inhibitors ultimately lead to cell cycle arrest, the underlying transcriptional changes are different.
Samuraciclib's Transcriptional Footprint:
A study on Samuraciclib (CT7001) in castration-resistant prostate cancer (CRPC) xenografts (GEO accession: GSE198488) revealed a significant impact on transcriptional programs. The analysis of treated tumors indicated a potent suppression of androgen receptor (AR) signaling, a key driver of prostate cancer. This includes the downregulation of well-established AR target genes. Furthermore, consistent with its mechanism, a general suppression of transcriptional machinery and cell cycle-related genes was observed.
CDK4/6 Inhibitors' Transcriptional Signature:
Multiple studies have investigated the transcriptomic effects of Palbociclib, Abemaciclib, and Ribociclib in various cancer models, particularly in breast cancer. A common feature is the robust downregulation of genes involved in the G1/S transition and DNA replication, which are downstream of the Rb-E2F pathway. These include genes like CCNE1, MCM family members, and PCNA. While the core set of downregulated genes is similar among the three CDK4/6 inhibitors, some studies suggest that Abemaciclib may have a broader kinase inhibitory profile, potentially leading to effects on other pathways.
The following table summarizes the key differences in the effects on gene expression based on available data. It is crucial to consider that the experimental systems (e.g., cell lines, tumor types, drug concentrations, and treatment durations) differ between the studies cited for Samuraciclib and the CDK4/6 inhibitors.
| Feature | Samuraciclib (CDK7i) | Palbociclib, Abemaciclib, Ribociclib (CDK4/6i) |
| Primary Target | Cyclin-Dependent Kinase 7 (CDK7) | Cyclin-Dependent Kinase 4 and 6 (CDK4/6) |
| Core Pathway Affected | Transcription initiation (via TFIIH) and Cell Cycle Progression (via CAK) | G1/S phase transition of the cell cycle (via Rb-E2F) |
| Key Downregulated Genes | - Androgen Receptor (AR) and AR target genes (in prostate cancer) - MYC and other super-enhancer-driven oncogenes - Genes involved in general transcription | - E2F target genes (CCNE1, MCMs, PCNA, etc.) - Genes involved in DNA replication and S-phase entry |
| Key Upregulated Genes | Data from direct comparative studies is limited. | Varies between studies and inhibitors; may include genes related to cellular stress and differentiation. |
| Reported Datasets | GSE198488 (Prostate Cancer Xenografts) | Multiple GEO datasets available for breast cancer cell lines (e.g., GSE99116, GSE125215) |
Experimental Methodologies
This section provides a general overview of the experimental protocols typically employed in studies investigating the effects of CDK inhibitors on gene expression. Specific details may vary between individual studies.
RNA Sequencing (RNA-seq)
Objective: To perform global, unbiased profiling of the transcriptome to identify differentially expressed genes upon treatment with CDK inhibitors.
Protocol:
-
Cell Culture and Treatment: Cancer cell lines (e.g., MCF-7 for breast cancer, LNCaP for prostate cancer) are cultured under standard conditions. Cells are then treated with a vehicle control or a specified concentration of the CDK inhibitor (e.g., Samuraciclib, Palbociclib) for a defined period (e.g., 24, 48, or 72 hours).
-
RNA Extraction: Total RNA is extracted from the treated cells using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Library Preparation: RNA-seq libraries are prepared from the extracted RNA. This typically involves poly(A) selection to enrich for mRNA, followed by RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq or HiSeq).
-
Data Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.
-
Alignment: Reads are aligned to a reference genome (e.g., hg38 for human) using a splice-aware aligner such as STAR or HISAT2.
-
Quantification: Gene expression levels are quantified by counting the number of reads mapping to each gene.
-
Differential Expression Analysis: Statistical analysis is performed to identify genes that are significantly upregulated or downregulated in the inhibitor-treated samples compared to the vehicle control. Tools like DESeq2 or edgeR are commonly used for this purpose.
-
Pathway and Functional Analysis: Gene set enrichment analysis (GSEA) and pathway analysis are performed to identify the biological pathways and functions that are significantly affected by the CDK inhibitor treatment.
-
Visualizing the Mechanisms
To better understand the distinct and overlapping mechanisms of Samuraciclib and other CDK inhibitors, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.
Caption: Dual mechanism of Samuraciclib vs. CDK4/6 inhibitors.
Caption: Experimental workflow for comparing CDK inhibitors.
Conclusion
Samuraciclib, by inhibiting CDK7, exerts a dual effect on both cell cycle progression and transcription, leading to a distinct gene expression signature compared to the more focused cell cycle blockade induced by CDK4/6 inhibitors. While CDK4/6 inhibitors primarily downregulate E2F target genes, Samuraciclib's impact extends to the broader transcriptional landscape, including the suppression of key oncogenic drivers like MYC and lineage-specific factors such as the androgen receptor.
For researchers and drug development professionals, understanding these differential effects on gene expression is crucial for identifying responsive patient populations, developing rational combination therapies, and elucidating mechanisms of resistance. Future head-to-head transcriptomic studies will be invaluable in providing a more direct and nuanced comparison of these important classes of cancer therapeutics.
Safety Operating Guide
Navigating the Safe Disposal of Samuraciclib Hydrochloride Hydrate: A Guide for Laboratory Professionals
Essential guidelines for the proper handling and disposal of the investigational CDK7 inhibitor, Samuraciclib hydrochloride hydrate (B1144303), to ensure laboratory safety and environmental protection.
Samuraciclib hydrochloride hydrate, an orally available and selective inhibitor of cyclin-dependent kinase 7 (CDK7), is a compound of interest in oncological research.[1][2][3][4] Due to its cytotoxic nature and potential environmental impact, stringent adherence to proper disposal protocols is imperative for the safety of laboratory personnel and the surrounding ecosystem.[1] This guide provides a procedural framework for the safe management and disposal of this compound and associated contaminated materials in a research setting.
Core Principles of Disposal
The primary method for the disposal of this compound and any materials it has contaminated is through an approved hazardous waste disposal facility, which typically involves incineration.[1][5] It is crucial to recognize that all materials that come into contact with this potent compound are to be treated as hazardous waste.[6] Under no circumstances should this compound or its solutions be disposed of down the drain.[1][7]
Hazard Profile and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] It can also cause skin and serious eye irritation, and may cause respiratory irritation.[8] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound.
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| PPE Item | Specification |
| Gloves | Chemical-resistant nitrile gloves (double gloving recommended)[7][9] |
| Eye Protection | Safety glasses with side shields or goggles[1] |
| Lab Coat | Disposable, solid-front lab coat[7] |
| Respiratory Protection | NIOSH-approved respirator (if handling powder or creating aerosols)[7] |
Step-by-Step Disposal Procedures
The following procedures are based on general guidelines for the disposal of hazardous investigational drugs and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) protocols.[1][10]
1. Waste Segregation:
Proper segregation of waste at the point of generation is critical to ensure safe and compliant disposal.[6]
Table 2: Waste Categorization and Disposal Containers for this compound
| Waste Type | Description | Disposal Container |
| Solid Waste | Unused or expired solid this compound, contaminated weigh paper, disposable lab coats, gloves, and bench paper. | Clearly labeled, sealed hazardous waste container for solid pharmaceutical waste.[7] |
| Liquid Waste | Unused or waste solutions of this compound, and the first rinse of decontaminated glassware. | Dedicated, sealed, and clearly labeled hazardous waste container compatible with the solvent used.[1][7] |
| Sharps Waste | Needles and syringes used for handling this compound solutions. | Designated sharps container for hazardous pharmaceutical waste.[7] |
| Contaminated Glassware | Empty vials, beakers, and flasks that have come into direct contact with the compound. | If for disposal, place in a designated container for contaminated lab glass. If for reuse, decontaminate as described below.[1] |
2. Decontamination of Reusable Glassware:
If glassware is to be reused, it must be decontaminated.
-
Initial Rinse: Thoroughly rinse the glassware with a suitable solvent. This rinsate must be collected and disposed of as hazardous liquid waste.[1]
-
Cleaning: Subsequent cleaning can be performed with a detergent solution followed by rinsing with water.[6]
3. Waste Container Management:
-
Labeling: All hazardous waste containers must be clearly labeled as "Hazardous Waste - Pharmaceuticals".[7] Your institution may require additional information such as the chemical name and concentration.[10]
-
Sealing: Keep all waste containers securely closed when not in use.[7] Containers should be sealed when they are approximately three-quarters full to prevent overfilling and spills.[6]
-
Storage: Store sealed hazardous waste containers in a designated, secure, and well-ventilated secondary containment area while awaiting pickup.[1][10]
4. Final Disposal:
-
EHS Coordination: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[1][10]
-
Incineration: The EHS department will coordinate with a licensed hazardous waste management vendor for the transportation and final disposal of the this compound waste, which will typically be by incineration.[1][5]
Experimental Protocols:
Specific experimental protocols for the chemical degradation or inactivation of this compound in a laboratory setting are not publicly available.[1] As an investigational drug, the standard and required procedure is to dispose of it as hazardous chemical waste without attempting to neutralize it in the lab.[1] This ensures that the compound is handled and destroyed by specialized, licensed facilities equipped to manage such materials safely and in an environmentally sound manner.[1]
Mandatory Visualization:
Caption: Waste disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. targetmol.com [targetmol.com]
- 10. research.cuanschutz.edu [research.cuanschutz.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
